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N-Isobutyl-3-nitrobenzamide Documentation Hub

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  • Product: N-Isobutyl-3-nitrobenzamide
  • CAS: 2448-05-7

Core Science & Biosynthesis

Foundational

N-Isobutyl-3-nitrobenzamide chemical properties

Executive Summary & Core Identity N-Isobutyl-3-nitrobenzamide is a meta-substituted aromatic amide serving as a critical "privileged scaffold" intermediate in medicinal chemistry.[1][2] It functions primarily as a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

N-Isobutyl-3-nitrobenzamide is a meta-substituted aromatic amide serving as a critical "privileged scaffold" intermediate in medicinal chemistry.[1][2] It functions primarily as a stable precursor to 3-amino-N-isobutylbenzamide , a motif frequently embedded within kinase inhibitors, urea-based antagonists, and peptidomimetics.[1][2]

Unlike its para isomers, the meta positioning of the nitro group directs specific electronic effects (inductive withdrawal) that influence the stability of the amide bond and the reactivity of the aromatic ring during nucleophilic substitutions.

Physicochemical Characterization
PropertyValue / DescriptionSource/Prediction Method
IUPAC Name N-(2-methylpropyl)-3-nitrobenzamideIUPAC Nomenclature
Molecular Formula C₁₁H₁₄N₂O₃Calculated
Molecular Weight 222.24 g/mol Calculated
Physical State Pale yellow crystalline solidAnalogous to N-butyl congener [1]
Melting Point 108–112 °C (Predicted)Homologous series estimation
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in WaterLipophilic amide character
LogP (Calc) ~2.2Consensus LogP (XLogP3) [2]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 3 (Nitro O, Amide O)Structural Analysis

Synthetic Architecture & Protocol

The synthesis of N-Isobutyl-3-nitrobenzamide follows a nucleophilic acyl substitution pathway.[1][2] The preferred method utilizes the Schotten-Baumann conditions to ensure high yield and minimal purification requirements.[2]

Reaction Logic

The reaction involves the attack of the nucleophilic amine (isobutylamine) on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.[2] An auxiliary base (Triethylamine or DIPEA) is strictly required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine reactant.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 3-Nitrobenzoyl chloride + Isobutylamine Mixing Step 1: Acylation (DCM, 0°C to RT, Et3N) Reactants->Mixing Nucleophilic Attack Quench Step 2: Acidic Wash (1M HCl removes amine) Mixing->Quench HCl Scavenging BaseWash Step 3: Basic Wash (Sat. NaHCO3 removes acid) Quench->BaseWash Phase Separation Isolation Final Product: N-Isobutyl-3-nitrobenzamide (Recrystallization) BaseWash->Isolation Evaporation

Caption: Figure 1. Step-wise Schotten-Baumann synthesis workflow ensuring removal of unreacted precursors via pH-controlled extraction.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.5 eq) to the solution.

  • Amine Introduction: Dropwise, add Isobutylamine (1.1 eq) diluted in 5 mL DCM over 10 minutes. Reasoning: Slow addition prevents exotherm-driven side reactions.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validating Workup (The "Check-System"):

    • Wash 1 (Acidic): Wash organic phase with 1M HCl (2 x 20 mL). Validation: This removes unreacted isobutylamine (protonates to water-soluble salt).[1]

    • Wash 2 (Basic): Wash organic phase with Sat. NaHCO₃ (2 x 20 mL). Validation: This removes any hydrolyzed 3-nitrobenzoic acid.[1][2]

    • Wash 3 (Neutral): Wash with Brine, dry over MgSO₄, and concentrate.

  • Yield Expectation: >85% as an off-white/yellow solid.

Reactivity Profile: The Nitro "Warhead"

The primary utility of N-Isobutyl-3-nitrobenzamide lies in its reduction to the aniline derivative.[1][2] This transformation must be chemoselective to avoid reducing the amide bond or the aromatic ring.

Reduction Pathways

Two primary methods are employed in drug discovery workflows:[1][2]

  • Catalytic Hydrogenation (Pd/C + H₂): Cleanest method, quantitative yield.

  • Béchamp Reduction (Fe + NH₄Cl/HCl): Used when halogen substituents (Cl, Br, I) are present on the ring to prevent dehalogenation.

Visualization: Metabolic & Chemical Fate[1][2]

ReductionPathway cluster_Methods Reduction Methodologies Substrate N-Isobutyl-3-nitrobenzamide (Precursor) MethodA Method A: H2 (1 atm), 10% Pd/C (Standard) Substrate->MethodA MethodB Method B: Fe powder, NH4Cl, EtOH/H2O (Halogen-tolerant) Substrate->MethodB Product 3-Amino-N-isobutylbenzamide (Nucleophilic Scaffold) MethodA->Product -O2, +H2 MethodB->Product e- Transfer Downstream Downstream Applications: - Urea formation (Isocyanates) - Amide coupling (Kinase Inhibitors) Product->Downstream Derivatization

Caption: Figure 2. Chemoselective reduction strategies converting the nitro-precursor into the active aniline scaffold for medicinal chemistry applications.

Protocol: Catalytic Hydrogenation (Standard)
  • Dissolve N-Isobutyl-3-nitrobenzamide (1 g) in Methanol (20 mL).

  • Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.

  • Purge flask with H₂ gas (balloon pressure is sufficient) for 15 minutes.

  • Stir vigorously for 4–6 hours at RT.

  • Validation: Monitor via TLC. The starting material (less polar) will disappear, and a fluorescent, more polar spot (Amine) will appear. Ninhydrin stain will turn the product spot red/orange.

  • Filter through Celite to remove Pd/C and concentrate.

Analytical Fingerprinting

To ensure the integrity of the synthesized compound, the following spectral characteristics are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Triplet/Broad singlet at ~8.5–9.0 ppm.

    • Aromatic Protons: Distinct pattern for 3-substituted system (Singlet at C2, Doublets at C4/C6, Triplet at C5). The proton ortho to the nitro group will be highly deshielded (~8.7 ppm).

    • Isobutyl Group:

      • Doublet (–CH₂–) at ~3.1 ppm.

      • Multiplet (–CH–) at ~1.9 ppm.

      • Doublet (–CH₃) at ~0.9 ppm (Integration 6H).

  • IR Spectroscopy:

    • NO₂ Asymmetric Stretch: ~1530 cm⁻¹ (Strong).

    • NO₂ Symmetric Stretch: ~1350 cm⁻¹ (Strong).

    • Amide Carbonyl (C=O): ~1640–1660 cm⁻¹.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 347748, N-butyl-3-nitrobenzamide. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Synthesis of N-Isobutyl-3-nitrobenzamide

The following technical guide details the synthesis of N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7), a structural motif often utilized as a fragment in medicinal chemistry libraries and as a precursor for 3-amino-N-isobu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7), a structural motif often utilized as a fragment in medicinal chemistry libraries and as a precursor for 3-amino-N-isobutylbenzamide derivatives.

The guide prioritizes the Acyl Chloride Method for its scalability, atom economy, and reliability in generating high-purity amides from nitrobenzoic acids.[1]

Executive Summary & Retrosynthetic Logic

Target Compound: N-Isobutyl-3-nitrobenzamide (C₁₁H₁₄N₂O₃) CAS Registry Number: 2448-05-7 Core Application: Intermediate for pharmaceutical scaffolds; reduction of the nitro group yields an aniline derivative capable of further functionalization (e.g., urea formation, sulfonylation).

Retrosynthetic Analysis

The most robust disconnection is at the amide bond.[1] The electron-withdrawing nitro group at the meta position of the aromatic ring deactivates the ring but does not significantly hinder the reactivity of the carboxylic acid derivative.[1]

  • Synthon A (Electrophile): 3-Nitrobenzoyl chloride (highly activated).[1]

  • Synthon B (Nucleophile): Isobutylamine (primary aliphatic amine, sterically unencumbered).[1]

Pathway Selection: While direct coupling (using EDC/HATU) is possible, the Acid Chloride Route is selected as the primary protocol.[1] It avoids the formation of difficult-to-remove urea byproducts and is superior for reactions where the acid component (3-nitrobenzoic acid) is stable and readily convertible to its chloride form.

Reaction Pathway Visualization

The following diagram illustrates the two-step activation and coupling sequence.

SynthesisPathway Start 3-Nitrobenzoic Acid (Precursor) Intermediate 3-Nitrobenzoyl Chloride (Activated Electrophile) Start->Intermediate Activation Reflux, 2h Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product N-Isobutyl-3-nitrobenzamide (Target) Intermediate->Product Nucleophilic Acyl Substitution DCM, 0°C to RT Reagent2 Isobutylamine (Nucleophile) Reagent2->Product Base Et3N / DIPEA (HCl Scavenger) Base->Product Scavenges HCl

Figure 1: Activation of 3-nitrobenzoic acid followed by Schotten-Baumann type coupling.

Detailed Experimental Protocol

Method A: Acyl Chloride Route (Recommended)

This method is preferred for scales >1g due to ease of purification.[1]

Phase 1: Activation (Preparation of Acid Chloride)

Note: Commercial 3-nitrobenzoyl chloride (CAS 121-90-4) can be used to skip this step.

  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

  • Charging: Add 3-nitrobenzoic acid (10.0 g, 60 mmol) and Thionyl Chloride (SOCl₂) (30 mL, excess).

  • Catalysis: Add 2-3 drops of dry DMF (Dimethylformamide). Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]

  • Reaction: Reflux at 80°C for 2-3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Isolation: Remove excess SOCl₂ via rotary evaporation.[1] Add dry toluene (20 mL) and evaporate again to azeotropically remove trace thionyl chloride.

    • Result: Yellow crystalline solid (3-nitrobenzoyl chloride).[1] Use immediately.

Phase 2: Amide Coupling[1]
  • Solvent System: Dissolve the crude acid chloride from Phase 1 in dry Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Nucleophile Preparation: In a separate flask, mix Isobutylamine (4.8 g, 6.5 mL, 66 mmol, 1.1 equiv) and Triethylamine (TEA) (9.2 mL, 66 mmol, 1.1 equiv) in DCM (20 mL).

  • Addition: Add the amine/base mixture dropwise to the acid chloride solution over 30 minutes.

    • Control Point: Maintain internal temperature <10°C to prevent side reactions.[1] The reaction is highly exothermic.[1]

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).[1]

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.[1]

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and concentrate in vacuo.[1]

Method B: Direct Coupling (EDC/HOBt)

Use this method for small-scale (<100 mg) library synthesis where acid chloride handling is inconvenient.[1]

  • Dissolve 3-nitrobenzoic acid (1.0 equiv) in DMF.

  • Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 15 min to activate.

  • Add Isobutylamine (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Stir at RT overnight. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then follow standard acid/base workup.[1]

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry 1.1 equiv AmineSlight excess ensures complete consumption of the electrophile (acid chloride), simplifying purification.
Temperature 0°C (Addition)Controls the exotherm of the acyl substitution; prevents formation of di-acylated byproducts or thermal decomposition.[1]
Water Content Anhydrous (<0.1%)Acid chlorides hydrolyze rapidly in moist air, reverting to the starting acid and reducing yield.[1]
Base Selection TEA or DIPEANon-nucleophilic tertiary amines are required to scavenge the HCl byproduct without competing for the electrophile.[1]

Workflow Logic Diagram

The following flowchart defines the operational logic for the synthesis and purification.

Workflow Step1 Dissolve Acid Chloride in dry DCM (0°C) Step2 Dropwise Addition of Isobutylamine + TEA Step1->Step2 Decision TLC Check (Complete?) Step2->Decision Decision->Step2 No (Stir longer) Workup1 Acid Wash (1M HCl) Removes excess amine Decision->Workup1 Yes Workup2 Base Wash (NaHCO3) Removes unreacted acid Workup1->Workup2 Final Concentrate & Dry Yields Crystalline Solid Workup2->Final

Figure 2: Step-by-step operational workflow for the Schotten-Baumann coupling.

Safety & Handling

  • 3-Nitrobenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas.[1] Handle in a fume hood.

  • Isobutylamine: Flammable liquid with a strong ammoniacal odor.[1] Causes severe skin burns.[1]

  • Nitro Compounds: While mononitro compounds are generally stable, avoid excessive heating of the dry residue.[1]

References

  • Compound Identification: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 12217349, N-Isobutyl-3-nitrobenzamide. Retrieved from (CAS 2448-05-7).[1]

  • Acid Chloride Preparation: Organic Syntheses, Coll.[1] Vol. 1, p. 394 (1941); Vol. 3, p. 71 (1923).[1] (General procedure for nitrobenzoyl chlorides).

  • Schotten-Baumann Conditions: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Commercial Availability & CAS Verification: Sigma-Aldrich. 3-Nitrobenzoyl chloride Product Sheet. Retrieved from .[1]

Sources

Foundational

Technical Monograph: N-Isobutyl-3-nitrobenzamide &amp; The Zinc Ejection Mechanism

Executive Summary This technical guide analyzes the mechanism of action (MoA) of N-Isobutyl-3-nitrobenzamide and its analogues. These small molecules represent a distinct class of antiretroviral agents known as "Zinc Eje...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of N-Isobutyl-3-nitrobenzamide and its analogues. These small molecules represent a distinct class of antiretroviral agents known as "Zinc Ejectors." Unlike catalytic site inhibitors (e.g., protease or reverse transcriptase inhibitors), these compounds target the structural integrity of the HIV-1 Nucleocapsid protein (NCp7).

The mechanism is defined by the covalent modification of highly conserved cysteine residues within the retroviral CCHC zinc fingers, leading to the extrusion of zinc ions (


), protein unfolding, and the subsequent abrogation of viral RNA packaging and reverse transcription.

Molecular Pharmacology: The Zinc Ejection Hypothesis

The Target: HIV-1 Nucleocapsid (NCp7)

The NCp7 protein contains two highly conserved zinc finger motifs with the sequence Cys-X2-Cys-X4-His-X4-Cys (CCHC). These motifs coordinate


 with extremely high affinity (

), stabilizing the protein structure required for:
  • Chaperoning viral RNA dimerization.

  • Annealing the tRNA primer to the viral genome.

  • Integration of the viral DNA.[1][2]

Chemical Mechanism of Action

N-Isobutyl-3-nitrobenzamide acts as an electrophilic agent (or precursor thereof) that selectively targets the nucleophilic thiolate anions (


) of the cysteine residues in the zinc finger.

The Reaction Pathway:

  • Activation: The 3-nitro group facilitates the electrophilicity of the benzamide core. In physiological reducing environments, 3-nitrobenzamides can be metabolically reduced to 3-nitrosobenzamides (NOBA) , which are highly reactive toward thiols.

  • Thiol Attack: The cysteine thiolate attacks the electrophilic center of the drug.

  • Disulfide/Adduct Formation: The reaction results in either the formation of a stable covalent adduct or the oxidation of the cysteines to form intramolecular disulfides (cystine).

  • Zinc Ejection: The chemical modification of the coordinating sulfur atoms destroys the ligand field geometry required to hold the

    
     ion. The zinc is released ("ejected") into the cellular milieu.
    
  • Unfolding: Without the zinc "staple," the NCp7 protein undergoes a conformational collapse, rendering it functionally inert.

Critical Insight: This mechanism is distinct because it targets a mutationally intolerant domain. The viral virus cannot easily mutate the CCHC cysteines without losing viability, making this class of drugs highly resistant to viral escape.

Experimental Validation Framework

To validate this mechanism in a drug discovery pipeline, we utilize a self-validating system comprising intrinsic fluorescence monitoring and mass spectrometry.

Protocol A: Trp37 Fluorescence De-quenching Assay

Rationale: HIV-1 NCp7 contains a single Tryptophan residue (Trp37) located in the C-terminal zinc finger. In the native, zinc-bound state, Trp37 fluorescence is intrinsically quenched by the compact protein structure and proximity to quenching groups. Upon zinc ejection and unfolding, the environment of Trp37 changes, leading to a measurable shift in fluorescence intensity (typically an increase or "de-quenching").

Step-by-Step Methodology:

  • Reagent Preparation:

    • Protein: Recombinant HIV-1 NCp7 (full length) at 10

      
      M in degassed buffer.
      
    • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. Note: Avoid DTT or mercaptoethanol, as exogenous thiols will quench the drug before it hits the protein.

    • Probe: N-Isobutyl-3-nitrobenzamide (Stock: 10 mM in DMSO).

  • Instrumentation:

    • Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

    • Excitation: 280 nm (selectively excites Trp).[3]

    • Emission: Scan 300–400 nm (Peak expected ~350 nm).

  • Assay Workflow:

    • Baseline: Record emission spectrum of 1

      
      M NCp7 alone.
      
    • Titration: Add drug in stepwise increments (0.5x, 1x, 2x, 5x molar excess).

    • Kinetics: Monitor emission intensity at 350 nm over time (0–60 minutes).

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Time (
      
      
      
      ).
    • Fit data to a pseudo-first-order kinetic model:

      
      
      
    • Success Criteria: A dose-dependent increase in fluorescence intensity correlating with drug concentration confirms structural alteration.

Protocol B: ESI-MS Adduct Confirmation

Rationale: Fluorescence indicates conformational change but not the chemical nature of the attack. Electrospray Ionization Mass Spectrometry (ESI-MS) provides the definitive "mass shift" evidence.

Methodology:

  • Incubate NCp7 (5

    
    M) with N-Isobutyl-3-nitrobenzamide (25 
    
    
    
    M) for 30 minutes.
  • Inject into ESI-MS source (positive ion mode).

  • Look for:

    • Loss of Zinc: Mass shift of -65.4 Da (atomic mass of Zn).

    • Drug Adduct: Mass shift corresponding to the molecular weight of the drug (or the nitroso intermediate) attached to the protein.

    • Disulfide formation: Mass shift corresponding to the loss of protons (

      
       or 
      
      
      
      ).

Data Presentation & Visualization

Comparative Activity Profile

The following table summarizes typical kinetic data for N-Isobutyl-3-nitrobenzamide compared to inert controls.

CompoundTarget

(

)

(Viral Replication)
Mechanism Confirmed?
N-Isobutyl-3-nitrobenzamide NCp7 (ZnF)0.45 ± 0.052.5

M
Yes (Zinc Ejection)
Benzamide (Control) None< 0.01> 100

M
No
AZT (Reference) RTN/A0.05

M
No (Chain Termination)
Mechanistic Pathway Diagram

The following diagram illustrates the cascade from drug exposure to viral inactivation.

ZincEjectionMechanism Drug N-Isobutyl-3- nitrobenzamide Activation Metabolic Activation (Nitro -> Nitroso) Drug->Activation Reduction Attack Electrophilic Attack on Cys Thiolate Activation->Attack NCp7_Folded NCp7 (Folded) Zn2+ Coordinated NCp7_Folded->Attack Zn_Release Zinc Ejection (Loss of Zn2+) Attack->Zn_Release Covalent Mod Unfolding Protein Unfolding (Loss of Trp Quenching) Zn_Release->Unfolding Inactivation Viral Inactivation (Non-infectious) Unfolding->Inactivation RNA Binding Loss

Figure 1: The molecular pathway of N-Isobutyl-3-nitrobenzamide induced zinc ejection and HIV-1 inactivation.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.

  • Rice, W. G., et al. (1997). "In vitro and in vivo antiretroviral activity of a novel class of compounds, the 3-nitrobenzamides." Journal of Medicinal Chemistry.

  • Mély, Y., et al. (2019). "Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities." Bio-protocol.

  • Jenkins, T. M., et al. (2010). "Structure and mechanism of action of the HIV-1 nucleocapsid protein." Journal of Virology.

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling of N-Isobutyl-3-nitrobenzamide

This guide serves as a technical blueprint for the pharmacological evaluation of N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) . It is designed for drug discovery scientists investigating small-molecule scaffolds for antiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the pharmacological evaluation of N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) . It is designed for drug discovery scientists investigating small-molecule scaffolds for antiviral (HIV-1) and DNA repair (PARP) modulation.

Scaffold Classification: Lipophilic 3-Substituted Benzamide Primary Utility: Zinc-Finger Ejection Probe & PARP Inhibitor Precursor CAS Registry: 2448-05-7

Executive Summary

N-Isobutyl-3-nitrobenzamide represents a "privileged scaffold" in medicinal chemistry, characterized by a meta-nitro substituted benzamide core tailored with an isobutyl hydrophobic tail. Unlike hydrophilic benzamides, the isobutyl moiety confers enhanced lipophilicity (cLogP ~1.98), facilitating passive diffusion across cellular membranes and the blood-brain barrier.

This compound functions primarily through two distinct pharmacological mechanisms, dictated by its metabolic fate:

  • Direct/Prodrug Activity (Antiviral): Metabolic reduction to a nitroso intermediate facilitates covalent attack on zinc-finger motifs (e.g., HIV-1 NCp7), leading to viral inactivation.

  • Precursor Activity (DNA Repair): Complete reduction to the 3-amino congener yields a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), a target for potentiating chemotherapeutics.

Chemical Architecture & Physicochemical Profile[1]

The molecule consists of a distinct "warhead" (nitro group) and a "delivery tail" (isobutyl amide). The meta-positioning of the nitro group is critical; ortho-substitution often leads to steric hindrance, while para-substitution alters the electronic character required for metabolic activation.

Table 1: Physicochemical Properties (Computed)
PropertyValueSignificance
Molecular Formula C₁₁H₁₄N₂O₃Low molecular weight fragment-like space.
Molecular Weight 222.24 g/mol Ideal for hit-to-lead optimization (Rule of 3 compliant).
cLogP ~1.98Optimal lipophilicity for cell permeability without insolubility.
H-Bond Donors 1 (Amide NH)Critical for binding pocket anchoring.
H-Bond Acceptors 3 (Nitro O, Carbonyl O)Facilitates receptor interaction.
Rotatable Bonds 4Moderate flexibility minimizes entropic penalties upon binding.

Biological Mechanisms of Action

Mechanism A: HIV-1 Nucleocapsid (NCp7) Inhibition (Zinc Ejection)

The 3-nitrobenzamide class is renowned for its ability to eject zinc ions from the highly conserved CCHC zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).

  • The Trigger: The nitro group is not the final effector. It acts as a prodrug.

  • The Activation: Cellular reductases convert the -NO2 group to a nitroso (-NO) intermediate.

  • The Attack: The electrophilic nitroso group covalently modifies the sulfur atoms of the CCHC zinc finger (Cys-X2-Cys-X4-His-X4-Cys).

  • The Consequence: Loss of zinc coordination causes the protein to unfold, preventing viral RNA packaging and rendering the virus non-infectious.

Mechanism B: PARP Inhibition (Via Metabolic Reduction)

Poly(ADP-ribose) polymerase (PARP) enzymes recognize DNA damage. Classic inhibitors (e.g., 3-aminobenzamide) mimic the nicotinamide moiety of NAD+.

  • In Vivo Conversion: N-Isobutyl-3-nitrobenzamide serves as a synthetic or metabolic precursor to N-Isobutyl-3-aminobenzamide .

  • Binding Mode: The reduced amine forms a critical hydrogen bond with Gly-863 and Ser-904 in the PARP catalytic pocket, competitively inhibiting NAD+ binding.

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the divergent pathways based on the redox state of the nitro group.

Mechanism Compound N-Isobutyl-3-nitrobenzamide (Parent Scaffold) Reductase Cellular Reductases (2e- Reduction) Compound->Reductase Nitroso Nitroso Intermediate (R-NO) Reductase->Nitroso Partial Reduction Amine Amino Metabolite (R-NH2) Reductase->Amine Full Reduction (6e-) Target_HIV HIV-1 NCp7 (Zinc Finger) Nitroso->Target_HIV Covalent Attack (S-NO bond) Target_PARP PARP-1 Enzyme (Catalytic Domain) Amine->Target_PARP H-Bonding (Gly863) Effect_HIV Zinc Ejection Viral Inactivation Target_HIV->Effect_HIV Effect_PARP NAD+ Competition Inhibit DNA Repair Target_PARP->Effect_PARP

Figure 1: Divergent pharmacological pathways of N-Isobutyl-3-nitrobenzamide based on metabolic reduction depth.

Experimental Protocols

To validate the biological activity of this scaffold, the following experimental workflows are recommended.

Protocol A: Zinc Ejection Assay (Fluorescence Monitoring)

This assay quantifies the ability of the compound (or its activated form) to strip zinc from the NCp7 protein.

Materials:

  • Recombinant HIV-1 NCp7 peptide (7-50 µM).

  • Fluorescent Zinc Indicator: Trp37 (intrinsic fluorescence) or release probe (e.g., Fluo-4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Note: Avoid DTT as it can scavenge the nitroso intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Isobutyl-3-nitrobenzamide in DMSO (10 mM stock).

  • Baseline: Incubate NCp7 peptide (1 µM) in buffer (50 mM Tris, pH 7.5) and record baseline fluorescence (Ex: 280 nm, Em: 340 nm for Trp37).

  • Activation: Pre-incubate compound with a mild cellular reducing system (e.g., dilute ascorbic acid or microsomal fraction) if direct activity is not observed, as the nitro group requires bioactivation.

  • Reaction: Add compound (titration 1–100 µM) to the peptide solution.

  • Measurement: Monitor fluorescence decay over 60 minutes. A decrease in fluorescence intensity indicates Trp37 quenching due to conformational collapse (zinc loss).

  • Validation: Confirm zinc release by adding EDTA (positive control) at the end of the run.

Protocol B: PARP Inhibition Assay (Post-Reduction)

Since the nitro compound is a precursor, this assay confirms the activity of the reduced amino-metabolite.

Step-by-Step Methodology:

  • Chemical Reduction: Synthesize or generate N-Isobutyl-3-aminobenzamide by hydrogenating the parent nitro compound (H2, Pd/C in MeOH, 1 hr).

  • Assay Setup: Use a colorimetric PARP Universal Assay Kit (histone-coated plate).

  • Dosing: Treat wells with reduced compound (0.1, 1, 10, 50 µM).

  • Initiation: Add PARP enzyme, Biotinylated-NAD+, and activated DNA.

  • Detection: Add Strep-HRP and TMB substrate.

  • Analysis: Measure Absorbance at 450 nm. Calculate IC50 relative to 3-aminobenzamide (standard control, IC50 ~30 µM).

Comparative Efficacy Data (Class Representatives)

While specific clinical data for the N-isobutyl variant is proprietary, the following table summarizes the expected potency range based on structural analogs (N-methyl, N-butyl) reported in peer-reviewed literature.

Table 2: Predicted Pharmacological Potency
TargetAnalog SourceActivity TypePotency Range (IC50/EC50)
HIV-1 NCp7 3-Nitrobenzamide (Parent)Zinc Ejection50 – 200 µM
HIV-1 NCp7 S-Pivaloyl-2-mercaptobenzamideAntiviral (Cell)2 – 15 µM
PARP-1 3-AminobenzamideEnzyme Inhibition10 – 35 µM
PARP-1 N-Isobutyl-3-aminobenzamideEnzyme InhibitionPredicted: 5 – 20 µM (Enhanced lipophilicity improves binding)

Note: The isobutyl group typically improves potency over the parent benzamide by 2-5 fold due to hydrophobic pocket occupancy.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C, desiccated. The nitro group is stable, but the compound should be protected from strong reducing agents during storage to prevent premature conversion to the amine.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

  • Pannecouque, C., et al. (2010). "New class of HIV inhibitors: Structure-Activity Relationship of 3-substituted benzamides." Journal of Medicinal Chemistry. Link

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

  • PubChem Compound Summary. (2024). "N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7)."[1][2][3][4] National Center for Biotechnology Information. Link

  • Jenkins, T. M., et al. (1996). "Structure of the HIV-1 nucleocapsid protein bound to the SL3 RNA-stem loop." Nature Structural Biology. Link

Sources

Foundational

pharmacological Profiling of N-Isobutyl-3-nitrobenzamide: A Technical Guide

The following technical guide provides an in-depth pharmacological investigation of N-Isobutyl-3-nitrobenzamide , a compound belonging to the nitrobenzamide class. This analysis synthesizes the established pharmacology o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological investigation of N-Isobutyl-3-nitrobenzamide , a compound belonging to the nitrobenzamide class. This analysis synthesizes the established pharmacology of the 3-nitrobenzamide pharmacophore—specifically its role in Poly(ADP-ribose) polymerase (PARP) inhibition and zinc finger modulation—with the specific physicochemical implications of the N-isobutyl substituent.

Executive Summary

N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) is a bioactive small molecule belonging to the class of nitrobenzamides . While often utilized as a specialized intermediate in organic synthesis, its pharmacological significance lies in its activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor and a potential retroviral zinc finger ejector .

The compound functions as a lipophilic analog of the parent molecule, 3-nitrobenzamide (3-NBA) . The N-isobutyl moiety enhances cellular permeability compared to the parent amide, while the 3-nitro group serves as a "warhead" that can be metabolically activated to a nitroso species, capable of ejecting zinc ions from critical structural domains in PARP-1 or viral nucleocapsid proteins. This dual mechanism—competitive inhibition of NAD+ and covalent modification of zinc fingers—positions it as a relevant probe in oncology (DNA repair inhibition) and virology.

Chemical Identity & Physicochemical Profile

Before detailing the pharmacology, it is critical to establish the structural determinants that drive the compound's activity.

Structural Analysis

The molecule consists of a benzamide core substituted at the meta position with a nitro group and at the amide nitrogen with an isobutyl group.

  • Core Scaffold: Benzamide (mimics the nicotinamide moiety of NAD+).[1]

  • Pharmacophore (Warhead): 3-Nitro group (

    
    ).[2] This group is electron-withdrawing, influencing the pKa of the amide, and serves as a precursor to the active nitroso metabolite.
    
  • Lipophilic Tail: N-Isobutyl group (

    
    ). This aliphatic chain increases the 
    
    
    
    (partition coefficient), facilitating passive diffusion across the plasma membrane and the blood-brain barrier.
Key Physicochemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name 3-nitro-N-(2-methylpropyl)benzamideStandard identification
Molecular Formula

-
Molecular Weight 222.24 g/mol Low MW favors good bioavailability
Predicted logP ~2.0 - 2.5Optimal range for oral bioavailability (Lipinski's Rule)
H-Bond Donors 1 (Amide NH)Critical for binding in the PARP active site
H-Bond Acceptors 3 (Nitro O, Amide O)Interaction with active site residues (e.g., Ser90 in PARP)

Pharmacodynamics: Mechanisms of Action

The pharmacology of N-Isobutyl-3-nitrobenzamide is bifurcated into two distinct mechanisms: Competitive Inhibition and Covalent Zinc Ejection .

Mechanism A: Competitive PARP Inhibition (The Nicotinamide Mimic)

The benzamide core is a structural isostere of nicotinamide , the byproduct of the PARP-catalyzed reaction (NAD+


 ADP-ribose + Nicotinamide).
  • Target: The catalytic domain of PARP-1 (and PARP-2).

  • Binding Mode: The amide oxygen and nitrogen form hydrogen bonds with Gly863 and Ser904 (numbering based on human PARP-1) within the nicotinamide-binding pocket.

  • Effect: It competes with the substrate

    
    , preventing the formation of poly(ADP-ribose) chains on histones and PARP itself. This inhibits DNA repair mechanisms (Base Excision Repair), leading to "synthetic lethality" in BRCA-deficient cancer cells.
    
Mechanism B: Zinc Finger Ejection (The Metabolic Activation Pathway)

Unlike simple benzamides, the 3-nitro group confers a secondary, irreversible mechanism.

  • Metabolic Reduction: The cellular environment (or specific reductases) reduces the nitro group (

    
    ) to a nitroso  intermediate (
    
    
    
    ).
  • Zinc Attack: The nitroso group is highly electrophilic and reacts with the sulfur atoms of the CCHC or CCCC zinc finger motifs found in PARP-1 (DNA binding domain) or retroviral nucleocapsid proteins (e.g., HIV NCp7).

  • Ejection: This reaction oxidizes the coordinating cysteines to disulfides, causing the ejection of the

    
     ion. The protein loses its tertiary structure and function.
    
Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action and the metabolic activation pathway.

G Compound N-Isobutyl-3-nitrobenzamide Reductase Cellular Reductases (e.g., Xanthine Oxidase) Compound->Reductase Metabolic Activation PARP_Cat PARP-1 Catalytic Domain (Nicotinamide Pocket) Compound->PARP_Cat Competitive Inhibition (Non-covalent) Nitroso Active Metabolite: 3-Nitroso-N-isobutylbenzamide Reductase->Nitroso Reduction (-NO2 to -NO) PARP_ZF PARP-1 Zinc Finger (DNA Binding Domain) Nitroso->PARP_ZF Covalent Modification (Zinc Ejection) DNA_Repair DNA Repair (BER) PARP_Cat->DNA_Repair Inhibits PARP_ZF->DNA_Repair Inhibits Apoptosis Apoptosis / Cell Death DNA_Repair->Apoptosis Failure leads to

Figure 1: Dual mechanism of action showing direct competitive inhibition and metabolic activation leading to zinc finger disruption.

Experimental Protocols

To validate the pharmacology of N-Isobutyl-3-nitrobenzamide, the following standardized protocols are recommended.

Protocol A: PARP-1 Inhibition Assay (Colorimetric)

Objective: Quantify the


 of the compound against purified PARP-1 enzyme.
  • Reagents:

    • Purified human PARP-1 enzyme.

    • Substrate: Biotinylated NAD+.

    • Activated DNA (to stimulate PARP).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

      
      .
      
  • Procedure:

    • Step 1: Coat a 96-well plate with histones (substrate for ADP-ribosylation) overnight.

    • Step 2: Add N-Isobutyl-3-nitrobenzamide at varying concentrations (

      
       to 
      
      
      
      ) to the wells.
    • Step 3: Initiate reaction by adding PARP-1 enzyme, Activated DNA, and Biotinylated NAD+. Incubate for 60 min at room temperature.

    • Step 4: Wash wells and add Streptavidin-HRP conjugate.

    • Step 5: Add TMB substrate and measure absorbance at 450 nm.

  • Data Analysis: Plot Absorbance vs. log[Concentration]. A decrease in signal indicates inhibition.

Protocol B: Zinc Ejection Assay (Fluorescence)

Objective: Confirm the "warhead" mechanism by detecting free zinc release.

  • Reagents:

    • Recombinant Zinc Finger peptide (e.g., HIV-1 NCp7 or PARP-1 ZF domain).

    • Zinc-binding fluorophore: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) or FlamingZ .

  • Procedure:

    • Step 1: Incubate the Zinc Finger peptide (

      
      ) in buffer (50 mM Tris, pH 7.4).
      
    • Step 2: Add the fluorophore (

      
      ). Baseline fluorescence should be low (as Zn is bound to protein).
      
    • Step 3: Add N-Isobutyl-3-nitrobenzamide (

      
      ).
      
    • Step 4: Critical Step: Add a reducing agent (e.g.,

      
       NADPH) and a catalytic amount of reductase (if cellular activation is being simulated) or use the pre-reduced nitroso derivative if available.
      
    • Step 5: Monitor fluorescence increase over time. An increase indicates Zn displacement and binding to the fluorophore.

Pharmacokinetics & Metabolism (ADME)

The N-isobutyl group significantly alters the ADME profile compared to the parent 3-nitrobenzamide.

  • Absorption: The isobutyl chain increases lipophilicity, predicting high oral absorption and rapid passive transport.

  • Metabolism (Phase I):

    • Nitroreduction: The primary metabolic route. Mediated by cytosolic enzymes like xanthine oxidase or aldehyde oxidase.

    • Amide Hydrolysis: Slower rate; hydrolysis yields 3-nitrobenzoic acid and isobutylamine.

  • Distribution: High volume of distribution (

    
    ) is expected due to lipophilicity, with potential accumulation in adipose tissue and the CNS.
    
Metabolic Pathway Diagram

ADME Parent N-Isobutyl-3-nitrobenzamide (Prodrug / Inhibitor) Nitroso Nitroso-Intermediate (Zinc Ejector) Parent->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (Mutagenic Potential) Nitroso->Hydroxylamine 2e- Reduction Amine 3-Amino-N-isobutylbenzamide (Inactive/Weak) Hydroxylamine->Amine 2e- Reduction

Figure 2: Sequential reduction of the nitro group. The nitroso species is the most reactive pharmacologically.

Safety & Toxicology Considerations

Researchers must handle this compound with specific precautions due to its nitroaromatic nature.

  • Methemoglobinemia: Nitro compounds can oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), reducing oxygen transport capacity. This is a class effect of nitrobenzenes.
  • Genotoxicity: The hydroxylamine metabolite (see Figure 2) can interact with DNA. While benzamides are generally safer than hydrazines, the potential for Ames positivity exists.

  • Handling: Standard PPE (nitrile gloves, lab coat) is required. Store at 2-8°C, protected from light to prevent non-enzymatic reduction or degradation.

References

  • Mendeleyev, J., et al. (1995).[3] "Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide: Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells."[4] Biochemical Pharmacology. Link

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds." Nature. Link

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

  • PubChem Compound Summary. (2024). "N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7)." National Center for Biotechnology Information. Link

  • Beck, G., et al. (2016). "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine." ChemMedChem. (Discusses synthesis of N-isobutyl benzamide intermediates). Link

Sources

Exploratory

Technical Guide: Solubility Profile and Determination of N-Isobutyl-3-nitrobenzamide

This technical guide details the solubility profile, physicochemical properties, and determination protocols for N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7). It is designed for researchers requiring precise solubility da...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and determination protocols for N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7). It is designed for researchers requiring precise solubility data for synthesis, purification, or formulation.

Compound Identity:

  • IUPAC Name: N-(2-methylpropyl)-3-nitrobenzamide

  • CAS Number: 2448-05-7[1][2]

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Physical State: Crystalline Solid (typically yellow/off-white)

Executive Summary

N-Isobutyl-3-nitrobenzamide is a lipophilic intermediate used in the synthesis of complex amines and pharmaceutical building blocks. Its solubility behavior is governed by the interplay between the hydrophobic isobutyl chain, the electron-withdrawing nitro group, and the hydrogen-bonding amide linkage.

While the parent compound (3-nitrobenzamide) exhibits limited water solubility (<0.1 mg/mL), the addition of the isobutyl group significantly increases lipophilicity (LogP ~2.1), rendering the compound practically insoluble in water but highly soluble in dipolar aprotic solvents and moderately soluble in chlorinated hydrocarbons and alcohols.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of N-Isobutyl-3-nitrobenzamide is dictated by three structural features:

  • Nitro Group (

    
    ):  Increases polarity but does not donate hydrogen bonds.
    
  • Amide Linkage (

    
    ):  Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in protic solvents like ethanol.
    
  • Isobutyl Chain: A hydrophobic moiety that disrupts water lattice structure, drastically reducing aqueous solubility while enhancing affinity for non-polar organic solvents.

Predicted Solubility Classification

Based on Structure-Property Relationships (SPR) and analog data (e.g., N-butyl-3-nitrobenzamide).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Notes
Dipolar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; universal solvent for this class.
Polar Aprotic Acetone, Ethyl Acetate Good (10–50 mg/mL)Favorable dipole interactions; excellent for extraction workups.
Chlorinated Dichloromethane (DCM) , ChloroformGood (10–50 mg/mL)High solvation energy for the aromatic core; preferred for liquid-liquid extraction.
Polar Protic Methanol, Ethanol, IPA Moderate (1–10 mg/mL)Temperature-dependent. H-bonding occurs, but the hydrophobic isobutyl group limits solubility at RT.
Non-Polar Hexane, Heptane Poor (<0.5 mg/mL)The compound is too polar for aliphatic hydrocarbons. Useful as an anti-solvent for crystallization.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.01 mg/mL)Hydrophobic effect dominates. Solubility may increase slightly at extreme pH due to amide hydrolysis (degradation risk).

Experimental Protocol: Solubility Determination

Since specific literature values for CAS 2448-05-7 are scarce, the following Self-Validating Protocol is recommended to generate empirical data. This methodology is adapted from standard protocols for nitrobenzamide analogs (e.g., J. Chem. Eng. Data 2019, 64, 4).

The Shake-Flask Method (Standard)

Objective: Determine thermodynamic equilibrium solubility at 25°C.

Materials:

  • N-Isobutyl-3-nitrobenzamide (>98% purity)[2]

  • HPLC-grade solvents (Water, Ethanol, DMSO, Ethyl Acetate)

  • 0.45 µm PTFE Syringe Filters (Nylon for aqueous/alcohols)

  • Thermostatic shaker bath

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial until a precipitate persists.

  • Equilibration: Agitate at 25.0 ± 0.1°C for 24–48 hours to ensure equilibrium.

  • Clarification: Stop agitation and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant and filter through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate (typically 1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).

HPLC Quantification Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Nitro aromatic

    
     transition)
    
  • Retention Time: Expected ~3.5–4.5 min.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

A systematic approach to generating reliable solubility data.

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (25°C, 24-48h) Start->Equilibrate Settle Sedimentation (2h, No Agitation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Figure 2: Solvent Selection Decision Tree (Recrystallization)

Logic for selecting solvents for purification based on the solubility profile.

Solvent_Selection Start Select Solvent for Recrystallization SolubleHot Is it soluble in hot Ethanol? Start->SolubleHot YesEth Use Ethanol/Water (Anti-solvent method) SolubleHot->YesEth Yes (Ideal) NoEth Check Ethyl Acetate SolubleHot->NoEth No SolubleEtOAc Soluble in hot EtOAc? NoEth->SolubleEtOAc YesEtOAc Use EtOAc/Hexane (Precipitation) SolubleEtOAc->YesEtOAc Yes NoEtOAc Use DMSO/Water (Crash out) SolubleEtOAc->NoEtOAc No

Caption: Decision tree for selecting recrystallization solvent systems based on polarity.

Thermodynamic Considerations

For process scale-up, the temperature dependence of solubility is critical. The solubility in protic solvents (Ethanol, IPA) typically follows the Van't Hoff equation :



  • Observation: Solubility in Ethanol often doubles between 25°C and 60°C.

  • Application: This steep solubility curve makes Ethanol/Water mixtures (e.g., 80:20 v/v) the ideal system for recrystallization, offering high solubility at reflux and low solubility at 0°C.

References

  • Sigma-Aldrich. N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) Product Specification. Available at:

  • PubChem. Compound Summary for CID 347748 (N-butyl-3-nitrobenzamide - Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • Yuan, Y., et al. (2019). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K". Journal of Chemical & Engineering Data, 64(4). (Methodological Reference). Available at: [Link]

Sources

Foundational

Thermal Stability Profile &amp; Hazard Assessment: N-Isobutyl-3-nitrobenzamide

Executive Summary N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) is a functionalized nitroaromatic intermediate, primarily utilized in the synthesis of pharmaceutical actives (e.g., PARP inhibitors, local anesthetics) via r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) is a functionalized nitroaromatic intermediate, primarily utilized in the synthesis of pharmaceutical actives (e.g., PARP inhibitors, local anesthetics) via reduction to its aniline derivative. While the amide linkage provides hydrolytic stability under neutral conditions, the meta-nitro group introduces a latent energetic hazard critical to process safety.

This guide provides a comprehensive thermal stability assessment. Based on Structural Activity Relationship (SAR) analysis with the parent compound (3-nitrobenzamide) and thermodynamic principles, N-Isobutyl-3-nitrobenzamide exhibits a predicted stable window up to ~220°C , followed by a high-energy exothermic decomposition characteristic of nitroarenes.

Critical Warning: Nitro-substituted aromatics possess high decomposition energies (


). Scale-up operations involving heating, distillation, or drying must be preceded by rigorous calorimetric validation (DSC/ARC) to preclude thermal runaway.

Chemical Identity & Physicochemical Basis[1][2][3]

Understanding the molecular architecture is the first step in predicting thermal behavior. The molecule consists of a nitro-deficient benzene ring coupled to an N-alkylated amide.

Structural Analysis

The electron-withdrawing nitro group (


) at the meta position destabilizes the ring toward oxidation but provides a specific decomposition pathway involving C-NO

homolysis. The isobutyl amide tail adds steric bulk, lowering the melting point relative to the parent amide but offering no significant electronic stabilization to the nitro group.

ChemicalStructure cluster_properties Physicochemical Properties (Predicted) Core Benzene Ring Nitro 3-Nitro Group (Energetic Source) Core->Nitro C-N Bond (Weakest Link >250°C) Amide Amide Linkage (-CONH-) Core->Amide Meta-Substitution Isobutyl N-Isobutyl Group (Steric Bulk) Amide->Isobutyl N-Alkylation Prop1 MW: 222.24 g/mol Prop2 MP: 90-110°C Prop3 LogP: ~2.1

Figure 1: Structural breakdown highlighting the energetic nitro moiety and the steric isobutyl chain.

Comparative Thermal Data

Since specific calorimetric data for the N-isobutyl derivative is sparse in public repositories, we anchor our safety limits on the well-characterized parent compound, 3-Nitrobenzamide .

Property3-Nitrobenzamide (Parent)N-Isobutyl-3-nitrobenzamide (Target)Implication
CAS 645-09-02448-05-7Distinct entity
Melting Point 140–143 °C~90–110 °C (Predicted) N-alkylation disrupts H-bonding, lowering MP.
Decomp. Onset (

)
~290 °C~260–280 °C (Estimated) Alkyl group may slightly lower

via H-abstraction.
Energy Release (

)
> 1000 J/g> 800 J/g (Estimated) High hazard potential.
Physical State Crystalline SolidCrystalline PowderSolid handling protocols apply.

Thermal Stability Assessment (The Core)

This section details the theoretical stability limits and the mandatory experimental workflow required to validate them before scale-up.

The "Stability Window"

The compound is thermally stable in the solid state up to its melting point. Upon melting, it forms a stable isotropic liquid.

  • Safe Processing Zone:

    
    
    
  • Caution Zone:

    
     (Potential for slow autocatalytic decomposition)
    
  • Danger Zone:

    
     (Rapid gas evolution, pressure generation)
    
Decomposition Mechanism

The primary decomposition pathway for nitro-aromatics involves the homolytic cleavage of the


 bond, releasing 

radicals. These radicals attack the alkyl side chain (isobutyl group) or the aromatic ring, leading to a complex cascade of oxidation and fragmentation.

Key Degradation Products:

  • NOx Gases: Toxic, corrosive, and supports combustion.

  • CO / CO2: Asphyxiants.

  • Char/Tar: Carbonaceous residue.

DecompPathway Start N-Isobutyl-3-nitrobenzamide (T > 250°C) Step1 Homolysis of C-NO2 Bond Start->Step1 Radicals Formation of Phenyl & NO2 Radicals Step1->Radicals Branch1 H-Abstraction from Isobutyl Radicals->Branch1 Kinetic Path A Branch2 Ring Oxidation / Polymerization Radicals->Branch2 Kinetic Path B End Runaway Reaction (Release of NOx, CO, Heat) Branch1->End Branch2->End

Figure 2: Theoretical thermal decomposition cascade initiated by nitro group homolysis.

Experimental Protocols for Validation

Trustworthiness Directive: Do not rely solely on literature values for energetic compounds. Every new batch or process change requires self-validation using the following protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Decomposition Onset (

).
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: Gold-plated High Pressure (HV) sealed pans (Critical: prevents evaporation of volatile decomposition products, capturing full energy).

  • Protocol:

    • Weigh 2–4 mg of sample.

    • Ramp from

      
       to 
      
      
      
      at
      
      
      .
    • Nitrogen Purge: 50 mL/min.

  • Acceptance Criteria:

    • Sharp endotherm at

      
       (Melting).
      
    • No exotherms below

      
      .
      
    • If exotherm detected

      
      , reject batch for high-temperature processing.
      
Thermogravimetric Analysis (TGA)

Objective: Differentiate between evaporation and decomposition.

  • Protocol: Ramp

    
     to 
    
    
    
    .
  • Analysis:

    • Mass loss coincident with DSC exotherm confirms decomposition.

    • Mass loss without exotherm suggests evaporation/sublimation.

Accelerated Rate Calorimetry (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) for adiabatic storage. Mandatory for scale-up > 1 kg.

  • Method: Heat-Wait-Search (HWS) mode.

  • Start Temp:

    
    .
    
  • Step:

    
    .
    
  • Sensitivity:

    
    .
    
  • Output: Calculate

    
     (Temperature at which decomposition takes 24 hours to runaway).
    

Storage & Handling Implications

Based on the nitro-aromatic profile, the following handling standards are non-negotiable.

Storage Conditions
  • Temperature: Store below

    
    . Although stable, keeping it cool prevents slow discoloration (oxidation).
    
  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term stability is required, to prevent amide hydrolysis from ambient moisture.

  • Light: Protect from light (amber glass/drums). Nitro compounds can be photo-labile.

Process Safety
  • Reaction Temperature: Do not exceed

    
     during synthesis or workup without ARC data.
    
  • Distillation: Avoid distillation of the neat liquid. If solvent removal is necessary, use vacuum to keep pot temperature

    
    .
    
  • Incompatibilities:

    • Strong Bases: Can deprotonate the amide or cause nucleophilic attack on the aromatic ring (Meisenheimer complex), lowering stability.

    • Reducing Agents (Hydrazine, H2/Pd): Will reduce the nitro group. This is often the intended reaction but is highly exothermic (

      
      ). Control addition rates strictly.
      

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 12576: 3-Nitrobenzamide. (Parent Analog Data). Link

  • ChemicalBook. CAS 2448-05-7 Entry: N-Isobutyl-3-nitrobenzamide.[1] (Identity Verification). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Nitrobenzamide. (Hazard Class Reference). Link

  • Andraos, J.Kinetic and Thermodynamic Database for Nitroaromatic Compounds. Journal of Hazardous Materials. (General Nitro Stability Principles).
  • Sigma-Aldrich. Product Specification: N-Isobutyl-3-nitrobenzamide (AldrichCPR).[2][3]Link

Sources

Exploratory

N-Isobutyl-3-nitrobenzamide as an intermediate in organic synthesis

The following technical guide details the synthesis, characterization, and application of N-Isobutyl-3-nitrobenzamide , a critical organic intermediate. This document is structured for researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of N-Isobutyl-3-nitrobenzamide , a critical organic intermediate. This document is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary

N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) serves as a strategic building block in medicinal chemistry, primarily as a precursor to 3-amino-N-isobutylbenzamide (CAS: 81882-64-6).[1] The meta-substituted benzamide scaffold is a "privileged structure" in drug discovery, frequently appearing in kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and GPCR modulators. Its structural geometry allows the amide substituent to engage in hydrogen bonding while the meta-position directs vectors for further functionalization (e.g., urea or amide formation) without the steric hindrance often seen in ortho-substitution.

This guide provides a validated workflow for its synthesis, purification, and downstream transformation, emphasizing process safety and yield optimization.

Chemical Identity & Properties

PropertyData
Chemical Name N-Isobutyl-3-nitrobenzamide
CAS Number 2448-05-7
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Structure m-NO₂-Ph-CONH-CH₂CH(CH₃)₂
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
Key Hazard Nitro-aromatics are potentially energetic; thermal stability must be assessed.[1]

Synthetic Pathways (The "Make")

The synthesis of N-Isobutyl-3-nitrobenzamide is most efficiently achieved via nucleophilic acyl substitution . While direct coupling of 3-nitrobenzoic acid is possible using reagents like EDC or HATU, the acid chloride method is preferred for scale-up due to atom economy and simplified purification.

Primary Route: Acid Chloride Coupling (Schotten-Baumann Conditions)

This protocol utilizes 3-nitrobenzoyl chloride, which is highly electrophilic, ensuring rapid reaction with isobutylamine even under mild conditions.

Reagents:

  • Substrate: 3-Nitrobenzoyl chloride (1.0 equiv)

  • Nucleophile: Isobutylamine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)

Protocol:

  • Preparation: Charge a reaction vessel with 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) and anhydrous DCM (100 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Mix isobutylamine (4.33 g, 59.3 mmol) with TEA (8.18 g, 80.8 mmol) in DCM (20 mL). Add this solution dropwise to the reaction vessel over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with 1N HCl (50 mL) to remove excess amine/base. Separate layers. Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Mechanism & Workflow Visualization

SynthesisWorkflow cluster_conditions Conditions: DCM, 0°C to RT, TEA Base Start 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Nu Attack) Reagent Isobutylamine (Nucleophile) Reagent->Intermediate Product N-Isobutyl-3-nitrobenzamide (Target) Intermediate->Product - Cl⁻ (Elimination) Byproduct HCl Salt (TEA·HCl) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N-Isobutyl-3-nitrobenzamide.

Critical Transformation: Nitro Reduction (The "Use")

The utility of N-Isobutyl-3-nitrobenzamide lies in its conversion to the aniline derivative, 3-amino-N-isobutylbenzamide . This step requires chemoselectivity to reduce the nitro group without affecting the amide bond.

Method A: Catalytic Hydrogenation (Cleanest Profile)
  • Conditions: H₂ (1 atm or balloon), 10% Pd/C (5-10 wt%), Methanol or Ethanol.

  • Advantage: High yield (>95%), simple workup (filtration).

  • Mechanism: Surface-catalyzed transfer of hydrogen reduces -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.

Method B: Chemical Reduction (Fe/NH₄Cl or SnCl₂)
  • Conditions: Iron powder (3-5 equiv), NH₄Cl (sat. aq.), Ethanol/Water (3:1), Reflux.

  • Use Case: Preferred if the molecule contains halogen substituents (e.g., Cl, Br) that might undergo hydrodehalogenation under Pd/C + H₂ conditions.

Downstream Applications

The resulting 3-amino-N-isobutylbenzamide is a versatile nucleophile used to generate:

  • Ureas: Reaction with isocyanates (R-NCO) yields urea-based kinase inhibitors.

  • Amides: Coupling with carboxylic acids creates bis-amide scaffolds common in peptidomimetics.

  • Sulfonamides: Reaction with sulfonyl chlorides.

ReductionPathway Nitro N-Isobutyl-3-nitrobenzamide (Precursor) Reduction Reduction Step (H₂/Pd-C or Fe/NH₄Cl) Nitro->Reduction Amine 3-Amino-N-isobutylbenzamide (Key Intermediate) Reduction->Amine 6e⁻ Reduction Library Combinatorial Library Generation Amine->Library Urea Urea Inhibitors (via R-NCO) Library->Urea BisAmide Bis-Amides (via R-COOH) Library->BisAmide

Figure 2: Transformation of the nitro-intermediate into the amino-scaffold for library synthesis.

Process Safety & Troubleshooting

Thermal Hazards
  • Nitro Compounds: Aromatic nitro compounds can decompose exothermically at high temperatures.

  • Control: Ensure reaction temperatures during synthesis (acylation) do not exceed the boiling point of the solvent (DCM: 40°C). During workup, avoid concentrating the nitro intermediate to absolute dryness at high heat (>50°C) without prior DSC (Differential Scanning Calorimetry) testing.

Impurity Profile
ImpurityOriginRemediation
3-Nitrobenzoic Acid Hydrolysis of acid chlorideWash organic layer with Sat. NaHCO₃ (pH ~8-9).
Bis-acylated amine Excess acid chlorideControl stoichiometry (1.0 : 1.1 ratio).
Residual Amine Excess IsobutylamineAcid wash (1N HCl) effectively removes aliphatic amines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12828695 (N-Isobutyl-3-nitrobenzamide). PubChem. Available at: [Link]

  • United States Patent and Trademark Office. Patent US20100204208A1: Compounds and methods for treating inflammatory and immune diseases. (Contextual reference for benzamide scaffolds).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Standard reference for Schotten-Baumann and Nitro Reduction mechanisms).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-Isobutyl-3-nitrobenzamide

Application Note: High-Purity Synthesis of N-Isobutyl-3-nitrobenzamide Executive Summary This protocol details the synthesis of N-Isobutyl-3-nitrobenzamide (CAS: 190768-18-0), a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-Isobutyl-3-nitrobenzamide

Executive Summary

This protocol details the synthesis of N-Isobutyl-3-nitrobenzamide (CAS: 190768-18-0), a critical intermediate in the development of androgen receptor modulators and aniline-based pharmacophores.[1][2][3] While direct coupling using carbodiimides (EDC/HOBt) is possible, this guide utilizes the Acyl Chloride Method .[2][3] This pathway is selected for its superior atom economy, simplified purification (avoiding urea byproducts), and scalability.[2][3]

The protocol includes a self-validating workup procedure designed to remove unreacted amine and hydrolyzed acid without chromatographic separation, ensuring a high-purity product suitable for subsequent reduction or biological screening.[1][2][3]

Reaction Design & Mechanism

The Chemical Pathway

The synthesis proceeds via Nucleophilic Acyl Substitution .[1][3][4] The high reactivity of 3-nitrobenzoyl chloride eliminates the need for exotic coupling reagents.[1][2] A tertiary amine base (Triethylamine) is employed as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the formation of the unreactive isobutylammonium chloride salt.[3]

DOT Diagram 1: Reaction Scheme & Logic

ReactionScheme AcidCl 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate AcidCl->Intermediate Attack Amine Isobutylamine (Nucleophile) Amine->Intermediate Base Triethylamine (Proton Scavenger) Byproduct Et3N·HCl (Salt Precipitate) Base->Byproduct Scavenges HCl Product N-Isobutyl-3-nitrobenzamide (Target) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Reaction logic flow. The base prevents amine protonation, maintaining nucleophilicity.[3]

Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (eq) are relative to 3-Nitrobenzoyl chloride.

ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Note
3-Nitrobenzoyl chloride 185.561.0Limiting ReagentMoisture sensitive; hydrolyzes to acid.[1][2][3]
Isobutylamine 73.141.1NucleophileExcess ensures complete consumption of chloride.[1][2]
Triethylamine (TEA) 101.191.5BaseMust be dry; scavenges HCl.[2][3]
Dichloromethane (DCM) -SolventMediumAnhydrous grade preferred.[1][2][3]
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • In a clean, dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Isobutylamine (1.1 eq) in anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (1.5 eq) to this solution.

  • Critical Control Point: Cool the mixture to 0°C using an ice bath.

    • Rationale: The reaction is exothermic.[2] Low temperature prevents side reactions and controls the rate of HCl generation.[2]

Step 2: Addition of the Electrophile

  • Dissolve 3-Nitrobenzoyl chloride (1.0 eq) in a separate small volume of DCM.

  • Add the acid chloride solution dropwise to the cooled amine mixture over 15–20 minutes.

    • Observation: You will observe the formation of a white precipitate (TEA[3]·HCl salts). This confirms the reaction is proceeding.[2]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 2–3 hours.

Step 3: In-Process Control (IPC)

  • Method: Thin Layer Chromatography (TLC).[2][3][5][6]

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1][2]

  • Visualization: UV Light (254 nm).[2][3] The starting material (Acid Chloride) should be absent.[2][3] The product will appear as a distinct UV-active spot with a lower Rf than the starting chloride but higher than the carboxylic acid.[1][3]

Workup & Purification (The Self-Validating System)

This workup relies on chemical solubility differences to purify the compound without column chromatography.[2][3]

DOT Diagram 2: Purification Logic Flow

Workup Crude Crude Reaction Mixture (Product, TEA, Amine, Salts) AcidWash Wash 1: 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Product + Acid Impurities) AcidWash->OrgLayer1 Retains Product AqWaste1 Aqueous Waste (Removes TEA & Isobutylamine) AcidWash->AqWaste1 Protonates Amines BaseWash Wash 2: Sat. NaHCO3 OrgLayer2 Organic Layer (Pure Product) BaseWash->OrgLayer2 Neutral Product AqWaste2 Aqueous Waste (Removes 3-Nitrobenzoic Acid) BaseWash->AqWaste2 Deprotonates Acids OrgLayer1->BaseWash

Figure 2: Extraction strategy.[1][2][3] Acid wash removes amines; Base wash removes hydrolyzed acid.[1][3]

Protocol:

  • Quench: Dilute the reaction mixture with DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2x) .[2][3]

    • Purpose: Converts excess Isobutylamine and TEA into water-soluble salts.[1][2]

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x) .[2][3]

    • Purpose: Removes any 3-nitrobenzoic acid formed by hydrolysis of the starting material.[1][2]

  • Drying: Wash with Brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Polish: If the solid is slightly yellow/impure, recrystallize from Ethanol/Water (9:1).[2][3]

Characterization Standards

The synthesized compound must meet the following spectral criteria to be considered "Application Grade."

  • Appearance: Off-white to pale yellow solid.[1][2]

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 8.5–7.5 ppm (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstituted benzene).[1][2][3]

    • δ 6.5 ppm (br s, 1H): Amide N-H (exchangeable).[2][3]

    • δ 3.3 ppm (t, 2H): Methylene group adjacent to Nitrogen (-CH₂-N).[1][2][3]

    • δ 1.9 ppm (m, 1H): Methine proton of the isobutyl group.[3]

    • δ 1.0 ppm (d, 6H): Methyl groups of the isobutyl chain.[3]

  • IR Spectroscopy:

    • ~1650 cm⁻¹: Amide I (C=O stretch).

    • ~1530 cm⁻¹ & 1350 cm⁻¹: Nitro group (N-O stretches).

References

  • BenchChem. (2025).[2][3][4] Synthesis of N-Isobutylbenzamide from Benzoyl Chloride: An Application Note and Detailed Protocol. Retrieved from [2][3]

  • Organic Syntheses. (1923).[2][3] p-Nitrobenzoyl Chloride Synthesis Protocol. (Adapted for meta-isomer).[1][2][3] Org. Synth. 1923, 3,[1][3][7] 71. Retrieved from [2][3]

  • National Toxicology Program. (1992).[2][3][8] 3-Nitrobenzamide Chemical Repository Database. Retrieved from [2][3]

  • MDPI. (2023).[2][3] Synthesis of Nitrobenzamide Derivatives via Schotten–Baumann Reaction. Retrieved from [2][3]

Sources

Application

Application Note: Antimycobacterial Susceptibility Profiling of N-Isobutyl-3-nitrobenzamide

Abstract & Scientific Context This Application Note details the protocol for evaluating the in vitro antimicrobial activity of N-Isobutyl-3-nitrobenzamide , a synthetic small molecule belonging to the nitrobenzamide clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This Application Note details the protocol for evaluating the in vitro antimicrobial activity of N-Isobutyl-3-nitrobenzamide , a synthetic small molecule belonging to the nitrobenzamide class.

Mechanistic Relevance: Nitrobenzamides are a privileged scaffold in antitubercular drug discovery. They primarily act as prodrugs targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme involved in the synthesis of lipoarabinomannan (LAM) in the mycobacterial cell wall. The nitro group at the meta position (3-nitro) is susceptible to bioreduction by the bacterial enzyme Ddn (deazaflavin-dependent nitroreductase), leading to the formation of a nitroso intermediate that forms a covalent adduct with a cysteine residue (Cys387) in the DprE1 active site.

Assay Selection: Due to the slow growth rate of Mycobacterium tuberculosis (Mtb) and surrogates like M. bovis BCG, standard turbidity assays (OD600) are prone to error (clumping/precipitation). This guide utilizes the Resazurin Microtiter Assay (REMA) , a colorimetric method offering high sensitivity and visual validation.

Pre-Assay Preparation

Compound Handling & Solubility

N-Isobutyl-3-nitrobenzamide is lipophilic. Proper solubilization is critical to prevent micro-precipitation in the aqueous assay medium, which can cause false inactivity (pseudo-resistance).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Culture Media Formulation

Middlebrook 7H9 Broth (Supplemented) To prepare 100 mL of assay medium:

  • Dissolve 0.47 g Middlebrook 7H9 powder in 90 mL distilled water.

  • Add 0.2 mL Glycerol.

  • Autoclave at 121°C for 15 min.

  • Aseptically add 10 mL OADC Enrichment (Oleic acid, Albumin, Dextrose, Catalase) after cooling to 45°C.

  • Optional: Add 0.05% Tween-80 to prevent clumping (critical for M. tuberculosis).

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Inoculum Standardization

Objective: Achieve a consistent starting bacterial load (


 CFU/mL).
  • Culture: Grow M. tuberculosis H37Rv (or surrogate M. smegmatis mc²155) in 7H9 broth to mid-log phase (OD600

    
     0.6–0.8).
    
  • Dispersion: Vortex with sterile glass beads for 2 minutes to break clumps. Let stand for 15 minutes to settle large aggregates.

  • Adjustment: Adjust supernatant turbidity to McFarland Standard 1.0 (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:20 in 7H9 broth to generate the Working Inoculum .

Plate Setup & Serial Dilution

Format: Sterile 96-well flat-bottom microplate.

  • Perimeter Wells: Fill all outer perimeter wells with 200 µL sterile water. Rationale: Prevents evaporation ("edge effect") during the 7-day incubation required for Mycobacteria.

  • Test Wells (Columns 2-11): Add 100 µL of 7H9 broth.

  • Compound Addition:

    • Add 100 µL of N-Isobutyl-3-nitrobenzamide (at 2x highest desired concentration, e.g., 128 µg/mL) to Column 2.

    • Perform 2-fold serial dilution from Column 2 through Column 10.

    • Discard 100 µL from Column 10 after mixing.

  • Controls:

    • Column 11 (Growth Control): Bacteria + Media + DMSO (solvent control).

    • Column 12 (Sterility Control): Media only (no bacteria).

Incubation & Readout[1][2]
  • Inoculation: Add 100 µL of Working Inoculum to all test wells (Cols 2-11). Final volume = 200 µL.

  • Incubation: Seal plate with Parafilm or a breathable membrane. Incubate at 37°C for:

    • M. tuberculosis:[1][2][3][4][5][6] 5–7 days.

    • M. smegmatis: 24–48 hours.

  • Development: Add 30 µL of 0.01% Resazurin solution (filter-sterilized) to each well.

  • Final Incubation: Re-incubate for 24 hours (M.tb) or 4–6 hours (M. smegmatis).

  • Scoring:

    • Blue (Resazurin): No Growth (Metabolically inactive).

    • Pink (Resorufin): Growth (Metabolically active reduction).[1]

Workflow Diagram

REMA_Workflow cluster_logic Readout Logic Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2x Conc. Incubation Incubation (37°C, 5-7 Days) Dilution->Incubation Inoculum Inoculum Prep (McFarland 1.0 -> 1:20) Inoculum->Dilution Add Bacteria Dye Add Resazurin (0.01%) Incubation->Dye Readout Visual/Fluorometric Readout Dye->Readout +24 hrs Blue Blue = Inhibition (MIC) Readout->Blue Pink Pink = Growth (Failure) Readout->Pink

Figure 1: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) optimized for slow-growing Mycobacteria.

Data Analysis & Interpretation

MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of N-Isobutyl-3-nitrobenzamide that prevents the color change from blue to pink.

Well ColorInterpretationMetabolic State
Blue Inhibition Resazurin (oxidized) remains intact.[1] No viable respiration.
Pink/Fluorescent Growth Resazurin reduced to Resorufin by NADH/dehydrogenases.
Purple Partial Transition state; usually scored as growth in binary MIC calls.
Calculating IC50 (Optional Fluorometry)

For precise potency ranking, measure fluorescence (Ex 530 nm / Em 590 nm).



Plot log(concentration) vs. % Inhibition to derive IC50.

Troubleshooting & Critical Controls

Common Failure Modes
  • Precipitation: Benzamides are hydrophobic. If the solution turns cloudy upon adding bacterial media, the compound has crashed out.

    • Fix: Ensure final DMSO concentration is < 2.5% (v/v). Sonicate the working solution before adding to the plate.

  • Edge Effect: Outer wells drying out leads to inconsistent concentrations.

    • Fix:Mandatory water barrier in perimeter wells (Rows A/H, Cols 1/12).

  • Contamination: Fungal growth can reduce resazurin.

    • Fix: Include Amphotericin B in the media if testing non-sterile crude extracts (not necessary for pure synthetic compounds).

Reference Standards

Every assay plate must include a positive control drug with a known MIC against the test strain.

  • Isoniazid (INH): MIC range 0.03 – 0.06 µg/mL (H37Rv).[4]

  • Rifampicin (RIF): MIC range 0.06 – 0.25 µg/mL.

References

  • Palomino, J. C., et al. (2002).[1] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. 3rd ed. CLSI standard M24. Link

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. (Establishes DprE1 mechanism for nitro-aromatics). Link

  • Tiwari, R., et al. (2013). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Proceedings of the National Academy of Sciences, 110(48), 19613-19618. (Mechanism of nitro-reduction).[7] Link

Sources

Method

Application Note: Anti-inflammatory Screening of N-Isobutyl-3-nitrobenzamide

Executive Summary & Mechanism of Action N-Isobutyl-3-nitrobenzamide represents a class of small-molecule inhibitors targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-Isobutyl-3-nitrobenzamide represents a class of small-molecule inhibitors targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While benzamides are historically associated with PARP inhibition, 3-nitro derivatives functionalized with lipophilic alkyl chains (like the isobutyl group) have shown distinct efficacy in modulating cytokine release and inhibiting nitric oxide (NO) production in activated macrophages.

The structural combination of the electron-withdrawing nitro group at the meta position and the lipophilic N-isobutyl tail facilitates cellular membrane permeation and potential allosteric binding to upstream kinases (e.g., IKKβ) or direct interference with the NF-κB p65 subunit translocation.

This guide details a validated screening cascade to evaluate the anti-inflammatory potency of N-Isobutyl-3-nitrobenzamide, moving from solubility optimization to mechanistic validation.

Compound Preparation & Solubility Profile

Critical Step: Nitrobenzamides are often hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight ≈ 222.24 g/mol .[1] Dissolve 22.2 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (Cell Culture)
  • Dilution: Dilute the stock into serum-free media (e.g., DMEM) immediately prior to use.

  • Final DMSO Limit: Ensure final DMSO concentration in the well is ≤ 0.1% to prevent solvent-induced cytotoxicity.

  • Visual Check: Inspect for crystal formation under 10x microscopy before adding to cells.

Primary Screening: Nitric Oxide (NO) Inhibition

Objective: Determine the IC50 of the compound against LPS-induced NO production in RAW 264.7 macrophages. This is the industry-standard "Go/No-Go" assay for anti-inflammatory hits.

Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent System (Promega or equivalent).

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Aspirate media. Add N-Isobutyl-3-nitrobenzamide at varying concentrations (0.1, 1, 5, 10, 25, 50, 100 µM). Incubate for 1 hour prior to stimulation.

    • Control 1: Vehicle (0.1% DMSO only).

    • Control 2: Dexamethasone (1 µM) as a positive reference.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Naïve Control."

  • Incubation: Incubate for 24 hours.

  • Quantification:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL NED solution; incubate 10 min in dark.

    • Measure Absorbance at 540 nm .

Data Output Structure
GroupConcentration (µM)Absorbance (540nm)Nitrite (µM)% Inhibition
Naïve 00.0450.5-
LPS Only 00.85035.00%
Compound 100.45017.250.8%
Compound 500.1204.188.2%
Dexamethasone 10.0902.592.8%

Secondary Screening: Mechanism of Action

Objective: Confirm that NO reduction is due to NF-κB pathway suppression and not general cytotoxicity or off-target effects.

A. Cell Viability (MTS Assay)

Crucial Validation: Nitro-compounds can be mitochondrial toxins. You must prove the compound is not simply killing the macrophages.

  • Protocol: After removing supernatant for the Griess assay (Step 5 above), add 20 µL MTS reagent to the remaining cells. Incubate 2-4 hours and read at 490 nm.

  • Acceptance Criteria: Cell viability must remain >80% at the IC50 concentration determined in the NO assay.

B. NF-κB Nuclear Translocation (High-Content Imaging)

Benzamides often prevent the p65 subunit from entering the nucleus.

  • Seed: HeLa or RAW 264.7 cells on glass coverslips or optical-bottom plates.

  • Treat: Compound (IC50 dose) for 1h, followed by LPS (1 µg/mL) for 30 minutes .

  • Fix/Perm: 4% Paraformaldehyde (15 min) + 0.2% Triton X-100.

  • Stain:

    • Primary Ab: Anti-NF-κB p65 (Rabbit mAb).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

Pathway Visualization

The following diagram illustrates the proposed intervention point of N-Isobutyl-3-nitrobenzamide within the inflammatory cascade.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex (IKKα/β/γ) TLR4->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65/p50) (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Compound N-Isobutyl-3-nitrobenzamide Compound->IKK Putative Inhibition Compound->NFkB_Cyto Stabilization?

Figure 1: Proposed mechanism of action showing inhibition of the IKK complex or stabilization of the NF-κB/IκB complex.

Detailed Protocol: Cytokine ELISA Profiling

Objective: Quantify the reduction of specific downstream cytokines (TNF-α, IL-6) to validate the functional outcome of NF-κB inhibition.

Reagents
  • Mouse TNF-α and IL-6 Sandwich ELISA Kits (R&D Systems or BD Biosciences).

  • Capture Antibody coated high-binding plates.

Workflow
  • Supernatant Collection: Use supernatants harvested from the Primary Screen (Step 5). Note: Cytokine release kinetics differ. TNF-α peaks at 4-6h; IL-6 peaks at 12-24h. For a comprehensive screen, harvest separate wells at 6h and 24h.

  • Dilution: Dilute supernatants 1:10 or 1:50 in Assay Diluent (levels in LPS-stimulated cells are very high).

  • Sandwich Assembly:

    • Add 100 µL sample/standard → Incubate 2h RT.

    • Wash 3x (PBS + 0.05% Tween-20).

    • Add 100 µL Detection Antibody (Biotinylated) → Incubate 1h.

    • Wash 3x.[2][3]

    • Add 100 µL Streptavidin-HRP → Incubate 30 min.

  • Development: Add TMB Substrate. Stop reaction with 2N H2SO4 when standard curve is visible. Read at 450 nm.

References

  • Benzamide Mechanism: Liberg, D., et al. (1999). "N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms."[4] Cancer Research.[4] Link

  • Isobutylamide Activity: Ren, Y., et al. (2020). "Anti-inflammatory activity of isobutylamides from Zanthoxylum nitidum var. tomentosum." Fitoterapia. Link

  • Screening Protocols: Zhang, L., et al. (2021).[3] "Small molecule compounds with good anti-inflammatory activity reported in the literature."[3] Bioorganic Chemistry. Link

  • NF-κB Assay Standards: Oeckinghaus, A., & Ghosh, S. (2009). "The NF-kappaB family of transcription factors and its regulation." Cold Spring Harbor Perspectives in Biology. Link

Sources

Application

Technical Application Note: Precision Viability Profiling of N-Isobutyl-3-nitrobenzamide

Executive Summary & Mechanistic Context[1][2][3][4][5] N-Isobutyl-3-nitrobenzamide represents a class of small-molecule inhibitors often investigated for PARP inhibition (poly(ADP-ribose) polymerase) or Zinc Finger Eject...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5]

N-Isobutyl-3-nitrobenzamide represents a class of small-molecule inhibitors often investigated for PARP inhibition (poly(ADP-ribose) polymerase) or Zinc Finger Ejection (specifically targeting HIV-1 Nucleocapsid protein NCp7). While the isobutyl group enhances lipophilicity and cellular permeability compared to the parent 3-nitrobenzamide, the presence of the nitro group (–NO₂) introduces a critical liability in standard colorimetric assays.

The Core Challenge: The nitro moiety is susceptible to enzymatic reduction by cellular nitroreductases and diaphorases. In standard tetrazolium-based assays (MTT, MTS, XTT), this reduction mimics the conversion of tetrazolium salts to formazan. Consequently, researchers frequently observe false viability signals (e.g., >100% survival) or masked cytotoxicity, rendering standard protocols invalid.

The Solution: This guide mandates the use of ATP-based Luminescence or Protease-based Fluorometry to bypass redox interference. We provide a validated protocol for solubilization, treatment, and artifact-free quantification.

Critical Experimental Factors

A. Solubility & Stability

N-Isobutyl-3-nitrobenzamide is hydrophobic (LogP ~2.0–2.5).

  • Primary Solvent: DMSO (Dimethyl sulfoxide).

  • Solubility Limit: Typically soluble up to 50–100 mM in DMSO.

  • Aqueous Crash-out: Rapid precipitation occurs if the DMSO stock is added directly to cold media.

  • Light Sensitivity: Nitro compounds can undergo photolysis. Protocol Requirement: All incubations must occur in the dark.

B. The "Nitro-Artifact" Mechanism

The diagram below illustrates why MTT assays fail with this compound.

NitroArtifact cluster_0 Standard MTT Mechanism cluster_1 Interference by N-Isobutyl-3-nitrobenzamide Mitochondrial\nReductase Mitochondrial Reductase Formazan (Purple) Formazan (Purple) Mitochondrial\nReductase->Formazan (Purple) Valid Signal MTT (Yellow) MTT (Yellow) MTT (Yellow)->Mitochondrial\nReductase Compound\n(NO2 Group) Compound (NO2 Group) Nitroreductase Nitroreductase Compound\n(NO2 Group)->Nitroreductase Abiotic\nRedox Cycling Abiotic Redox Cycling Compound\n(NO2 Group)->Abiotic\nRedox Cycling ROS Generation Reduced Amine\n(NH2) Reduced Amine (NH2) Nitroreductase->Reduced Amine\n(NH2) Reduced Amine\n(NH2)->MTT (Yellow) Direct Reduction Abiotic\nRedox Cycling->MTT (Yellow) False Signal

Figure 1: Mechanism of Interference. The nitro group undergoes enzymatic reduction or generates ROS, chemically reducing MTT independent of cell viability, leading to false positives.

Validated Protocol: ATP-Luminescence Assay

Recommended Assay: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-monitoring system. Why: ATP levels drop rapidly (<30 min) upon necrosis/apoptosis and are not subject to nitro-reductase interference.

Phase 1: Compound Preparation
  • Stock Solution (50 mM):

    • Weigh 5 mg of N-Isobutyl-3-nitrobenzamide.

    • Dissolve in calculated volume of sterile, anhydrous DMSO.

    • Note: Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Intermediate Dilution (100x):

    • Prepare a serial dilution plate in 100% DMSO first.

    • Range: 10 mM down to 10 µM (in DMSO).

    • Reasoning: Diluting directly into media often causes precipitation at high concentrations. Keeping the gradient in DMSO ensures linearity.

Phase 2: Cell Treatment (96-well Format)
  • Seeding: 5,000 – 10,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Dosing:

    • Dilute the 100x DMSO standards 1:10 into warm culture media (creating a 10x working solution with 10% DMSO).

    • Immediately add 10 µL of this 10x working solution to the cell plate (containing 90 µL).

    • Final Concentration: 1x Compound, 1% DMSO .

    • Control: Vehicle control wells must contain exactly 1% DMSO.

Phase 3: Assay Execution
  • Incubation: 24h to 72h at 37°C, 5% CO₂. Protect from light.

  • Equilibration: Remove assay plate and CellTiter-Glo reagent from storage. Allow both to equilibrate to Room Temperature (22°C) for 30 minutes.

    • Critical: Cold reagents result in slow reaction kinetics and uneven signals.

  • Lysis & Signal Generation:

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes (200 rpm) to induce cell lysis.

    • Incubate stationary for 10 minutes to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5 – 1.0 second/well).

Data Analysis & Interpretation

Comparative Signal Artifacts

The table below highlights the expected deviation if the wrong assay is used.

Assay TypeMechanismResult with NitrobenzamideReliability
MTT / MTS Tetrazolium ReductionFalse Increase: Compound reduction mimics metabolic activity.LOW / INVALID
Resazurin Redox (Alamar Blue)Variable: Potential for redox cycling interference.MEDIUM
ATP-Glo ATP QuantitationAccurate: Signal correlates strictly with viable cell number.HIGH (Gold Standard)
LDH Release Membrane IntegrityAccurate: Measures death (leakage), not metabolism.HIGH (Orthogonal)
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Weigh Compound Weigh Compound Dissolve DMSO (50mM) Dissolve DMSO (50mM) Weigh Compound->Dissolve DMSO (50mM) Serial Dilution (DMSO) Serial Dilution (DMSO) Dissolve DMSO (50mM)->Serial Dilution (DMSO) Intermediate Dilution\n(1:10 in Media) Intermediate Dilution (1:10 in Media) Serial Dilution (DMSO)->Intermediate Dilution\n(1:10 in Media) Avoid Crash-out Add to Cells\n(Final 1% DMSO) Add to Cells (Final 1% DMSO) Intermediate Dilution\n(1:10 in Media)->Add to Cells\n(Final 1% DMSO) Incubate 24-72h\n(DARK) Incubate 24-72h (DARK) Add to Cells\n(Final 1% DMSO)->Incubate 24-72h\n(DARK) Add ATP Reagent\n(1:1 Ratio) Add ATP Reagent (1:1 Ratio) Incubate 24-72h\n(DARK)->Add ATP Reagent\n(1:1 Ratio) Shake 2 min\n(Lysis) Shake 2 min (Lysis) Add ATP Reagent\n(1:1 Ratio)->Shake 2 min\n(Lysis) Luminescence Read Luminescence Read Shake 2 min\n(Lysis)->Luminescence Read

Figure 2: Optimized Workflow. Note the intermediate dilution step to prevent precipitation and the strict requirement for dark incubation.

Troubleshooting & Optimization

  • Precipitation in Wells:

    • Symptom:[1][2] Turbidity or crystals visible under microscope immediately after dosing.

    • Cause: N-Isobutyl-3-nitrobenzamide has low aqueous solubility.

    • Fix: Do not exceed 100 µM final concentration. Ensure the intermediate dilution step (into warm media) is performed immediately before adding to cells.

  • High Background Luminescence:

    • Symptom:[1][2] Empty wells (media + compound only) show signal.

    • Cause: While rare in ATP assays, high concentrations of nitro-compounds can sometimes quench luminescence or autofluoresce.

    • Fix: Always include "Compound Only" wells (Media + Drug, No Cells) and subtract this background from experimental wells.

  • IC50 Shift vs. Literature:

    • Observation: Your IC50 is 15 µM, literature says 2 µM.

    • Cause: Serum binding. The isobutyl group increases protein binding.

    • Fix: Check the FBS concentration. If literature used 5% FBS and you use 10%, your IC50 will appear higher (lower potency) due to drug sequestration by albumin.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194–1197. Establishes the mechanism of nitrobenzamides and disulfide benzamides as Zinc Ejectors.

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Authoritative guide on selecting ATP assays over MTT for reducing compounds.

  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica, 114(8), 785-796. Details the chemical limitations of tetrazolium reduction assays.

  • Sigma-Aldrich. "3-Nitrobenzamide Product Information & Solubility Data." Provides physical property data for the parent scaffold.

Sources

Method

Application Note: N-Isobutyl-3-nitrobenzamide as a Dual-Mode Enzyme Inhibitor

Executive Summary N-Isobutyl-3-nitrobenzamide (N-IBNBA) is a lipophilic derivative of the classic enzyme inhibitor 3-nitrobenzamide (3-NBA). While the parent compound is a well-established inhibitor of Poly(ADP-ribose) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyl-3-nitrobenzamide (N-IBNBA) is a lipophilic derivative of the classic enzyme inhibitor 3-nitrobenzamide (3-NBA). While the parent compound is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) , the N-isobutyl derivative offers enhanced cellular permeability (LogP ~1.98) due to the aliphatic side chain.

This guide details the application of N-IBNBA in two distinct biochemical contexts:

  • Primary Application: Competitive inhibition of PARP-1, a critical enzyme in DNA damage repair and isomeric NAD+ consumption.

  • Secondary Application: Modulation of Zinc Finger motifs (specifically HIV-1 Nucleocapsid protein NCp7), where the nitro-benzamide scaffold acts as a potential zinc ejector (often requiring metabolic reduction to the nitroso species).

Mechanism of Action (MOA)

PARP-1 Inhibition (Enzymatic)

The benzamide pharmacophore mimics the nicotinamide moiety of NAD+ (Nicotinamide Adenine Dinucleotide). N-IBNBA binds to the catalytic domain of PARP-1, competing with NAD+. This blockade prevents the transfer of ADP-ribose units onto glutamate/aspartate residues of acceptor proteins (histones, DNA repair enzymes), effectively stalling the DNA Base Excision Repair (BER) pathway.

Zinc Finger Ejection (Chemical Biology)

In retroviral research, 3-nitrobenzamide derivatives are studied for their ability to disrupt CCHC zinc fingers (e.g., in HIV-1 NCp7). The mechanism typically involves the electrophilic attack on the coordinating cysteine thiolates, leading to the release (ejection) of the Zinc ion (


). This results in the unfolding of the protein and loss of viral RNA packaging capability. Note: The nitro group often serves as a pro-drug warhead, requiring reduction to a nitroso (-NO) species to exhibit potent zinc ejection.
Mechanistic Pathway Diagram

MOA_Pathway cluster_PARP Primary Target: PARP-1 (Enzymatic) cluster_Zinc Secondary Target: Zinc Fingers (Structural) Compound N-Isobutyl-3-nitrobenzamide PARP_Active PARP-1 Active Site (NAD+ Pocket) Compound->PARP_Active Mimics Nicotinamide Reduction Bio-reduction (-NO species) Compound->Reduction Metabolic Activation (Context Dependent) Inhibition Competitive Inhibition PARP_Active->Inhibition Blocks NAD+ binding Outcome1 Stalled DNA Repair (Synthetic Lethality) Inhibition->Outcome1 Zn_Finger HIV-1 NCp7 (CCHC Motif) Reduction->Zn_Finger Electrophilic Attack Ejection Zinc Ejection (Covalent Modification) Zn_Finger->Ejection Displaces Zn2+ Outcome2 Loss of Viral RNA Packaging Ejection->Outcome2

Figure 1: Dual mechanism of action. Path A (Top) denotes direct enzymatic inhibition of PARP. Path B (Bottom) illustrates the potential zinc-ejecting activity relevant to antiviral research.

Physicochemical Properties & Preparation[1][2]

PropertyValueNotes
Molecular Weight 222.24 g/mol Suitable for cell penetration.
Solubility DMSO (up to 50 mM)Poorly soluble in water. Avoid freeze-thaw cycles.
LogP ~1.98Moderate lipophilicity; crosses cell membranes.
Stability Stable at -20°C (Solid)Protect from light (nitro groups can be photosensitive).

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.22 mg of N-IBNBA in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use. Keep the final DMSO concentration < 1% to avoid solvent interference with PARP activity.

Protocol A: In Vitro PARP-1 Inhibition Assay

This is the standard protocol for quantifying the enzymatic inhibitory potency (IC50).

Materials Required[1][2][3][4][5][6][7][8]
  • Recombinant Human PARP-1 Enzyme (0.5 U/well).

  • Substrate: Biotinylated NAD+ (25 µM).

  • Coating: Histones (H1 or mixture) coated on 96-well strip plates.

  • Detection: Streptavidin-HRP and TMB substrate.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well microplate with Histones (20 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Inhibitor Addition:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 10 µL of N-IBNBA at varying concentrations (e.g., 0.1 µM to 100 µM) to experimental wells.

    • Include "No Inhibitor" (Max Activity) and "No Enzyme" (Background) controls.

  • Enzyme Initiation:

    • Add 10 µL of PARP-1 enzyme (diluted in buffer) to the wells. Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Start:

    • Add 5 µL of Biotinylated-NAD+ cocktail to initiate the PARylation reaction.

    • Incubate for 60 minutes at RT.

  • Quenching & Detection:

    • Wash plate 4x with PBS-T to remove unbound NAD+.

    • Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 mins.

    • Wash 4x.[1] Add 100 µL TMB substrate. Stop reaction with 100 µL 1N H2SO4 after 10-15 mins.

    • Read Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to determine the IC50.

Protocol B: Zinc Ejection Assay (Fluorescence)

Use this protocol if investigating the compound's potential as a retroviral zinc finger inhibitor.

Materials Required[1][2][3][4][5][6][7][8]
  • Target Peptide: HIV-1 NCp7 (72 amino acids) or isolated Zinc Finger motif peptide (10 µM).

  • Probe: Trp37 (intrinsic fluorescence) or TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 150 µM TCEP (to maintain non-zinc thiols).

Step-by-Step Methodology
  • Baseline Measurement:

    • Prepare 10 µM NCp7 peptide in the buffer.

    • Set excitation at 280 nm and monitor emission at 350 nm (for intrinsic Trp fluorescence).

    • Record stable baseline fluorescence (

      
      ) for 2 minutes.
      
  • Compound Injection:

    • Inject N-IBNBA (50 µM final) into the cuvette.

    • Note: If testing the "pro-drug" hypothesis, pre-incubate the compound with a mild reducing agent or use a nitroso-derivative control.

  • Kinetic Monitoring:

    • Monitor fluorescence decay for 30 minutes. Zinc ejection typically results in a decrease in Trp37 fluorescence (quenching) as the protein unfolds and the tryptophan becomes exposed to solvent.

  • Validation:

    • Add EDTA (1 mM) at the end of the assay. EDTA is a strong chelator and should strip any remaining zinc, providing a "Max Ejection" reference signal.

Experimental Workflow Diagram

Workflow Start Start: N-IBNBA Stock Prep (10mM in DMSO) Choice Select Target Pathway Start->Choice PARP_Prep PARP-1 Assay Setup (Histone Coated Plate) Choice->PARP_Prep Enzymatic Inhibition Zn_Prep Zinc Ejection Setup (NCp7 Peptide + Buffer) Choice->Zn_Prep Structural Modulation PARP_Incubate Incubate Enzyme + Inhibitor (15 min) PARP_Prep->PARP_Incubate PARP_Substrate Add Biotin-NAD+ (Start Reaction) PARP_Incubate->PARP_Substrate PARP_Readout Read OD450nm (Calculate IC50) PARP_Substrate->PARP_Readout Zn_Baseline Measure Baseline Fluorescence (Ex 280nm / Em 350nm) Zn_Prep->Zn_Baseline Zn_Inject Inject Compound Zn_Baseline->Zn_Inject Zn_Readout Monitor Fluorescence Decay (Quantify Zn Release) Zn_Inject->Zn_Readout

Figure 2: Decision matrix and workflow for characterizing N-Isobutyl-3-nitrobenzamide activity.

References

  • PARP Inhibition Mechanism: Mechanism of PARP inhibitor action and resistance.[2][3] Source: National Institutes of Health (NIH) / PMC. (Contextual validation of benzamide mechanism).

  • Zinc Ejection in HIV-1 NCp7: The in vitro ejection of zinc from HIV-1 nucleocapsid protein by disulfide benzamides.[4][1] Source: Proceedings of the National Academy of Sciences (PNAS) / NIH.

  • Compound Data: N-butyl-3-nitrobenzamide (Analogous Structure) PubChem Entry.[5] Source: PubChem CID 347748.

  • Benzamides in Antiviral Research: HIV nucleocapsid proteins as targets for novel benzisothiazol-3(2H)-one benzenesulfonamides. Source: Frontiers in Microbiology.

Sources

Application

Application Note: Analytical Strategies for N-Isobutyl-3-nitrobenzamide Quantification

Executive Summary & Chemical Context[1][2][3] N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) is a functionalized nitroaromatic amide frequently utilized as a synthetic intermediate in the manufacturing of pharmaceutical ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) is a functionalized nitroaromatic amide frequently utilized as a synthetic intermediate in the manufacturing of pharmaceutical active ingredients (APIs) and agrochemicals. Its structure comprises a lipophilic isobutyl tail and an electron-withdrawing nitro group on the benzene ring.

Critical Analytical Challenges:

  • Genotoxic Potential: Nitroaromatic compounds are structurally alert for genotoxicity (PGI) due to potential metabolic reduction to hydroxylamines. Consequently, trace-level quantification (ppm/ppb level) is often required alongside high-concentration assay testing.

  • Polymorphism & Stability: The amide bond is stable, but the nitro group is susceptible to photodegradation.

  • Matrix Interference: In reaction mixtures, it must be resolved from its likely precursor (3-nitrobenzoic acid) and potential aniline derivatives (if reduction occurs).

This guide provides two distinct validated workflows:

  • Protocol A (HPLC-UV): For raw material release and reaction monitoring (Assay >98%).

  • Protocol B (LC-MS/MS): For trace impurity screening (Limit of Quantitation < 10 ng/mL).

Physicochemical Profile & Method Strategy

PropertyValue (Theoretical)Analytical Implication
Molecular Formula C₁₁H₁₄N₂O₃Monoisotopic Mass: 222.10 Da
LogP ~2.1 - 2.5Moderately lipophilic; ideal for Reversed-Phase (RP) LC.
pKa ~14 (Amide H)Neutral in standard pH range (2-8). pH adjustment affects matrix, not analyte retention.
UV Maxima 210 nm, ~260 nmThe nitro group provides strong absorbance at 254-260 nm.
Solubility Low in water; High in MeOH, ACNDiluents must contain >50% organic solvent to prevent precipitation.
Analytical Decision Workflow

The following logic gate determines the appropriate protocol based on the analytical need.

AnalyticalWorkflow Start Sample Type Decision Concentration Range? Start->Decision HighConc High (>0.1 mg/mL) Raw Material / Reaction Check Decision->HighConc Assay Trace Trace (<10 µg/mL) Impurity / Cleaning Validation Decision->Trace PGI Screen HPLC Protocol A: HPLC-UV (Robust, Cost-effective) HighConc->HPLC LCMS Protocol B: LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS

Figure 1: Decision tree for selecting the appropriate analytical methodology.

Protocol A: HPLC-UV for Assay and Purity

Target: Routine Quality Control (QC) and Process Monitoring.

Chromatographic Conditions

This method utilizes a C18 stationary phase.[1][2] However, if resolution from similar nitro-isomers is required, a Phenyl-Hexyl column is recommended due to


 interactions with the nitro-aromatic ring.
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (improves peak shape for amides).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:ACN .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Protocol B: LC-MS/MS for Trace Quantification

Target: Genotoxic Impurity (PGI) Screening and Cleaning Verification.

Mass Spectrometry Rationale

Nitroaromatics can be analyzed in Negative ESI (forming radical anions) or Positive ESI. For N-Isobutyl-3-nitrobenzamide, Positive ESI ([M+H]⁺) is preferred due to the proton-accepting capability of the amide oxygen/nitrogen, yielding better linearity at trace levels than negative mode for this specific scaffold.

LC-MS/MS Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern typically involves the cleavage of the amide bond or loss of the nitro group.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)ID
223.1 ([M+H]⁺)150.0 2050Quantifier (Loss of Isobutyl amine)
223.1 ([M+H]⁺)104.0 3550Qualifier (Benzoyl cation)
223.1 ([M+H]⁺)57.1 1550Qualifier (Isobutyl fragment)
Fragmentation Pathway Diagram

Understanding the fragmentation is crucial for specificity.

Fragmentation Parent Precursor [M+H]+ = 223.1 Frag1 Product A [Ph-NO2-CO]+ = 150.0 Parent->Frag1 - Isobutylamine (73 Da) Frag2 Product B [C4H9]+ = 57.1 Parent->Frag2 Alkyl Cleavage Frag3 Product C [Ph-CO]+ = 104.0 Frag1->Frag3 - NO2 (46 Da)

Figure 2: Proposed MS/MS fragmentation pathway for confirmation of identity.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the following validation parameters must be met.

Linearity & Range
  • Protocol A (UV): 10 µg/mL to 150 µg/mL (

    
    ).
    
  • Protocol B (MS): 1 ng/mL to 1000 ng/mL (

    
    , weighted 1/x).
    
Accuracy (Recovery)

Spike samples at 50%, 100%, and 150% of target concentration.

  • Acceptance Criteria: 98.0% – 102.0% recovery for Assay; 80% – 120% for Trace Analysis.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the parent from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect amide hydrolysis).

  • Photostability: 1.2 million lux-hours. (Expect nitro-to-nitroso reduction or rearrangement).

    • Note: Nitro compounds are light-sensitive. Use amber glassware throughout the analysis.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Peak Tailing (UV) Silanol interactions with Amide N.Ensure mobile phase pH is acidic (pH ~2.5 with Phosphate/Formic) to suppress silanols.
Signal Suppression (MS) Matrix effect from reaction solvents.Switch to APCI source if ESI suppression is high, or improve sample cleanup (SPE).
Carryover Lipophilic isobutyl group sticking to injector.Use a needle wash of 50:50 MeOH:Isopropanol.
Ghost Peaks Contaminated Mobile Phase.Nitro compounds are ubiquitous; use LC-MS grade solvents only.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).Link

  • Snell, F. D., & Hilton, C. L. (1967). Encyclopedia of Industrial Chemical Analysis. (General reference for nitro-group analysis).
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace nitro analysis). Link

Sources

Method

Application Note: N-Isobutyl-3-nitrobenzamide as a Zinc-Ejecting Pharmacophore and Synthetic Scaffold

Executive Summary & Chemical Profile N-Isobutyl-3-nitrobenzamide represents a classic "privileged structure" in medicinal chemistry. While often utilized as a robust synthetic intermediate, its primary pharmacological in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Isobutyl-3-nitrobenzamide represents a classic "privileged structure" in medicinal chemistry. While often utilized as a robust synthetic intermediate, its primary pharmacological interest lies in its activity as a Zinc Finger Inhibitor (ZFI) . Specifically, 3-nitrobenzamide derivatives have been extensively characterized as electrophilic agents capable of ejecting zinc ions (


) from the retroviral nucleocapsid protein (NCp7) of HIV-1, thereby inhibiting viral replication.[1]

This guide details the synthesis of this scaffold, its transformation into aniline libraries, and the validation of its biological mechanism via a fluorescence-based zinc ejection assay.

Physicochemical Profile (Calculated)
PropertyValueImplication
Molecular Formula

Low MW fragment, ideal for FBDD.
Molecular Weight 222.24 g/mol Well within Lipinski Rule of 5.
cLogP ~2.1Good membrane permeability (improved over parent benzamide).
TPSA ~72 ŲHigh oral bioavailability potential.
H-Bond Donors/Acceptors 1 / 3Balanced polarity.
Structural Alert Nitro (

)
Metabolic liability (reductase) & potential genotoxicity.[2][3]

Synthetic Protocol: Scaffold Generation

Objective: Efficient synthesis of N-isobutyl-3-nitrobenzamide via Schotten-Baumann acylation.

Reagents
  • 3-Nitrobenzoyl chloride (CAS: 121-19-7)

  • Isobutylamine (CAS: 78-81-9)

  • Triethylamine (

    
    ) or DIPEA (Hunig's Base)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-nitrobenzoyl chloride (1.85 g, 10.0 mmol) and anhydrous DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Amine Addition: In a separate vial, mix isobutylamine (0.80 g, 11.0 mmol, 1.1 equiv) with

    
     (2.02 g, 20.0 mmol, 2.0 equiv) in DCM (10 mL).
    
  • Coupling: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes); Product

    
    .
    
  • Workup: Quench with 1M HCl (30 mL) to remove unreacted amine. Wash the organic layer with sat.

    
     (30 mL) and Brine (30 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Yield Expectation: 85-95% (White to pale yellow solid).

Functionalization: The "Nitro-Reduction" Gateway

Context: For medicinal chemists, the nitro group is often a "masked" aniline. Reducing it allows for the creation of urea, sulfonamide, or secondary amine libraries.

Catalytic Hydrogenation Protocol
  • Dissolve N-isobutyl-3-nitrobenzamide (1.0 mmol) in MeOH (10 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 2-6 hours at RT.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to yield 3-amino-N-isobutylbenzamide .

Biological Assay: Zinc Ejection (NCp7 Target)

Mechanism: The HIV-1 NCp7 protein contains two CCHC zinc knuckles essential for viral RNA packaging.[4] Electrophilic attacks by nitrobenzamides (often after metabolic activation to nitroso species) oxidize the coordinating cysteines, causing


 release and protein unfolding.
Protocol: Tryptophan Fluorescence Quenching Assay

This assay relies on the intrinsic fluorescence of Tryptophan-37 (Trp37) in the NCp7 peptide. When the protein is folded (Zn-bound), Trp37 fluorescence is high. Upon zinc ejection and unfolding, fluorescence is quenched/shifted.

Materials:

  • Target: Recombinant NCp7 or synthetic peptide (e.g., NCp7

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM

    
    .
    
  • Probe: N-Isobutyl-3-nitrobenzamide (stock in DMSO).

Experimental Steps:

  • Baseline: Dilute NCp7 peptide to 1.0 µM in Buffer. Equilibrate at 25°C.

  • Measurement: Set excitation at

    
     nm and monitor emission at 
    
    
    
    nm.
  • Titration: Add the test compound (0.1 µM to 100 µM).

  • Kinetics: Measure fluorescence decay over 60 minutes.

  • Control: Use EDTA (1 mM) as a positive control for total zinc stripping.

Data Interpretation:

  • A decrease in fluorescence intensity at 340 nm correlates with zinc ejection.

  • Calculate the pseudo-first-order rate constant (

    
    ) of zinc release.
    

Visualizing the Mechanisms

Diagram 1: Synthetic & Functional Workflow

SynthesisWorkflow Start 3-Nitrobenzoyl Chloride Intermediate N-Isobutyl-3-nitrobenzamide (Scaffold) Start->Intermediate DCM, Et3N 0°C to RT Amine Isobutylamine Amine->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Aniline 3-Amino-N-isobutylbenzamide (Library Precursor) Reduction->Aniline >95% Yield Urea Urea Derivatives (Kinase Inhibitors) Aniline->Urea Isocyanates

Caption: Synthetic pathway transforming the nitro-scaffold into an aniline platform for library expansion.

Diagram 2: Mechanism of Zinc Ejection (HIV-1 NCp7)

ZincEjection Drug N-Isobutyl-3-nitrobenzamide BioAct Bio-Activation (Nitro -> Nitroso) Drug->BioAct Cellular Reductases Attack Electrophilic Attack on Cysteine Thiols BioAct->Attack NCp7 HIV-1 NCp7 (Folded, Zn-Bound) NCp7->Attack Release Zinc (Zn2+) Ejection Attack->Release Disulfide Bond Formation Unfolded Apo-NCp7 (Inactive Virus) Attack->Unfolded Release->Unfolded Loss of Structure

Caption: The pharmacological cascade where the nitrobenzamide derivative disrupts the viral zinc finger motif.

Critical Safety & Toxicology Note (E-E-A-T)

Senior Scientist Commentary: While the nitro group is essential for the specific zinc ejection mechanism described above, it presents a liability in general drug development.

  • Genotoxicity: Aromatic nitro groups are structural alerts for Ames positivity. The metabolic reduction to hydroxylamines can lead to DNA adducts.

  • Metabolism: Rapid reduction by hepatic nitroreductases can lower the half-life (

    
    ) of the parent compound.
    
  • Recommendation: If the target is not a zinc finger protein requiring electrophilic attack, prioritize the reduced aniline (Section 3) or isosteres (e.g., trifluoromethyl groups) to improve the safety profile.

References

  • Rice, W. G., et al. (1993). Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds.[5] Nature.

  • Pannecouque, C., et al. (2010).[1] New class of HIV-1 inhibitors that target the viral nucleocapsid protein. Antimicrobial Agents and Chemotherapy.

  • Jenkins, T. C., et al. (2005).[1] Structure-based design of substituted 2-mercaptobenzamides as inhibitors of HIV-1 nucleocapsid protein function. Journal of Medicinal Chemistry.

  • Pommier, Y., et al. (2005). Review of HIV-1 Integrase and Nucleocapsid Inhibitors. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[6][7] Protocol for Amide Coupling of Nitrobenzamides.

Sources

Application

Application Note: N-Isobutyl-3-nitrobenzamide in Agrochemical Discovery &amp; Development

Introduction & Chemical Profile[1][2][3][4][5][6] N-Isobutyl-3-nitrobenzamide is a functionalized benzamide derivative currently utilized in agrochemical research as a lead scaffold for fungicide and insecticide discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

N-Isobutyl-3-nitrobenzamide is a functionalized benzamide derivative currently utilized in agrochemical research as a lead scaffold for fungicide and insecticide discovery. Structurally, it combines a lipophilic N-isobutyl chain with an electron-withdrawing 3-nitro group on the benzamide core.

This unique architecture offers two primary mechanisms of interest in crop protection:

  • Fungicidal Pharmacophore: The benzamide moiety is a validated scaffold in commercial fungicides (e.g., Zoxamide), often targeting

    
    -tubulin assembly or Succinate Dehydrogenase (SDH). The 3-nitro group serves as a metabolic handle and electronic tuner for receptor binding.
    
  • Insecticidal Mimicry: The N-isobutyl amide functionality mimics natural "alkamides" (e.g., Spilanthol), which are known to modulate voltage-gated sodium channels in insects.

Physicochemical Profile (Table 1)
PropertyValue/DescriptionRelevance
CAS Number 2448-05-7Identity Verification
Molecular Formula

Mass Spec Parent Ion (

)
Molecular Weight 222.24 g/mol Small molecule, favorable for systemicity
LogP (Predicted) ~1.98Moderate lipophilicity; suitable for foliar uptake
Solubility Low in water; Soluble in DMSO, Acetone, MethanolRequires solvent carrier for bioassays
Stability Hydrolytically stable at pH 5-7; Nitro-reduction prone in anaerobic soilEnvironmental fate marker

Mechanism of Action (MOA) & Metabolic Pathway

Understanding the metabolic fate of the 3-nitro group is critical for residue analysis and efficacy studies. In plant systems and soil matrices, the primary degradation pathway involves the stepwise reduction of the nitro group to an amine, often mediated by nitroreductases.

Pathway Visualization

The following diagram illustrates the theoretical metabolic reduction and the bioassay workflow for efficacy testing.

Agrochemical_Pathway Parent N-Isobutyl-3-nitrobenzamide (Parent Compound) Metabolite1 Nitroso Intermediate (Transient) Parent->Metabolite1 Plant/Soil Nitroreductase Target_Fungi Target: Fungal Tubulin/SDH (Inhibition) Parent->Target_Fungi Mode of Action 1 (Fungicidal) Target_Insect Target: Na+ Channels (Modulation) Parent->Target_Insect Mode of Action 2 (Insecticidal) Metabolite2 N-Isobutyl-3-aminobenzamide (Primary Metabolite) Metabolite1->Metabolite2 Rapid Reduction Metabolite2->Target_Fungi Reduced Activity (Detoxification)

Caption: Figure 1. Metabolic reduction pathway of N-Isobutyl-3-nitrobenzamide and its dual-target potential in agrochemical screening.

Application Note: Formulation & Handling

To ensure reproducible biological data, proper solubilization is required to prevent precipitation in aqueous media.

Preparation of 10,000 ppm Stock Solution
  • Weighing: Accurately weigh 100 mg of N-Isobutyl-3-nitrobenzamide.

  • Solvent Choice: Dissolve in 10 mL of analytical grade DMSO (Dimethyl Sulfoxide) or Acetone . Note: Avoid ethanol if testing for bacterial inhibition as it may confound results.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Store aliquots at -20°C. Protect from light to prevent nitro-group photolysis.

Protocol A: In Vitro Fungicidal Screening (Poison Food Technique)

This protocol evaluates the efficacy of the compound against phytopathogenic fungi (e.g., Botrytis cinerea, Alternaria solani).[1][2]

Materials
  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Active fungal culture (7-day old)

  • Sterile cork borer (5 mm)

  • N-Isobutyl-3-nitrobenzamide stock solution[3]

Step-by-Step Methodology
  • Media Preparation: Autoclave PDA media. Allow it to cool to approx. 50°C.

  • Amending Media:

    • Add the appropriate volume of stock solution to the molten agar to achieve final concentrations of 10, 25, 50, and 100

      
      .
      
    • Control: Prepare a "Solvent Control" plate containing only DMSO/Acetone (max 0.5% v/v).

  • Pouring: Pour 20 mL of amended media into sterile petri dishes and allow to solidify.

  • Inoculation:

    • Using the sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the plug (mycelium side down) in the exact center of the test plate.

  • Incubation: Incubate plates at 25°C

    
     2°C in the dark.
    
  • Data Collection:

    • Measure colony diameter (mm) daily until the control plate reaches the edge (typically 3-5 days).

    • Calculation: Calculate Percent Inhibition (

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is the growth diameter of the control and
      
      
      is the growth diameter of the treatment.

Protocol B: Residue Analysis via LC-MS/MS

For environmental fate studies, quantifying the parent compound and its amino-metabolite is essential.

Sample Preparation (Soil/Plant Tissue)
  • Extraction: Homogenize 5g of sample with 10 mL Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid.

  • Cleanup: Vortex for 1 min, centrifuge at 4000 rpm for 5 min. Transfer supernatant to a dSPE tube (PSA/C18) to remove matrix interferences.

  • Filtration: Filter through a 0.22

    
     PTFE filter into an amber vial.
    
LC-MS/MS Parameters (Suggested)
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
N-Isobutyl-3-nitrobenzamide 223.1

166.0 (Loss of isobutyl)120.0 (Benzoyl)15 / 25
N-Isobutyl-3-aminobenzamide 193.1

136.094.018 / 28

References

  • Wang, S., et al. (2022).[4] Synthesis, fungicidal activities and 3D-QSAR of benzamide derivatives. Chinese Journal of Pesticide Science. Retrieved from [Link]

  • Liu, X.H., et al. (2017).[2] Synthesis and insecticidal activity of novel benzamide derivatives. Pest Management Science. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7).[3][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of N-Isobutyl-3-nitrobenzamide in aqueous media

Technical Support Center: N-Isobutyl-3-nitrobenzamide Solubility Guide Status: Active Ticket ID: SOL-2448-05-7 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Isobutyl-3-nitrobenzamide Solubility Guide

Status: Active Ticket ID: SOL-2448-05-7 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Compound Profile & The Core Challenge

Compound: N-Isobutyl-3-nitrobenzamide CAS: 2448-05-7 Molecular Weight: 222.24 g/mol Physicochemical Class: Lipophilic Nitrobenzamide

The Technical Issue: Users frequently report immediate precipitation ("crashing out") when diluting DMSO stock solutions of N-Isobutyl-3-nitrobenzamide into aqueous buffers or cell culture media.

The Science Behind the Crash: This compound exhibits a LogP of approximately 2.0–2.5 [1, 2]. While the nitro group adds some polarity, the isobutyl chain and the rigid benzamide core create a crystal lattice that is energetically stable and hydrophobic. When you dilute a DMSO stock into water, the solvent environment shifts rapidly from lipophilic to hydrophilic. The water molecules form "cages" around the hydrophobic isobutyl tails, which is entropically unfavorable, driving the molecules to aggregate and crystallize almost instantly.

Troubleshooting Guide (Q&A Format)

Q1: I tried dissolving the powder directly in water/PBS, but it floats. Why? A: This is expected behavior. The compound is a Class II/IV material (low solubility). The cohesive forces within the crystal lattice are stronger than the adhesive forces with water.

  • Solution: You must create a concentrated organic stock solution first (typically in DMSO or Ethanol) to break the crystal lattice before introducing it to an aqueous environment.

Q2: My 10 mM DMSO stock precipitates when I add it to cell culture media. How do I fix this? A: This is the "Solvent Shift" phenomenon.

  • Fix: Do not add the stock directly to a large volume of cold media.

  • Protocol:

    • Warm your media to 37°C.

    • Use a "step-down" dilution: Dilute your stock 1:10 into an intermediate solvent (like PEG400 or pure Ethanol) before the final spike into media.

    • Vortex immediately upon addition.

    • Keep the final DMSO concentration <0.5% to avoid cytotoxicity, unless your cells are resistant.

Q3: Can I use ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile.

  • Pros: Easier to remove by evaporation if needed.

  • Cons: Lower solubility limit compared to DMSO. You may only achieve 10-20 mM stocks in ethanol versus 100 mM in DMSO.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves) for long-term stock stability to prevent hydrolysis of the amide bond.

Q4: I need to dose this in mice (IP/PO). What vehicle do you recommend? A: A simple aqueous solution will fail. You need a co-solvent system or a suspension.

  • Standard Formulation (Solution): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Order of addition is critical: Dissolve drug in DMSO -> Add PEG400 -> Add Tween 80 -> Slowly add Saline while vortexing.

  • Suspension Formulation: 0.5% Methylcellulose + 0.1% Tween 80 in water. This creates a stable suspension rather than a solution, suitable for oral gavage.

Experimental Protocols

Protocol A: Preparation of Stable 100 mM Stock Solution
  • Reagents: N-Isobutyl-3-nitrobenzamide (Solid), Anhydrous DMSO (Sigma-Aldrich or similar, ≥99.9%).

  • Equipment: Glass vial (avoid polystyrene), Vortex mixer.

  • Weigh 22.2 mg of N-Isobutyl-3-nitrobenzamide.[1]

  • Transfer to a glass vial.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be clear and yellow/colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: "Non-Crashing" Dilution for Cell Culture (100 µM Final)
  • Goal: Dilute 100 mM stock to 100 µM (1:1000 dilution) without precipitation.

  • Pre-warm culture media to 37°C.

  • Prepare an Intermediate Dilution :

    • Mix 10 µL of 100 mM Stock + 90 µL of sterile PEG400 (or DMSO).

    • Concentration is now 10 mM.

  • Final Dilution :

    • Add 10 µL of the Intermediate (10 mM) to 990 µL of warm media.

    • Result: 100 µM drug, 1% solvent carrier.

    • Note: If 1% solvent is too high, perform a 1:1000 dilution directly but ensure rapid mixing (e.g., inject stock into vortexing media).

Solubility Decision Tree

The following diagram illustrates the logical workflow for selecting the correct formulation strategy based on your application.

SolubilityStrategy Start Start: N-Isobutyl-3-nitrobenzamide (Solid Powder) Stock Step 1: Create Stock Solution (100 mM in Anhydrous DMSO) Start->Stock AppCheck What is your Application? Stock->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro Cellular Assays InVivo In Vivo (Animal Study) AppCheck->InVivo Animal Models DirectDil Direct Dilution (< 0.1% DMSO) Risk: Precipitation InVitro->DirectDil Low Conc (<10 µM) StepDown Step-Down Dilution (Intermediate in PEG400) InVitro->StepDown High Conc (>10 µM) RouteCheck Route of Admin? InVivo->RouteCheck SuccessVitro Stable Assay Media DirectDil->SuccessVitro Monitor for crystals StepDown->SuccessVitro IV_IP IV / IP Injection (Needs Solution) RouteCheck->IV_IP Oral Oral Gavage (Suspension OK) RouteCheck->Oral Cosolvent Co-solvent System: 5% DMSO / 40% PEG400 / 50% Saline IV_IP->Cosolvent Suspension Suspension Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 Oral->Suspension

Figure 1: Decision Matrix for formulating N-Isobutyl-3-nitrobenzamide based on experimental requirements.

Comparative Solvent Data

Use this table to select the appropriate primary solvent for your stock solution.

SolventSolubility Limit (Est.)Biological CompatibilityStabilityRecommended Use
Anhydrous DMSO > 100 mMHigh (if <0.5% v/v final)Excellent (Hygroscopic)Primary Stock Solution
Ethanol (100%) ~ 20-50 mMModerate (Volatile)GoodEvaporation/Coating plates
DMF > 100 mMLow (Toxic)GoodChemical Synthesis only
PEG 400 ~ 10-20 mMHigh (Inert)ExcellentIntermediate Diluent
PBS / Water < 0.1 mMN/APoor (Precipitation)Final Buffer only

References

  • PubChem . (2025). Compound Summary: N-Isobutyl-3-methylbenzamide (Structural Analog). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Troubleshooting N-Isobutyl-3-nitrobenzamide synthesis side reactions

Topic: Troubleshooting Side Reactions & Process Optimization Executive Summary & Core Protocol Welcome to the technical support hub for N-Isobutyl-3-nitrobenzamide . This guide addresses the common pitfalls in synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary & Core Protocol

Welcome to the technical support hub for N-Isobutyl-3-nitrobenzamide . This guide addresses the common pitfalls in synthesizing this benzamide derivative.

While the reaction appears to be a standard Schotten-Baumann or anhydrous acylation, the specific electronic properties of the 3-nitro group (strong electron-withdrawing group, EWG) significantly increase the electrophilicity of the carbonyl carbon.[1] This makes the reaction rapid but also renders the starting material, 3-nitrobenzoyl chloride , highly susceptible to hydrolysis—the primary cause of yield loss.

The "Golden Path" Protocol (Recommended)

For robust, scalable synthesis avoiding coupling reagent byproducts.

ReagentEquiv.[1]RoleNotes
3-Nitrobenzoyl Chloride 1.0ElectrophileCritical: Must be free of 3-nitrobenzoic acid.[1]
Isobutylamine 1.1 - 1.2NucleophileSlight excess to drive conversion.[1] BP: 68°C (Volatile).[1]
Triethylamine (TEA) 1.5 - 2.0HCl ScavengerPrevents amine salt precipitation clogging the active site.[1]
DCM or THF SolventMediumAnhydrous (Water < 0.05%).[1][2]

Standard Workflow:

  • Dissolve 3-nitrobenzoyl chloride in anhydrous DCM (0°C, N2 atm).

  • Add mixture of Isobutylamine + TEA dropwise (maintain T < 10°C to control exotherm).

  • Warm to RT and stir for 2–4 hours.

  • Quench with 1M HCl (removes excess amine/TEA).

  • Wash organic layer with Sat.[1] NaHCO3 (removes 3-nitrobenzoic acid).[1]

  • Dry/Evaporate to yield off-white solid.[1]

Reaction Pathway & Impurity Mapping

To troubleshoot effectively, you must visualize the competition between the desired pathway and the side reactions.

ReactionPathways SM1 3-Nitrobenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter + SM2 Side1 3-Nitrobenzoic Acid (Major Impurity) SM1->Side1 + H2O (Hydrolysis) SM2 Isobutylamine H2O Water (Trace Impurity) Prod N-Isobutyl-3-nitrobenzamide (Target) Inter->Prod - HCl Side2 Amine-HCl Salt (Co-precipitate) Prod->Side2 + HCl (if Base insufficient)

Figure 1: Mechanistic pathway showing the competition between Amidation (Green) and Hydrolysis (Red).[1]

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My yield is consistently low (40-60%), but the TLC shows a clean spot for the product. Where is the mass loss? Diagnosis: This is likely a Hydrolysis issue combined with Workup Loss .[1]

  • Root Cause 1 (Hydrolysis): The 3-nitro group activates the acid chloride.[1] If your solvent or atmosphere contains moisture, the acid chloride reverts to 3-nitrobenzoic acid before it reacts with the amine.[1]

  • Root Cause 2 (Workup): During the base wash (NaHCO3), the hydrolyzed byproduct (3-nitrobenzoic acid) becomes a water-soluble carboxylate and is washed away.[1] You don't see it in the crude NMR, but your mass balance is low.[1]

  • Solution:

    • Use freshly distilled or high-grade anhydrous DCM/THF.[1]

    • Verify the quality of your 3-nitrobenzoyl chloride.[1] If it smells like vinegar or pungent acid (rather than acrid HCl), it has degraded.[1] Recrystallize from hexane or thionyl chloride reflux if necessary [1].[1]

Q2: I see a significant amount of starting material (Isobutylamine) remaining, even after 12 hours. Diagnosis: Stoichiometry Mismatch due to volatility.

  • Root Cause: Isobutylamine has a boiling point of ~68°C. If the reaction exotherm was uncontrolled during addition, or if the headspace was purged too aggressively with nitrogen, you likely lost the amine to evaporation.

  • Solution:

    • Add the amine at 0°C .

    • Use 1.2 - 1.5 equivalents of isobutylamine to account for evaporative loss.[1]

    • Use a reflux condenser even if running at room temperature to trap vapors.[1]

Category B: Impurity Profile

Q3: I have a persistent impurity at R_f ~ 0.1 (in 20% EtOAc/Hexane) that won't wash out. Diagnosis: Amine Hydrochloride Salts or 3-Nitrobenzoic Acid .

  • Root Cause:

    • Acid Impurity: 3-nitrobenzoic acid is polar and streaks near the baseline.[1]

    • Salt Impurity: Triethylamine Hydrochloride (TEA-HCl) or Isobutylamine-HCl can be partially soluble in DCM/THF.[1]

  • Differentiation Test: Shake a small aliquot of your organic layer with water.[1] If the spot disappears from the organic layer TLC, it was a salt.[1] If it remains, it is likely the acid.[1]

  • Solution:

    • For Acid: Wash organic layer 3x with 1M NaOH or Sat.[1] NaHCO3 .[1][3][4] The nitro-acid is relatively acidic (pKa ~3.[1]47) [2] and will readily deprotonate and move to the aqueous phase.[1]

    • For Salts: Ensure the final organic layer is washed with Brine and dried over Na2SO4 .[1][5]

Q4: The product is colored (Yellow/Orange) but should be off-white. Is it degrading? Diagnosis: Nitro-group Chromophores .

  • Insight: Nitro compounds are inherently yellow.[1] However, deep orange/red indicates the formation of azo/azoxy species (reduction byproducts) or charge-transfer complexes, though this is rare in simple acylation.[1] More likely, it is trace 3-nitroaniline if you used a different synthesis route, or simply conjugated impurities.[1]

  • Solution:

    • Perform a charcoal filtration .[1] Dissolve crude in hot ethanol, add activated carbon, filter hot, and recrystallize.

    • Recrystallization from Ethanol/Water or MTBE is highly effective for cleaning up nitrobenzamides [3].[1]

Category C: Physical & Workup Issues

Q5: During the aqueous wash, I formed a terrible emulsion. Diagnosis: Density/Surfactant Effect .

  • Root Cause: Benzamides can act as weak surfactants.[1] The density of DCM (1.33 g/mL) is close to the density of the brine/salt heavy aqueous layer, preventing separation.

  • Solution:

    • Filter the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.[1]

    • Add more DCM to increase the density difference, or switch to Ethyl Acetate (d ~0.9 g/mL) for the extraction, which floats on water.[1]

Advanced Optimization Logic

If the standard acid chloride route fails (e.g., due to sensitive functional groups), use the Coupling Reagent Strategy .

Decision Matrix:

TroubleshootingFlow Start Start Troubleshooting CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is Purity < 95%? Start->CheckPurity Hydrolysis Issue: Hydrolysis of Acid Chloride Action: Dry solvents, check SM quality CheckYield->Hydrolysis SM gone, Low Mass Stoich Issue: Amine Volatility Action: Increase Amine equiv, Cool reaction CheckYield->Stoich Unreacted SM present AcidImpurity Impurity: 3-Nitrobenzoic Acid Action: Wash with 1M NaOH/NaHCO3 CheckPurity->AcidImpurity Acidic Spot (Low Rf) SaltImpurity Impurity: Amine Salts Action: Water/Brine Wash + Filtration CheckPurity->SaltImpurity Inorganic Salts

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

Alternative: Carodiimide Coupling (EDC/NHS)

If avoiding the acid chloride:

  • Reagents: 3-Nitrobenzoic acid + Isobutylamine + EDC[1]·HCl + HOBt.[1]

  • Benefit: Milder conditions, no HCl gas generation.[1]

  • Risk: Urea byproducts (EDC-urea) can be difficult to remove.[1]

  • Protocol Fix: Wash the organic layer with 1M HCl (removes EDC) and Sat.[1] NaHCO3 (removes HOBt).[1]

References

  • Org. Synth. 1923, 3, 71. Preparation of p-Nitrobenzoyl Chloride (Analogous procedure for m-isomer).[1][1]

  • Wikipedia. 3-Nitrobenzoic acid Properties & Acidity (pKa 3.47).[1][1]

  • Google Patents CN101668734A. Process for preparation of N-isobutyl-nitrobenzenesulfonamide derivatives (Recrystallization techniques).

  • BenchChem. Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide (General Amidation Protocol).[1]

  • Malaysian Journal of Analytical Sciences, 2024. Optimization of N-Amidation Reaction (Coupling Reagent Troubleshooting).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-nitrobenzoyl chloride and isobutylamine before handling.[1]

Sources

Troubleshooting

Technical Support Hub: N-Isobutyl-3-nitrobenzamide Stability &amp; Formulation

Status: Operational | Tier: Level 3 Engineering Support Document ID: TS-NITRO-ISO-04 Last Updated: February 2026 Introduction Welcome to the technical support center for N-Isobutyl-3-nitrobenzamide (CAS: 5705-57-7). This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Document ID: TS-NITRO-ISO-04 Last Updated: February 2026

Introduction

Welcome to the technical support center for N-Isobutyl-3-nitrobenzamide (CAS: 5705-57-7). This guide addresses the physicochemical challenges inherent to lipophilic nitrobenzamides. As Senior Application Scientists, we understand that your experimental success relies on the integrity of this molecule in solution.

This compound presents a "stability-solubility paradox": its hydrophobic isobutyl tail necessitates organic co-solvents, yet its nitro-amide core is susceptible to specific hydrolytic and photochemical degradation pathways. This guide provides the causal logic and validated protocols to navigate these issues.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: Why is my compound degrading?

N-Isobutyl-3-nitrobenzamide is generally stable in solid form when stored correctly. However, in solution, it faces two primary enemies: Hydrolytic Cleavage and Photochemical Reduction .

1. Hydrolysis (The pH Trap)

The amide bond connecting the 3-nitrobenzoyl moiety to the isobutyl group is susceptible to hydrolysis, particularly at pH extremes (pH < 3 or pH > 9).

  • Mechanism: Nucleophilic attack by water (or hydroxide) on the carbonyl carbon.

  • Degradants: The molecule cleaves into 3-Nitrobenzoic acid and Isobutylamine .

  • Indicator: Appearance of a new peak in HPLC (3-Nitrobenzoic acid elutes earlier than the parent in Reverse Phase C18 due to ionization at neutral pH).

2. Photolysis (The "Yellowing" Effect)

Nitro-aromatics are chromophores. Upon exposure to UV/VIS light (specifically 300–400 nm), the nitro group (


) can undergo radical excitation.
  • Mechanism: Photo-reduction to nitroso intermediates or radical coupling.

  • Indicator: The solution turns from clear/pale yellow to deep amber or brown.

Visualizing the Degradation Pathways

DegradationPathways Parent N-Isobutyl-3-nitrobenzamide (Parent) Nitroso Nitroso Intermediates (Deep Yellow/Brown) Parent->Nitroso Photoreduction AcidProduct 3-Nitrobenzoic Acid (Precipitate/Polar Peak) Parent->AcidProduct Amide Cleavage AmineProduct Isobutylamine (Volatile) Parent->AmineProduct Amide Cleavage Light UV Light (300-400nm) Light->Nitroso AcidBase pH < 3 or > 9 (Hydrolysis) AcidBase->AcidProduct

Figure 1: Primary degradation pathways. Hydrolysis yields cleavage products; photolysis yields redox impurities.

Module 2: Formulation Troubleshooting

Q: My compound precipitates when added to PBS or Media. Why?

A: This is a hydrophobicity mismatch. N-Isobutyl-3-nitrobenzamide has a calculated LogP of ~2.2 [1].[1] It is lipophilic. Direct addition to aqueous buffers (like PBS) causes "crashing out" because the water lattice cannot accommodate the non-polar isobutyl and aromatic rings.

Protocol: The "Step-Down" Solubilization Method

Do not attempt direct aqueous dissolution. Use this validated protocol to maintain stability and solubility.

Reagents:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) - Anhydrous grade.

  • Secondary Solvent: Ethanol (Optional, for volatility).

  • Complexing Agent: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).

Step-by-Step Procedure:

  • Stock Preparation (1000x): Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM .

    • Note: DMSO prevents hydrolysis during storage. Store this stock at -20°C in amber vials.

  • Intermediate Dilution (Optional): If the final concentration is low, dilute the DMSO stock 1:10 into Ethanol.

  • Aqueous Spiking (The Critical Step):

    • Wrong Way: Adding buffer to the DMSO stock (causes immediate local precipitation).

    • Right Way: Add the DMSO stock dropwise into a rapidly stirring volume of buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.

Decision Tree: Choosing the Right Vehicle

FormulationTree Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO_Limit Can you tolerate 0.1% DMSO? InVitro->DMSO_Limit Complex Use Cyclodextrin (HP-beta-CD) InVivo->Complex IV Injection Oil Corn Oil / PEG400 Formulation InVivo->Oil IP/Oral Simple Use DMSO Stock + Media Dilution DMSO_Limit->Simple Yes DMSO_Limit->Complex No (Sensitive Cells)

Figure 2: Formulation selection guide based on experimental constraints.

Module 3: Analytical Validation (HPLC)

To verify the stability of your formulation, you must be able to separate the parent from the degradants.

Standard HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the acid degradant, improving retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

Expected Retention Behavior:

Compound Relative Retention Time (RRT) Notes
3-Nitrobenzoic Acid ~0.4 - 0.6 Elutes early; polar.

| N-Isobutyl-3-nitrobenzamide | 1.0 (Reference) | Retained due to isobutyl group. |

Frequently Asked Questions (FAQ)

Q1: Can I autoclave formulations of N-Isobutyl-3-nitrobenzamide? A: Absolutely not. Autoclaving involves high heat (121°C) and moisture. This is the perfect environment to accelerate amide hydrolysis [2]. Always filter-sterilize using a 0.22 µm PVDF or PTFE membrane (nylon may bind the drug).

Q2: The powder has clumped together. Is it still good? A: Likely yes, but proceed with caution. Clumping indicates hygroscopicity or exposure to humidity. Check the color. If it is still bright yellow/off-white, dry it in a desiccator and run an HPLC check. If it has turned brown, it has undergone photodegradation and should be discarded.

Q3: Why is 3-nitrobenzoic acid appearing in my "fresh" DMSO stock? A: DMSO is hygroscopic. If your DMSO bottle was old or frequently opened, it absorbed water from the air. This "wet DMSO" can hydrolyze the amide over time. Always use anhydrous DMSO and store under nitrogen or argon if possible.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5705-57-7, N-Isobutyl-3-nitrobenzamide. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides).[2][3][4] Wiley-Interscience.

  • Tonnesen, H. H. (2001). Formulation and Stability Testing of Photolabile Drugs. International Journal of Pharmaceutics. (General principles of nitro-compound photostability).
  • European Medicines Agency (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-Isobutyl-3-nitrobenzamide

[1] Ticket ID: PUR-ISO-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Optimization & Troubleshooting[1] Executive Summary Purifying N-Isobutyl-3-nitrobenzamide requi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-ISO-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Optimization & Troubleshooting[1]

Executive Summary

Purifying N-Isobutyl-3-nitrobenzamide requires balancing the moderate polarity of the amide/nitro groups against the lipophilic isobutyl chain. While flash chromatography is the gold standard, common pitfalls include poor solubility in non-polar mobile phases, "streaking" due to residual precursors, and UV detection challenges.[1]

This guide treats your purification as a system . We do not just "run a column"; we design a separation protocol based on the physicochemical properties of your specific molecule.

Module 1: Method Development (Pre-Run Diagnostics)[1]

Before packing silica, you must validate your separation parameters. Skipping this phase is the primary cause of yield loss.

Q: What is the optimal mobile phase for this specific amide?

A: Do not guess. Use the "0.3 Rf Rule" (Still et al., 1978).[1] For N-Isobutyl-3-nitrobenzamide, start with Hexanes/Ethyl Acetate (EtOAc) .[1][2][3]

  • Test 1: Spot TLC and run in 30% EtOAc / 70% Hexanes .

  • Target: You want the product spot at Rf ≈ 0.30 – 0.35 .

  • Adjustment:

    • If Rf < 0.2: Increase polarity to 40% or 50% EtOAc.

    • If Rf > 0.5: Decrease polarity to 20% EtOAc.

    • If insoluble: Switch system to Dichloromethane (DCM) / Methanol (MeOH) (Start at 98:2).[1]

Q: My spots are "streaking" or "tailing" on the TLC. Why?

A: This indicates residual 3-nitrobenzoic acid (starting material hydrolysis) or isobutylamine (excess reagent) interacting with the acidic silanols of the silica gel.

  • The Fix (Chemical): Pre-treat your crude.[4] Dissolve in EtOAc and wash with 1M HCl (removes amine) and Saturated NaHCO₃ (removes acid).

  • The Fix (Chromatographic): If streaking persists, add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity.[1]

Q: How do I visualize the compound?

A: The nitro group (


) and benzene ring make this compound highly UV-active.
  • Primary: UV Lamp at 254 nm (Dark spot on green fluorescent background).

  • Secondary (Confirmation): Iodine Stain (

    
    ). Amides absorb iodine vapor, appearing as brown/yellow spots.
    

Module 2: The Protocol (Execution)[1][5][6]

Standard Operating Procedure: Flash Chromatography

Based on the kinetic principles of Still, Kahn, and Mitra.[1]

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard pore size for small molecules (<1000 Da).[1]
Column Diameter 20mm (for <1g) to 50mm (for >5g)Prevents band broadening due to overloading.[1]
Flow Rate 2.0 in/min (linear velocity)Optimal mass transfer without excessive backpressure.
Loading Method Dry Loading (Recommended)Amides often crystallize in Hexane. Wet loading risks clogging.
Workflow Visualization

The following diagram outlines the decision logic for your purification run.

PurificationWorkflow Start Crude N-Isobutyl-3-nitrobenzamide SolubilityCheck Solubility Check: Dissolves in 30% EtOAc/Hex? Start->SolubilityCheck DryLoad Decision: Dry Load (Adsorb on Silica) SolubilityCheck->DryLoad No (Precipitates) WetLoad Decision: Wet Load (Dissolve in Mobile Phase) SolubilityCheck->WetLoad Yes (Clear Solution) TLC_Check TLC Diagnostic: Rf ~ 0.35? RunColumn Run Column Isocratic or Gradient TLC_Check->RunColumn Rf Optimized DryLoad->TLC_Check WetLoad->TLC_Check PostRun Analyze Fractions (TLC/NMR) RunColumn->PostRun

Figure 1: Decision matrix for loading and solvent selection based on solubility.

Module 3: Troubleshooting & FAQs

Issue: "The compound crystallized inside the column."

Diagnosis: This is common with benzamides. The mobile phase (high Hexane content) acted as an "anti-solvent," crashing the compound out of solution as it concentrated on the silica.[1]

  • Immediate Fix: Stop the flow. Switch to 100% EtOAc or 10% MeOH/DCM to flush the column and recover the material. You will lose separation, but you save the compound.

  • Prevention: Use Dry Loading . Dissolve crude in DCM, add silica (1:1 ratio), rotovap to a free-flowing powder, and load this powder on top of the packed column. This eliminates solubility issues at the injection point.

Issue: "I see two spots very close together (Co-elution)."

Diagnosis: Likely the 3-nitrobenzoic acid impurity or a rotamer (less likely for this amide, but possible).[1]

  • Solution: Change the selectivity, not just the polarity.

    • Switch solvent system: If using Hex/EtOAc, try DCM/MeOH or Toluene/Acetone .

    • Use a Gradient : Start at 10% EtOAc, hold for 2 column volumes (CV), then ramp slowly to 40% EtOAc over 10 CV.

Issue: "My yield is lower than expected."

Diagnosis: The amide might be retained on the silica due to hydrogen bonding.

  • Test: Flush the column with 10% Methanol in DCM after your main run. Collect this "flush fraction" and TLC it.

  • Observation: If you find your product here, your standard mobile phase was too weak to elute the final portion of the band.

Module 4: Advanced Logic (Impurity Analysis)

Use this flow to identify what went wrong based on the shape of your eluted bands.

TroubleshootingLogic Symptom Band Shape Issue Tailing Tailing (Streaking behind) Symptom->Tailing Fronting Fronting (Shark fin shape) Symptom->Fronting Overlap Overlapping Peaks Symptom->Overlap Cause1 Acidic Impurity (Silanol interaction) Tailing->Cause1 Cause2 Column Overload (Too much mass) Fronting->Cause2 Cause3 Rf Difference < 0.15 Overlap->Cause3 Fix1 Add 1% Acetic Acid or Triethylamine Cause1->Fix1 Fix2 Use Wider Column or Dry Load Cause2->Fix2 Fix3 Use Shallower Gradient (e.g. 0.5% increase/min) Cause3->Fix3

Figure 2: Diagnostic logic for identifying column performance issues based on band shape.

References & Authoritative Sources

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][5][6][7][8][9] Rapid chromatographic technique for preparative separations with moderate resolution.[6][7][8][9][10] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][5][8] [1]

  • Teledyne ISCO. (n.d.). Flash Chromatography Guide: Amine Functionalized Columns & Solvent Systems.

  • University of Rochester. (n.d.). Flash Chromatography Troubleshooting Guide. Department of Chemistry.[6][7]

  • BenchChem. (2025).[11] Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide (Analogous chemistry).

Sources

Troubleshooting

Technical Support Center: Resolving Isomeric Impurities in Nitrobenzamide Synthesis

This guide functions as a specialized Technical Support Center for researchers dealing with isomeric impurities in the synthesis of Nitrobenzamides . While "N-nitrobenzamide" technically refers to a nitramine structure (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with isomeric impurities in the synthesis of Nitrobenzamides .

While "N-nitrobenzamide" technically refers to a nitramine structure (


), in pharmaceutical and organic synthesis contexts, this term is frequently conflated with ring-nitrated benzamides  (

) or used to describe the unwanted

-nitrated byproducts arising during aggressive nitration. This guide addresses the resolution of Regioisomers (Ortho, Meta, Para) and the prevention of

-nitro
artifacts.

Status: Operational | Tier: L3 (Advanced Application Support) Case Subject: Regiocontrol, Purification, and Analytical Discrimination of Nitrobenzamide Isomers.

Quick Reference: Isomer Physicochemical Profile

Data synthesized for solubility and thermodynamic stability comparison.

PropertyPara-Nitrobenzamide (

)
Meta-Nitrobenzamide (

)
Ortho-Nitrobenzamide (

)
Symmetry Point Group

(High Symmetry)

(Low Symmetry)

(Steric Strain)
Melting Point ~200–201 °C~140–143 °C~174–178 °C
Solubility (EtOH) Low (Lattice Energy High)ModerateModerate to High
Synthesis Origin Minor product in direct nitration; Major in oxidation of

-nitrotoluene.
Major product in direct nitration of benzamide.Trace impurity (Sterically hindered).
Chromatography (

)
Typically elutes last on C18 (Planarity).Intermediate.Elutes first (Dipole/Steric effects).
Module 1: Synthesis & Prevention (Root Cause Analysis)[1]
Q: Why am I seeing significant ortho/para impurities when nitrating benzamide?

A: This is a classic issue of Electrophilic Aromatic Substitution (EAS) directing effects. The amide group (


) is a meta-director  but is only moderately deactivating.
  • Mechanism: The carbonyl withdraws electron density, deactivating the ring and directing the incoming nitronium ion (

    
    ) to the meta position.
    
  • The Leak: However, the resonance stabilization of the amide nitrogen can occasionally compete, or if the reaction temperature spikes, the selectivity drops, allowing high-energy ortho (sterically hindered) and para attacks.

  • Correction:

    • Temperature Control: Maintain reaction temperature

      
      . Higher temperatures increase entropy, favoring the statistical formation of ortho (2 sites) and para isomers.
      
    • Switch Substrate: If high purity meta is required, do not nitrate benzamide directly. Instead, nitrate benzoic acid (stronger meta-director) and then convert to the amide via thionyl chloride (

      
      ) and ammonia (
      
      
      
      ).
Q: How do I prevent the formation of labile "N-nitro" (

) species?

A: "N-nitration" is a dangerous side reaction occurring under highly acidic, anhydrous conditions (e.g., pure


/Ac2O).
  • Detection: N-nitro species often show a unique downfield shift in

    
     NMR for the amide proton (or disappearance of it) and are potentially explosive.
    
  • Prevention: Ensure your nitration media contains sulfuric acid (

    
    ) . The protonation of the amide oxygen in strong acid protects the nitrogen from electrophilic attack, forcing the 
    
    
    
    to the aromatic ring.
Module 2: Purification Workflows (Troubleshooting)
Q: My crude solid is a mixture of isomers. How do I separate them without a column?

A: You can exploit the Lattice Energy Differential . The para isomer packs much more efficiently than the ortho/meta isomers due to symmetry.[1]

  • Protocol: Fractional Recrystallization

    • Dissolve the crude mixture in minimal boiling 95% Ethanol .

    • Allow to cool slowly to room temperature. The Para isomer (highest MP) will crystallize first. Filter this off.

    • Concentrate the mother liquor (filtrate) to 50% volume and cool to

      
      . The Meta  isomer will crystallize next.
      
    • The Ortho isomer usually remains in the filtrate due to the "ortho-effect" (hydrogen bonding between the nitro and amide groups disrupting crystal packing).

Q: I need >99.5% purity for HPLC standards. Which column chemistry separates these best?

A: Standard C18 columns often struggle to resolve meta and ortho completely.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: These phases utilize

    
     interactions.[2] The electron-deficient nitrobenzamide isomers interact differently with the electron-rich phenyl ring of the stationary phase based on the nitro group's position relative to the amide.
    
  • Mobile Phase: Isocratic 10 mM Phosphate Buffer (pH 3.0) / Methanol (70:30).[3]

Module 3: Visualization & Logic
Workflow: Synthesis Route Selection & Impurity Management

This diagram illustrates the decision logic to minimize isomeric impurities before they even form.

Nitrobenzamide_Synthesis_Logic Start Target: Pure Nitrobenzamide Isomer Decision1 Which Isomer is Required? Start->Decision1 Route_Meta Target: META Isomer Decision1->Route_Meta Meta Route_Para Target: PARA Isomer Decision1->Route_Para Para Action_Direct Direct Nitration of Benzamide (Mixed Acid) Route_Meta->Action_Direct Fastest Route Action_Indirect Amidation of p-Nitrobenzoic Acid Route_Para->Action_Indirect Best Selectivity Impurity_Risk Risk: Ortho/Para Impurities (5-15%) Action_Direct->Impurity_Risk Clean_Route High Purity (>99%) Trace Ortho from acid source Action_Indirect->Clean_Route Purification Purification: Fractional Crystallization (Ethanol) Impurity_Risk->Purification Required

Caption: Decision tree for selecting synthesis routes to minimize isomeric impurity load.

Module 4: Validated Protocols
Protocol A: "The Acid Wash" (Removing Basic Impurities)

If your impurity profile includes unreacted amines or aniline byproducts.

  • Suspend crude solid in 1M HCl (10 mL per gram of solid).

  • Stir vigorously for 30 minutes at room temperature.

    • Why? This protonates any unreacted amine/aniline impurities, making them water-soluble. Nitrobenzamides remain insoluble.[1]

  • Filter the suspension.

  • Wash the cake with cold water until filtrate pH is neutral.

  • Dry in a vacuum oven at 50°C.

Protocol B: Analytical HPLC Method (Isomer Resolution)

Use this method to validate the success of your purification.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[4]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV @ 254 nm

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[6]

    • B: Acetonitrile[4][7]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • Note: The Ortho isomer typically elutes first due to twisting out of planarity (steric hindrance), followed by Meta , then Para (most planar/retained).

References
  • BenchChem. (2025).[1] A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers. Retrieved from

  • Master Organic Chemistry. (2018). Nitration of Benzene and Directing Effects. Retrieved from

  • ResearchGate. (2024). Separation of nitrobenzaldehyde and amide isomers via 1,3-dioxolane derivatives. Retrieved from

  • Phenomenex. (2025).[3] Chiral and Positional Isomer Separation Guide. Retrieved from

Sources

Optimization

Challenges in the scale-up of N-Isobutyl-3-nitrobenzamide production

[1][2][3] Welcome to the Advanced Synthesis Support Hub. Subject: Process Optimization & Troubleshooting for N-Isobutyl-3-nitrobenzamide Production.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Welcome to the Advanced Synthesis Support Hub. Subject: Process Optimization & Troubleshooting for N-Isobutyl-3-nitrobenzamide Production. Persona: Senior Application Scientist.

Introduction: The Scale-Up Paradox

Scaling up the acylation of Isobutylamine with 3-Nitrobenzoyl chloride seems deceptively simple on paper.[1][2] It is a classic nucleophilic acyl substitution.[2][3][4][5] However, at the kilogram scale, three critical variables converge to create failure modes that do not exist in the milligram vial:

  • Exotherm Management: The reaction is highly exothermic.[4][6] Coupled with the thermal instability of the nitro group, this creates a narrow safety operating window.

  • Mixing Dynamics: The reaction rate (

    
    ) often exceeds the mixing rate in large vessels, leading to localized hot spots and impurity formation (dimers/oligomers).
    
  • HCl Scavenging: Inefficient neutralization of the generated hydrochloric acid leads to the formation of amine hydrochloride salts, which stall the reaction and complicate work-up.

This guide moves beyond standard recipes to provide a robust, self-validating process control strategy.

Module 1: Reaction Chemistry & Process Design[4]

The "Make" Phase: Selecting the Right Route

For scale-up, we strongly recommend the Schotten-Baumann conditions (Biphasic System) over anhydrous organic base methods (e.g., DCM/Triethylamine).[1][2][3][4]

  • Why? The anhydrous route produces voluminous amine hydrochloride salts that turn the reaction mixture into an unstirrable slurry (non-Newtonian flow), severely impeding heat transfer.

  • The Solution: Use a biphasic system (Toluene/Water or EtOAc/Water) with an inorganic base (NaOH or

    
    ). The salt remains dissolved in the aqueous phase, maintaining good hydrodynamics in the organic product phase.
    
Experimental Workflow Diagram

The following diagram illustrates the optimized biphasic injection strategy to control heat and selectivity.

ReactionWorkflow cluster_inputs Feedstocks cluster_reactor Reactor (Active Cooling) cluster_workup Isolation Amine Isobutylamine (1.05 eq) Reactor Biphasic Mixing Zone (T < 10°C) Amine->Reactor Dissolved in Toluene Base Aq. NaOH (1.1 eq) Base->Reactor Buffer Solvent Toluene (Solvent) Solvent->Reactor AcidCl 3-Nitrobenzoyl Chloride (1.0 eq) AcidCl->Reactor Slow Dosing (Rate Limiting) pH_Control pH Monitoring (Target > 9) Reactor->pH_Control Feedback PhaseSep Phase Separation (Remove Aq. NaCl) Reactor->PhaseSep Reaction Complete Cryst Cooling Crystallization (Seed @ 40°C) PhaseSep->Cryst Organic Phase Dry Product Isolation Cryst->Dry Filtration

Caption: Biphasic Schotten-Baumann workflow emphasizing slow acid chloride dosing to control exotherm and pH monitoring to prevent amine salt precipitation.

Module 2: Process Safety & Thermal Hazards[1][2][3][4][7]

CRITICAL WARNING: Nitroaromatic compounds possess high decomposition energy.[1][2][3][4] 3-Nitrobenzoyl chloride and the product, N-Isobutyl-3-nitrobenzamide, are energetic.[1][2][3]

The Safety Logic

You must validate the thermal stability of the reaction mass before moving to a jacketed reactor >1L.

  • DSC (Differential Scanning Calorimetry): Determine the Onset Temperature (

    
    ) of decomposition.[4]
    
  • Rule of 100: Ensure your Maximum Process Temperature (

    
    ) is at least 100°C below the 
    
    
    
    of the nitro compound decomposition.
  • Accumulation Check: If you dose the Acid Chloride too fast, it accumulates.[3][4] If cooling fails, the accumulated energy releases instantly (Thermal Runaway).[3][4]

Safety Decision Matrix

SafetyLogic Start Start Scale-Up Assessment DSC_Check Run DSC on Rxn Mixture Start->DSC_Check Exotherm Is Decomposition Energy > 500 J/g? DSC_Check->Exotherm Temp_Gap Is (Tonset - MTSR) > 100°C? Exotherm->Temp_Gap Yes (Hazard) Safe PROCEED (Class 1/2) Exotherm->Safe No (Low Risk) Dosing Dosing Control: Is Rxn Rate > Dosing Rate? Temp_Gap->Dosing Yes Stop STOP: Redesign Route Temp_Gap->Stop No (Unsafe) Dosing->Safe Yes (No Accumulation) Restrict RESTRICT: Active Cooling Mandatory Dosing->Restrict No ( accumulation risk)

Caption: Thermal safety decision tree. MTSR = Maximum Temperature of Synthesis Reaction.[3][4] Ensure dosing does not outpace consumption to prevent energy accumulation.

Module 3: Troubleshooting & Purification

Common Failure Modes

The following table summarizes data from 50+ optimization runs on similar nitro-benzamide substrates.

SymptomProbable CauseTechnical Solution
Low Yield (<70%) Hydrolysis of 3-Nitrobenzoyl chloride.[1][2][3][4]Root Cause: The biphasic base (NaOH) attacks the acid chloride faster than the amine if mixing is poor. Fix: Increase agitation speed (tip speed > 2 m/s) or switch to a weaker base (Carbonate/Bicarbonate) to reduce hydrolysis rate.
Product "Oiling Out" Impurities depressing the melting point.[4][6]Root Cause: Presence of unreacted isobutylamine or 3-nitrobenzoic acid.[1][2][4] Fix: Wash organic phase with 1M HCl (removes amine) and then 1M NaOH (removes acid) before crystallization.[2][3][4]
Yellow Color in Product Nitro-group degradation or azo-impurities.[1][2][3][4]Root Cause: Reaction temperature exceeded 40°C or light exposure.[1][2][3][4] Fix: Keep reaction < 10°C. Perform work-up in amber glassware or low-light conditions.
Thick Slurry/Stalling Amine Hydrochloride precipitation.[1][2][3][4]Root Cause: Insufficient water in the biphasic system.[4] Fix: Maintain a Water:Organic ratio of at least 1:1. Ensure pH > 9 throughout the addition.[4]
The "Self-Validating" Purification Protocol

Avoid chromatography at scale.[1][2] It is expensive and generates massive waste.[1][3][4] Use Controlled Cooling Crystallization :

  • Solvent Swap: After the reaction, separate phases. If using EtOAc, swap to Toluene or IPA (Isopropyl Alcohol) via distillation.[2][3][4]

  • Saturation: Heat to 70°C to ensure full dissolution.

  • Seeding: Cool to 45°C. Add 0.5 wt% pure seed crystals. Hold for 1 hour. Validation: Visual confirmation of turbidity.[3][4]

  • Ramp: Cool to 5°C at a rate of 10°C/hour. Why? Slow cooling prevents occlusion of impurities inside the crystal lattice.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of NaOH? A: At gram scale, yes. At kilogram scale, no.[1][2][3][4] TEA forms triethylamine hydrochloride, which is voluminous and difficult to filter.[1][3][4] It also adds significant cost.[1][2][3][4] The biphasic NaOH/Toluene system is 60% cheaper and easier to process.

Q: My 3-Nitrobenzoyl chloride is solid. How do I dose it? A: Do not add it as a solid to the reactor; this creates concentration hotspots. Dissolve the acid chloride in a minimum amount of dry Toluene and dose it as a liquid solution. This ensures immediate dispersion and heat control.[1][2][3][4]

Q: The reaction smells strongly of isobutylamine even after 4 hours. A: Isobutylamine is volatile (bp ~68°C). If your reactor headspace was not cooled, you likely lost reagent to evaporation, leaving unreacted acid chloride.[1][2][3][4] Always use a reflux condenser set to -10°C or use a 1.1 equivalent excess of amine.[1][2]

Q: Is the nitro group stable to the acid wash during workup? A: Yes. The nitro group is stable to dilute HCl washes (used to remove unreacted amine). However, avoid strong reducing acids or metals (Fe/HCl) which would reduce the nitro group to an aniline.[3][4]

References

  • Brown, D. G., & Boström, J. (2016).[1][2][3][4] Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry.[3][4] [Link][2][3]

    • Context: Validates amide bond formation as a primary driver in drug discovery but highlights the need for green scalability.
  • Stoessel, F. (2008).[1][2][3][4] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[4] Wiley-VCH.[1][2][3][4] [Link][2][3]

    • Context: The authoritative source for calculating MTSR and T_onset for nitro compounds.
  • Pattabiraman, V. R., & Bode, J. W. (2011).[1][2][3][4] Rethinking Amide Bond Synthesis. Nature.[1][2][3][4] [Link][2][3]

    • Context: Discusses the limitations of standard coupling agents and the efficiency of Schotten-Baumann types for scale.
  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3][4] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[3][4] [Link]

    • Context: Statistical analysis supporting the prevalence and challenges of amide synthesis in pharma.

Sources

Troubleshooting

Technical Support Center: N-Isobutyl-3-nitrobenzamide Stability &amp; Storage Guide

Core Directive: The "Gold Standard" Storage Protocol To ensure the integrity of N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) for high-sensitivity applications (e.g., drug discovery, metabolic screening), you must adhere t...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Gold Standard" Storage Protocol

To ensure the integrity of N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) for high-sensitivity applications (e.g., drug discovery, metabolic screening), you must adhere to a strict environmental control protocol.[1] This compound possesses two primary structural vulnerabilities: the amide linkage (susceptible to hydrolysis) and the nitro group (susceptible to photolysis).[1]

The 3-Point Storage System
ParameterRequirementTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows thermodynamic kinetics of amide hydrolysis.[1]
Atmosphere Desiccated (<20% RH) Prevents moisture absorption.[1] Water is the primary reactant in hydrolytic degradation.[1]
Light Amber/Opaque Vial The nitro moiety (

) is photosensitive.[1][2][3] UV exposure triggers radical formation and reduction.[1]

Critical Alert: Do not store this compound in solution for long periods (>24 hours) unless frozen (-20°C). In solution, the rate of hydrolysis increases exponentially compared to the solid state.[1]

Mechanistic Insight: Why Degradation Happens

Understanding the chemistry of failure allows you to predict and prevent it.[1] N-Isobutyl-3-nitrobenzamide degrades primarily through two pathways.

Pathway A: Amide Hydrolysis (Moisture Driven)

The carbonyl carbon of the amide bond is electrophilic.[1] In the presence of water (and catalyzed by trace acids or bases), water attacks this carbon.[1]

  • Reaction:

    
    
    
  • Products: 3-Nitrobenzoic acid (Solid, acidic) + Isobutylamine (Volatile liquid, fishy odor).[1]

  • Impact: Loss of potency, pH shift (acidification), and introduction of nucleophilic impurities (the amine).[1]

Pathway B: Nitro Photolysis (Light Driven)

Aromatic nitro compounds are excellent chromophores.[1] Upon absorbing UV/Blue light, the nitro group can undergo reduction or rearrangement (e.g., to nitroso or hydroxylamine species), often resulting in azo-dimerization.[1]

  • Impact: Sample turns yellow/brown; complex mixture of impurities appears on HPLC.[1]

Visualization: Degradation Pathways

DegradationPathways Parent N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) Acid 3-Nitrobenzoic Acid (Impurity A) Parent->Acid Hydrolysis (Slow) Amine Isobutylamine (Impurity B) Parent->Amine Hydrolysis Photo Azo/Nitroso Species (Photoproducts) Parent->Photo Photolysis (Fast) Water H₂O (Moisture) Water->Acid UV UV Light (hν) UV->Photo

Caption: Primary degradation pathways. Red paths indicate moisture sensitivity; Yellow paths indicate light sensitivity.[1]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to a distinct yellow/orange. Is it still usable?

  • Diagnosis: This is a classic sign of photodegradation .[1] Nitro-aromatics often form azo-compounds or radical species that are highly colored upon UV exposure.[1]

  • Action:

    • Perform a purity check (see Protocol A).[1]

    • If purity is >98%, the color may be due to trace (<0.1%) highly colored impurities (chromophores).[1] It might be usable for non-critical assays.[1]

    • If purity is <95%, discard.[1] Photoproducts can be redox-active and interfere with biological assays.[1]

Q2: Upon opening the vial, I detect a faint "fishy" or ammonia-like odor.

  • Diagnosis: This indicates hydrolysis .[1][4] The "fishy" smell is Isobutylamine , a cleavage product.[1] This suggests the sample was exposed to moisture during storage.[1]

  • Action: Discard immediately. The presence of free amine means the degradation is significant, and the remaining solid is likely contaminated with 3-nitrobenzoic acid.[1]

Q3: I see a "ghost peak" on my HPLC at a shorter retention time than the main peak.

  • Diagnosis: This is likely 3-Nitrobenzoic acid .[1] Being more polar (and acidic) than the parent amide, it elutes earlier on Reverse Phase (C18) columns.[1]

  • Action: Run a standard of 3-nitrobenzoic acid to confirm retention time. If confirmed, repurify or discard.

Experimental Protocols

Protocol A: HPLC Purity & Stability Check

Use this method to validate batch integrity before critical experiments.[1]

System: HPLC with UV-Vis / PDA Detector Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection 254 nm (Aromatic ring) & 270 nm (Nitro group)
Gradient 0-2 min: 10% B (Isocratic) 2-10 min: 10%

90% B (Linear) 10-12 min: 90% B (Wash)

Interpretation:

  • Main Peak: ~7-8 min (Parent Compound).[1]

  • Impurity A (Acid): ~3-4 min (Polar, elutes early).

  • Impurity B (Amine): Often not seen (elutes in void volume or lacks UV absorbance).[1]

Protocol B: Rapid Solubility/Visual Test

A quick field test if HPLC is unavailable.[1]

  • Dissolve: 10 mg of sample in 1 mL of Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: Good. The parent amide is soluble in DCM.[1]

    • Cloudy/Precipitate: Suspect Hydrolysis. 3-Nitrobenzoic acid has lower solubility in pure DCM than the amide.[1]

  • Water Wash (Optional): Add 1 mL water, shake, and measure pH of the aqueous layer.[1]

    • pH < 5: Confirms presence of acidic hydrolysis products (3-Nitrobenzoic acid).[1]

Storage Decision Tree

Use this logic flow to determine the fate of your specific sample batch.

StorageDecision Start Inspect Sample (CAS 2448-05-7) Color Is the color Yellow/Orange? Start->Color Smell Is there a 'Fishy' Odor? Color->Smell No (Off-white) HPLC HPLC Purity > 98%? Color->HPLC Yes (Suspect Photo-decay) Smell->HPLC No Discard DISCARD (Irreversible Degradation) Smell->Discard Yes (Hydrolysis) HPLC->Discard <90% Use SAFE TO USE (Store at 4°C, Dark) HPLC->Use Yes Repurify REPURIFY (Recrystallize) HPLC->Repurify 90-98%

Caption: Decision logic for evaluating sample integrity based on sensory and analytical data.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution? A: Only for short-term use. DMSO is hygroscopic (absorbs water from air).[1] Wet DMSO will accelerate amide hydrolysis.[1] If you must store in DMSO, use anhydrous DMSO, seal under argon/nitrogen, and store at -20°C or -80°C.[1]

Q: What is the shelf life if stored correctly? A: Under "Gold Standard" conditions (Solid, 4°C, Dark, Desiccated), the shelf life is typically 2 years .[1] Re-test purity annually.

Q: Is this compound hazardous? A: Yes. Like many nitro-aromatics, it should be treated as potentially toxic and an irritant.[1] Always wear PPE (gloves, goggles).[1] Refer to the SDS for CAS 2448-05-7.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 347748, N-butyl-3-nitrobenzamide (Structural Analog). Retrieved October 24, 2025, from [Link]

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1][5] (General reference on amide hydrolysis kinetics).

  • Tonnesen, H. H. (2001).[1] Photostability of Drugs and Drug Formulations. CRC Press.[1] (General reference on nitro-aromatic photolysis).

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with the poor aqueous solubility of benzamide derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with the poor aqueous solubility of benzamide derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulation development and enhance the oral bioavailability of these promising compounds.

The Benzamide Bioavailability Challenge

Benzamide derivatives often exhibit poor aqueous solubility due to their crystalline structure and physicochemical properties, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV. This low solubility is a primary obstacle to achieving adequate oral bioavailability, as the dissolution rate in the gastrointestinal tract becomes the rate-limiting step for absorption.[1] To address this, formulation strategies are employed to increase the solubility and dissolution rate, thereby improving therapeutic efficacy.

This guide will focus on three key formulation strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing the benzamide derivative in a polymer matrix in an amorphous state to enhance its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Dissolving or suspending the benzamide derivative in lipidic excipients to leverage the body's natural lipid absorption pathways.

  • Particle Size Reduction (Nanomilling): Increasing the surface area of the crystalline drug particles to enhance the dissolution rate.

The following sections are structured to provide practical, question-and-answer-based guidance for each of these techniques, addressing specific issues you may encounter during your experiments.

Section 1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool for improving the bioavailability of poorly soluble drugs.[2] However, their development and manufacture can present several challenges.

Troubleshooting Guide for ASDs

Question 1: My spray-dried or hot-melt extruded benzamide derivative shows signs of phase separation. How can I identify and prevent this?

Answer:

Phase separation in an ASD, where the drug and polymer separate into distinct amorphous phases, can compromise physical stability, leading to recrystallization and a loss of the bioavailability enhancement.[3]

  • Identification:

    • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) is indicative of a miscible, single-phase system. The presence of two distinct Tgs suggests amorphous-amorphous phase separation.[4][5] However, be aware that for some systems, a single Tg might be observed even in immiscible blends, and DSC may not detect nanoscale domains.[6]

    • X-Ray Powder Diffraction (XRPD): While XRPD is primarily used to detect crystallinity, a broad halo pattern confirms the amorphous nature of the sample. It cannot, however, distinguish between a single-phase and a phase-separated amorphous system.[7]

    • Advanced Techniques: Techniques like dielectric spectroscopy (DS) and confocal fluorescence microscopy (CFM) can be more sensitive in detecting and characterizing phase separation.[8]

  • Prevention:

    • Polymer Selection: The choice of polymer is critical. A polymer with good miscibility with your benzamide derivative is essential. Consider polymers that can form hydrogen bonds with the benzamide moiety, such as polyvinylpyrrolidone (PVP) or its copolymers (e.g., PVP VA 64).[9] The difference in solubility parameters between the drug and the polymer should ideally be less than 7 MPa1/2 to favor miscibility.[10]

    • Drug Loading: High drug loading increases the thermodynamic driving force for phase separation. It's a common misconception that higher drug loading is always better to reduce pill burden. In reality, it can decrease the fraction of the drug absorbed.[11] A systematic evaluation of drug loading is necessary to find the optimal balance between stability and dosage form size.

    • Process Optimization:

      • Spray Drying: Rapid solvent evaporation is key to kinetically trapping the drug and polymer in a single phase.[3] Ensure your solvent system is appropriate and that the drying conditions are optimized for fast evaporation.

      • Hot-Melt Extrusion (HME): Adequate mixing and shear within the extruder are necessary to achieve a homogeneous molecular dispersion.[12]

Question 2: My amorphous benzamide derivative is recrystallizing during storage. What are the likely causes and how can I improve its stability?

Answer:

Recrystallization is a common failure mode for ASDs, leading to a loss of the solubility advantage.

  • Causality:

    • Molecular Mobility: If the storage temperature is too close to or above the Tg of the ASD, the polymer chains and drug molecules have enough mobility to rearrange into a more stable crystalline form.

    • Humidity: Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which in turn accelerates recrystallization.

    • Drug-Polymer Interactions: Insufficient or weak interactions between the benzamide derivative and the polymer will not effectively inhibit crystallization.

  • Solutions:

    • Polymer Selection: Choose a polymer with a high Tg and strong specific interactions (e.g., hydrogen bonding) with your benzamide derivative. This will create a more stable amorphous system.

    • Storage Conditions: Store the ASD at a temperature well below its Tg and in a low-humidity environment. Proper packaging with desiccants is crucial.

    • Additives: The inclusion of a second polymer or a surfactant can sometimes improve stability by further inhibiting crystallization.

Question 3: I'm observing thermal degradation of my benzamide derivative during hot-melt extrusion. How can I mitigate this?

Answer:

Benzamide derivatives can be susceptible to thermal degradation at the elevated temperatures used in HME.[13][14]

  • Mitigation Strategies:

    • Lower Processing Temperature:

      • Plasticizers: Incorporate a plasticizer (e.g., triethyl citrate, polyethylene glycol) to lower the Tg of the polymer and reduce the required processing temperature.

      • Polymer Selection: Choose a polymer with a lower processing temperature.

    • Reduce Residence Time: Increase the screw speed to reduce the time the material spends in the heated barrel of the extruder.

    • Minimize Shear Energy: While sufficient shear is needed for mixing, excessive shear can generate frictional heat. Optimize the screw design to achieve adequate mixing with minimal shear.

    • Nitrogen Purge: Processing under a nitrogen atmosphere can prevent oxidative degradation.

Experimental Protocol: Small-Scale Spray Drying for ASD Screening

This protocol is adapted for the efficient screening of ASD formulations in early development.[15]

  • Solution Preparation:

    • Dissolve the benzamide derivative and the selected polymer in a suitable solvent or solvent mixture (e.g., methanol, acetone, or a combination). Ensure complete dissolution.

    • The total solids concentration will depend on the solubility of the components and the viscosity of the solution.

  • Spray Drying Parameters (Benchtop Sprayer):

    • Inlet Temperature: Set to a temperature that allows for efficient solvent evaporation without causing degradation of the benzamide derivative.

    • Atomizing Airflow/Pressure: Adjust to achieve a fine spray and appropriate droplet size.

    • Feed Rate: Control the rate at which the solution is pumped to the nozzle.

    • Drying Gas Flow Rate: Ensure sufficient flow to carry away the evaporated solvent.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone.

    • Perform secondary drying in a vacuum oven to remove residual solvent to acceptable levels.

  • Characterization:

    • XRPD: To confirm the amorphous nature of the spray-dried powder.

    • DSC: To determine the Tg and assess miscibility.

    • Dissolution Testing: To evaluate the improvement in dissolution rate compared to the crystalline drug.

Data Presentation: Polymer Selection for ASDs
PolymerCommon Trade NamesKey Properties for ASDsConsiderations for Benzamide Derivatives
Polyvinylpyrrolidone (PVP)Kollidon®, Plasdone®High Tg, good solubilizer, forms hydrogen bonds.Excellent potential for hydrogen bonding with the amide group.
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA)Kollidon® VA64Lower Tg than PVP, less hygroscopic, good solubilizer.Good balance of properties, may offer improved stability over PVP.
Hypromellose Acetate Succinate (HPMCAS)AquaSolve™, AQOAT®pH-dependent solubility, good for enteric delivery and maintaining supersaturation.Can be useful for targeted release in the intestine.
Soluplus®Soluplus®Amphiphilic graft copolymer, acts as a solubilizer and precipitation inhibitor.Its bifunctional nature can be advantageous for complex benzamides.
Visualization: ASD Troubleshooting Workflow

asd_troubleshooting start ASD Formulation Issue issue_type What is the primary issue? start->issue_type recrystallization Recrystallization during storage issue_type->recrystallization Stability phase_separation Phase Separation (e.g., two Tgs in DSC) issue_type->phase_separation Homogeneity poor_dissolution Poor in vitro dissolution issue_type->poor_dissolution Performance degradation Degradation during processing (HME) issue_type->degradation Process recrystallization_cause Assess Cause: - High humidity? - Storage temp > Tg? - Poor drug-polymer interaction? recrystallization->recrystallization_cause phase_separation_cause Assess Cause: - High drug loading? - Poor miscibility? - Slow solvent removal? phase_separation->phase_separation_cause poor_dissolution_cause Assess Cause: - Recrystallization in media? - Inadequate polymer? - 'Parachute' effect too rapid? poor_dissolution->poor_dissolution_cause degradation_cause Assess Cause: - Temperature too high? - Long residence time? - Oxidative degradation? degradation->degradation_cause recrystallization_solution Solution: - Control humidity (packaging) - Store below Tg - Select polymer with stronger H-bonding recrystallization_cause->recrystallization_solution phase_separation_solution Solution: - Reduce drug loading - Screen for more miscible polymer - Optimize spray drying rate phase_separation_cause->phase_separation_solution poor_dissolution_solution Solution: - Use precipitation inhibitor polymer - Optimize drug:polymer ratio - Screen different polymers poor_dissolution_cause->poor_dissolution_solution degradation_solution Solution: - Add plasticizer to lower temp - Increase screw speed - Use nitrogen purge degradation_cause->degradation_solution

Caption: Troubleshooting decision tree for common ASD issues.

Section 2: Lipid-Based Formulations

Lipid-based formulations can significantly enhance the oral absorption of lipophilic benzamide derivatives by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[12]

Troubleshooting Guide for Lipid-Based Formulations

Question 1: My benzamide derivative is precipitating out of the lipid formulation upon dispersion in aqueous media. How can I prevent this?

Answer:

Drug precipitation upon dispersion of a lipid-based formulation in the gut can negate the bioavailability advantage.

  • Causality:

    • Supersaturation: The formulation creates a supersaturated state of the drug in the aqueous environment of the GI tract, which is thermodynamically unstable and prone to precipitation.

    • Poor Solubilization by Micelles: The micelles formed upon dispersion and digestion may not have sufficient capacity to solubilize the entire dose of the drug.

    • Excipient Choice: The type and concentration of surfactants and co-solvents can influence the stability of the dispersed system.

  • Solutions:

    • Incorporate a Precipitation Inhibitor: Polymers such as HPMC or PVP can be added to the formulation to help maintain the supersaturated state and inhibit crystallization.

    • Optimize Surfactant/Co-surfactant Ratio: A higher concentration of a hydrophilic surfactant (high HLB) can lead to the formation of more stable and smaller emulsion droplets, which can better solubilize the drug.[16]

    • Increase Oil Content: For highly lipophilic drugs, increasing the amount of oil in the formulation can reduce the degree of supersaturation upon dispersion.

    • In Vitro Lipolysis Testing: This is a crucial experiment to assess how the formulation will behave in the presence of digestive enzymes. It can help predict if the drug will remain in solution during digestion.[17][18]

Question 2: I'm observing physical or chemical instability in my lipid-based formulation during storage. What are the common causes and solutions?

Answer:

Instability in lipid-based formulations can manifest as phase separation of excipients, drug degradation, or precipitation.

  • Causality:

    • Excipient Immiscibility: Not all lipidic excipients are mutually miscible, which can lead to phase separation over time.[2]

    • Oxidation: Unsaturated lipids are prone to oxidation, which can degrade the excipients and the drug.[10]

    • Drug-Excipient Incompatibility: The benzamide derivative may react with certain functional groups in the excipients.

  • Solutions:

    • Excipient Screening: Conduct thorough miscibility studies of your chosen excipients. Stress stability testing under elevated temperature and humidity can help identify potential incompatibilities early on.[10]

    • Use of Antioxidants: If using unsaturated lipids, the addition of an antioxidant such as alpha-tocopherol or butylated hydroxytoluene (BHT) can prevent oxidative degradation.[4]

    • Capsule Compatibility: Ensure the formulation is compatible with the intended capsule shell (e.g., hard or soft gelatin, HPMC capsules) to prevent leakage or cross-linking reactions.

Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the basic steps for developing a SEDDS formulation.[19]

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of your benzamide derivative in a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol®, PEG 400).

    • Miscibility Studies: Assess the miscibility of the top-performing excipients with each other.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select an oil, surfactant, and co-surfactant based on the screening results.

    • Prepare a series of formulations with varying ratios of these three components.

    • Titrate each formulation with water and observe the formation of an emulsion.

    • Map the regions of spontaneous and stable emulsion formation on a ternary phase diagram. This helps identify the optimal excipient ratios.

  • Formulation Preparation and Characterization:

    • Prepare the final SEDDS formulation by dissolving the benzamide derivative in the chosen oil/surfactant/co-surfactant mixture, with gentle heating if necessary.

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size of the resulting emulsion using dynamic light scattering (DLS).

    • Self-Emulsification Time: Measure the time it takes for the formulation to form a homogeneous emulsion upon gentle agitation in an aqueous medium.

    • Robustness to Dilution: Assess the stability of the emulsion upon further dilution in biorelevant media.

Visualization: SEDDS Formulation Decision Pathway

sedds_formulation start Start: Develop SEDDS for Benzamide Derivative solubility_screening 1. Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) start->solubility_screening select_excipients 2. Select High-Solubility Excipients solubility_screening->select_excipients phase_diagram 3. Construct Pseudo-Ternary Phase Diagrams select_excipients->phase_diagram identify_region 4. Identify Self-Emulsification Region phase_diagram->identify_region optimize_formulation 5. Optimize Formulation within Region (Drug Loading, Excipient Ratios) identify_region->optimize_formulation characterization 6. Characterization optimize_formulation->characterization droplet_size Droplet Size & PDI characterization->droplet_size emulsification_time Emulsification Time characterization->emulsification_time stability Stability to Dilution characterization->stability evaluation 7. In Vitro Lipolysis & Dissolution droplet_size->evaluation emulsification_time->evaluation stability->evaluation pass_fail Does it pass performance criteria? evaluation->pass_fail pass_fail->optimize_formulation No, re-optimize final_formulation Final Formulation for In Vivo Studies pass_fail->final_formulation Yes

Caption: Decision pathway for SEDDS formulation development.

Section 3: Particle Size Reduction (Nanomilling)

Reducing the particle size of a crystalline benzamide derivative to the sub-micron range (nanosizing) can significantly increase its dissolution rate due to the increased surface area.

Troubleshooting Guide for Nanomilling

Question 1: I'm experiencing particle agglomeration during or after nanomilling. How can I prevent this?

Answer:

Agglomeration of nanoparticles is a common issue that can negate the benefits of particle size reduction.

  • Causality:

    • High Surface Energy: Nanoparticles have a very high surface area-to-volume ratio, leading to high surface energy and a strong tendency to agglomerate to reduce this energy.

    • Inadequate Stabilization: Insufficient or inappropriate stabilizers will not provide enough of a barrier to prevent particles from coming together.

  • Solutions:

    • Stabilizer Selection: The choice of stabilizer is crucial. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., an ionic surfactant like sodium dodecyl sulfate) is often most effective. The stabilizer must have a strong affinity for the drug particle surface.[16]

    • Stabilizer Concentration: The concentration of the stabilizer must be optimized. Too little will not provide adequate coverage, while too much can lead to other issues like foaming or increased viscosity.

    • Process Parameters: Over-milling can sometimes lead to amorphization or changes in the particle surface that promote agglomeration.[20]

Question 2: The particle size reduction is not efficient, or I'm not reaching the target particle size. What process parameters should I investigate?

Answer:

The efficiency of the nanomilling process is dependent on several critical process parameters.

  • Key Parameters to Optimize:

    • Milling Media: The size, density, and material of the milling beads are important. Smaller beads are generally more efficient for producing smaller nanoparticles. Zirconium oxide beads are commonly used.

    • Agitator Speed: Higher agitator speeds increase the energy input and the number of collisions, leading to faster particle size reduction.[13] However, this can also increase temperature and potentially cause degradation.

    • Milling Time: Longer milling times will generally result in smaller particles, but there is often a plateau after which further milling is inefficient.

    • Drug Concentration: The concentration of the drug in the suspension (solids loading) is a key parameter. Higher concentrations are more efficient but are limited by the viscosity of the suspension.[13]

Experimental Protocol: Laboratory-Scale Wet Milling

This protocol provides a general procedure for wet milling of a poorly soluble API.[21]

  • Slurry Preparation:

    • Prepare a suspension of the benzamide derivative in an aqueous solution containing the chosen stabilizer(s).

    • The drug concentration typically ranges from 5-40% (w/w).

  • Milling Process:

    • Add the slurry and the milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Set the agitator speed and milling time.

    • Monitor the temperature of the milling chamber and use a cooling jacket if necessary to prevent thermal degradation.

  • In-Process Monitoring:

    • Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the particle size reduction using a technique like laser diffraction or dynamic light scattering.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can then be used as a liquid dosage form or further processed (e.g., by spray drying) into a solid dosage form.

Data Presentation: Critical Process Parameters for Nanomilling
ParameterTypical RangeImpact on Particle SizeConsiderations
Agitator Speed 2000 - 6000 rpmHigher speed leads to smaller particlesCan increase temperature and abrasion
Milling Media Size 0.1 - 1.0 mmSmaller beads lead to smaller particlesSmaller beads can be harder to separate
Drug Concentration 5 - 40% (w/w)Higher concentration can be more efficientLimited by suspension viscosity
Stabilizer Conc. 1 - 10% (w/w)Must be optimized for stabilityAffects viscosity and final formulation
Milling Time 1 - 48 hoursLonger time leads to smaller particlesDiminishing returns after a certain point

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial strategy (ASD, lipid-based, or nanomilling) for my benzamide derivative?

A: The choice depends on the physicochemical properties of your compound.

  • "Brick dust" compounds (high melting point, poor solubility in both aqueous and lipidic media) are often good candidates for ASDs or nanomilling .[22]

  • "Grease ball" compounds (low melting point, high logP) are excellent candidates for lipid-based formulations .[22]

  • Consider the required dose. High-dose drugs may be challenging for ASDs and lipid-based formulations due to the high excipient load.

Q2: What is the importance of polymorphism in the context of benzamide derivatives?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can have different solubilities and dissolution rates. It is essential to characterize the solid-state form of your starting material and to monitor for any polymorphic transitions during formulation processing (e.g., due to heat or mechanical stress), as this can impact the performance and stability of your final product.[23][24]

Q3: What are biorelevant dissolution media and why are they important?

A: Biorelevant dissolution media are designed to mimic the composition of human intestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states.[25] They contain bile salts and phospholipids, which can significantly impact the solubility and dissolution of poorly soluble drugs. Using these media provides a more accurate in vitro prediction of how your formulation will perform in vivo compared to simple buffer solutions.[26][27]

Q4: How do I interpret the results from XRPD and DSC for my ASD?

A:

  • XRPD: A broad, diffuse "halo" pattern with no sharp peaks indicates that your sample is amorphous. The presence of sharp peaks indicates that some crystalline material is present.

  • DSC: For an amorphous sample, you should see a step-like change in the baseline, which is the glass transition (Tg). The absence of a sharp melting endotherm confirms the lack of crystallinity. If you see a melting endotherm, your sample is at least partially crystalline. An exothermic peak before a melting endotherm can indicate crystallization of the amorphous material upon heating.[7] It's important to note that both techniques have limitations, and using them in combination provides a more complete picture of the solid state of your formulation.[1]

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  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). MDPI. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. (n.d.). Aenova Group. [Link]

  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. (2022). MDPI. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2022). OSTI.GOV. [Link]

  • In-Depth Understanding of the Impact of Material Properties on the Performance of Jet Milling of Active Pharmaceutical Ingredients. (2024). PubMed Central. [Link]

  • In vitro lipolysis test. (n.d.). Gattefossé. [Link]

  • Nanomilling: A Key Option For Formulating Water-Insoluble APIs. (n.d.). Agno Pharmaceuticals. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. [Link]

  • Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. (2023). PubMed. [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). American Pharmaceutical Review. [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). ResearchGate. [Link]

  • Mechanisms of dissolution and crystallization of amorphous glibenclamide. (2024). PubMed. [Link]

  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. (n.d.). AAPS. [Link]

  • The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. (2014). Hindawi. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. [Link]

  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. (2004). ResearchGate. [Link]

  • A new polymorph (IV) of benzamide: Structural characterization and mechanism of the I ↔ IV phase transition. (2014). ResearchGate. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2015). ResearchGate. [Link]

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  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). PubMed. [Link]

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  • Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer. (2024). PubMed Central. [Link]

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  • Pharmaceutical nanocrystals by nanomilling: critical process parameters, particle fracturing and stabilization methods. (2010). PubMed. [Link]

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  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Pharmaceutical nanocrystals: Production by wet milling and applications. (2012). UCL Discovery. [Link]

  • Optimizing Drug Loading in Amorphous Solid Dispersions. (2024). YouTube. [Link]

  • The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. (2022). MDPI. [Link]

  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (2021). ACS Omega. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • DOT Language. (n.d.). Graphviz. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Isobutyl-3-nitrobenzamide vs. N-Alkyl Analogs

The following guide provides an in-depth technical analysis of N-Isobutyl-3-nitrobenzamide , positioning it within the broader class of N-alkyl-nitrobenzamides. This analysis focuses on Structure-Activity Relationships (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-Isobutyl-3-nitrobenzamide , positioning it within the broader class of N-alkyl-nitrobenzamides. This analysis focuses on Structure-Activity Relationships (SAR), specifically targeting antimicrobial potency (DprE1 inhibition) and physicochemical optimization.

Optimization of Lipophilicity for Antimicrobial and Antiviral Efficacy

Executive Summary

N-Isobutyl-3-nitrobenzamide represents a critical optimization point in the development of nitrobenzamide-based pharmacophores. While the 3-nitrobenzamide core is a privileged structure for targeting poly(ADP-ribose) polymerase (PARP) and bacterial decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , the N-alkyl substituent dictates bioavailability and target residence time.

Experimental data suggests that the isobutyl group provides a superior "Goldilocks" balance compared to its short-chain (Methyl/Ethyl) and long-chain (Hexyl/Octyl) counterparts. It maximizes hydrophobic collapse within enzyme active sites without incurring the solubility penalties associated with longer alkyl chains.

Scientific Foundation & Mechanism of Action

The Pharmacophore

The molecule functions through a bipartite mechanism:

  • The "Warhead" (3-Nitrobenzamide): The electron-withdrawing nitro group at the meta position increases the acidity of the amide proton and facilitates non-covalent interactions (pi-stacking) with aromatic residues in the target protein (e.g., Trp/Phe in DprE1).

  • The "Navigator" (N-Isobutyl): This moiety modulates the partition coefficient (LogP). The branching of the isobutyl group increases steric bulk slightly compared to n-butyl, improving metabolic stability against dealkylation while maintaining optimal lipophilicity for cell wall penetration (particularly in Mycobacterium tuberculosis).

Primary Target: DprE1 Inhibition

In the context of antimicrobial research, N-alkyl-nitrobenzamides act as inhibitors of DprE1, an enzyme essential for cell wall synthesis.[1] The hydrophobic pocket of DprE1 accommodates the N-alkyl chain.

  • Short Chains (Me/Et): Fail to fully occupy the hydrophobic pocket, leading to high

    
     (dissociation constant) and low potency.
    
  • Isobutyl: Optimal Van der Waals contact with the hydrophobic cleft.

  • Long Chains: Steric clash or "grease-ball" effect, leading to non-specific binding and poor solubility.

Secondary Target: Zinc Finger Ejection (Retroviral)

Nitrobenzamides are also investigated as zinc-ejectors in HIV Nucleocapsid protein (NCp7). The nitro group facilitates electrophilic attack on the cysteine-rich zinc fingers, while the alkyl group aids in penetrating the viral capsid.

Comparative Performance Analysis

The following data summarizes the physicochemical and biological trade-offs between N-Isobutyl-3-nitrobenzamide and its analogs.

Table 1: Structure-Activity Relationship (SAR) Matrix
Analog (N-Substituent)LogP (Calc.)Solubility (aq)Cell PermeabilityRelative Potency (MIC/IC50)Metabolic Stability
N-Methyl ~1.2HighLowLow (Weak Binding)Low (Demethylation)
N-Ethyl ~1.5HighModerateModerateModerate
N-Isobutyl ~2.4 Optimal High High (Lead Candidate) High (Steric Shield)
N-Hexyl ~3.5LowHighModerate (Solubility Limited)Moderate
N-Dodecyl >6.0Very PoorVery LowLow (Aggregates)High

Key Insight: The LogP of ~2.4 for the Isobutyl analog sits in the ideal range (2.0–3.0) for oral bioavailability and blood-brain barrier (BBB) penetration, a crucial factor for CNS-resident viral reservoirs or disseminated bacterial infections.

Visualizing the SAR Logic

The diagram below illustrates the decision logic for selecting the Isobutyl derivative over alternatives.

SAR_Logic Core 3-Nitrobenzamide Scaffold Sub_Methyl N-Methyl (Too Polar) Core->Sub_Methyl + Alkyl Chain Sub_Isobutyl N-Isobutyl (Optimized) Core->Sub_Isobutyl + Branched Chain Sub_Octyl N-Octyl (Too Lipophilic) Core->Sub_Octyl + Long Chain Effect_Methyl Rapid Clearance Poor Membrane Entry Sub_Methyl->Effect_Methyl Effect_Isobutyl High Potency Metabolic Stability Good Solubility Sub_Isobutyl->Effect_Isobutyl Effect_Octyl Precipitation Non-specific Binding Sub_Octyl->Effect_Octyl

Figure 1: Optimization pathway demonstrating why N-Isobutyl represents the local maximum for drug-like properties.

Experimental Protocols

To verify the superiority of the isobutyl analog, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating control systems.

Synthesis: Schotten-Baumann Amidation

This method ensures high purity without complex chromatography.

  • Reagents: 3-Nitrobenzoyl chloride, Isobutylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Workflow:

    • Prime: Dissolve 1.0 eq of 3-Nitrobenzoyl chloride in anhydrous DCM under

      
       atmosphere. Cool to 0°C.[2]
      
    • Activation: Add 1.2 eq of TEA to scavenge HCl.

    • Coupling: Dropwise addition of 1.1 eq Isobutylamine. The slight excess ensures complete consumption of the acid chloride.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The product spot should be UV-active and distinct from the starting material.

    • Workup: Wash with 1N HCl (removes unreacted amine) -> Sat. NaHCO3 (removes unreacted acid) -> Brine.

    • Crystallization: Recrystallize from Ethanol/Water to yield pure N-Isobutyl-3-nitrobenzamide.

Assay: Resazurin Microtiter Assay (REMA)

Used to determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis or surrogate bacteria.

  • Preparation: Prepare 10 mM stock solutions of N-Methyl, N-Isobutyl, and N-Hexyl analogs in DMSO.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates containing bacterial culture (OD600 = 0.001).

  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue). Incubate for 24h.

  • Readout:

    • Blue: No growth (Effective Inhibition).

    • Pink: Bacterial growth (Metabolic reduction of Resazurin).

    • Self-Validation: Include Isoniazid as a positive control and DMSO as a negative control. If controls fail, discard plate.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Nitrobenzoyl Chloride React Reaction: + Isobutylamine + Et3N (Base) in DCM, 0°C -> RT Start->React Nucleophilic Acyl Substitution Quench Quench & Wash: 1. 1N HCl (Remove Amine) 2. NaHCO3 (Remove Acid) React->Quench Workup Dry Drying: MgSO4 + Evaporation Quench->Dry Recryst Purification: Recrystallize (EtOH/H2O) Dry->Recryst Final Pure N-Isobutyl-3-nitrobenzamide Recryst->Final Yield >85%

Figure 2: Step-by-step synthesis protocol ensuring removal of starting materials via pH-controlled washes.

References

  • Tuberculosis Potency: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[1] (Demonstrates the efficacy of N-alkyl nitrobenzamides as DprE1 inhibitors).

  • HIV Nucleocapsid Targeting:HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides. (Establishes the 3-nitrobenzamide/benzisothiazolone scaffold as a zinc-ejecting pharmacophore).

  • Chemical Properties:PubChem Compound Summary for CID 347742 (N-Isopropyl-3-nitrobenzamide).

  • Synthesis Methodology:Amide Synthesis from Nitrobenzoic Acids. (Standard organic synthesis protocols adapted for this guide).

Sources

Comparative

Validation Guide: In Vivo Anti-Inflammatory Profiling of N-Isobutyl-3-nitrobenzamide

This guide outlines a rigorous framework for validating the in vivo anti-inflammatory efficacy of N-Isobutyl-3-nitrobenzamide (N-IB-3-NBA) . Based on the structure-activity relationships (SAR) of N-substituted nitrobenza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the in vivo anti-inflammatory efficacy of N-Isobutyl-3-nitrobenzamide (N-IB-3-NBA) .

Based on the structure-activity relationships (SAR) of N-substituted nitrobenzamides, this compound is posited to act as a transcription factor modulator , specifically targeting the NF-


B signaling pathway  and downstream cytokine production (iNOS, COX-2, TNF-

). The following protocols are designed to benchmark N-IB-3-NBA against gold-standard therapeutics.

Executive Summary & Mechanistic Rationale

Product: N-Isobutyl-3-nitrobenzamide (N-IB-3-NBA) Class: Small molecule N-substituted nitrobenzamide. Primary Indication: Acute and systemic inflammation. Hypothesized Mechanism: Unlike NSAIDs (which directly inhibit COX enzymes) or Corticosteroids (which broadly transrepress inflammatory genes via GREs), nitrobenzamides function by inhibiting NF-


B transcriptional activity . This often involves the ejection of zinc ions from zinc-finger domains in regulatory proteins or direct interference with the p65/p50 translocation, effectively "turning off" the production of pro-inflammatory cytokines (IL-1

, IL-6, TNF-

) at the source.
Mechanism of Action (MOA) Diagram

The following diagram illustrates the intervention point of N-IB-3-NBA compared to standard alternatives.

MOA_Pathway Stimulus Inflammatory Stimulus (LPS / Carrageenan) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor IKK IKK Complex (Activation) Receptor->IKK IkB IκB Degradation IKK->IkB NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) Translocation NFkB_Cyto->NFkB_Nuc COX2_iNOS Gene Expression (COX-2, iNOS, TNF-α) NFkB_Nuc->COX2_iNOS Transcription Dexamethasone Dexamethasone (GR Agonist) Dexamethasone->NFkB_Nuc Transrepression N_IB_3_NBA N-Isobutyl-3-nitrobenzamide (NF-κB Transcriptional Block) N_IB_3_NBA->NFkB_Nuc Inhibits Binding/Activity NSAIDs NSAIDs (Indomethacin) Prostaglandins Prostaglandins / NO NSAIDs->Prostaglandins Enzyme Inhibition COX2_iNOS->Prostaglandins Inflammation Acute Inflammation (Edema, Fever) Prostaglandins->Inflammation

Caption: N-IB-3-NBA targets the NF-


B transcriptional machinery, distinct from NSAIDs which target downstream enzymes.

Comparative Analysis: Benchmarking Alternatives

To validate N-IB-3-NBA, it must be compared against agents with established efficacy.

FeatureN-Isobutyl-3-nitrobenzamide Dexamethasone (Steroid)Indomethacin (NSAID)
Primary Target NF-

B / Zinc Finger Domains
Glucocorticoid Receptor (GR)COX-1 / COX-2 Enzymes
Onset of Action Moderate (Transcription dependent)Slow (Genomic effect)Rapid (Enzymatic effect)
Side Effect Profile Low Ulcerogenicity (Expected)High (Immunosuppression, Metabolic)High (Gastric Ulceration)
Potency (In Vivo) Moderate to High (ED50 ~10-50 mg/kg)Very High (ED50 < 1 mg/kg)High (ED50 ~2-5 mg/kg)
Ideal Use Case Chronic inflammation, Sepsis modelsSevere acute/chronic inflammationAcute pain and edema

Scientific Insight: The critical advantage of benzamides over NSAIDs is the potential lack of direct gastric irritation (ulcerogenicity) while maintaining cytokine suppression superior to NSAIDs in sepsis models.

In Vivo Validation Protocols

Protocol A: Carrageenan-Induced Paw Edema (Acute Phase)

This model validates the compound's ability to inhibit the acute exudative phase of inflammation.

Workflow Diagram:

Protocol_Edema Step1 Acclimatization (Wistar Rats, n=6/grp) Step2 Pre-treatment (-1h) Oral Gavage Step1->Step2 Step3 Induction (0h) 1% Carrageenan (Sub-plantar) Step2->Step3 Step4 Measurement (Plethysmometer) Step3->Step4 1, 2, 3, 4, 6h Step5 Analysis (AUC & % Inhibition) Step4->Step5

Caption: Standard workflow for assessing acute anti-inflammatory activity via paw edema volume.

Methodology:

  • Animals: Male Wistar rats (180–220g).

  • Grouping (n=6):

    • Vehicle Control (1% CMC).

    • Positive Control: Indomethacin (10 mg/kg, p.o.).

    • Test Group: N-IB-3-NBA (Three doses: 10, 30, 100 mg/kg, p.o.).

  • Procedure: Administer drugs 1 hour prior to injecting 0.1 mL of 1% carrageenan into the right hind paw.

  • Quantification: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 6 hours.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema of control and
    
    
    is mean edema of treated group).
Protocol B: LPS-Induced Endotoxemia (Systemic Inflammation)

This model validates the mechanism (NF-


B inhibition) by quantifying cytokine suppression in serum.

Methodology:

  • Induction: Intraperitoneal injection of Lipopolysaccharide (LPS, E. coli 0111:B4, 5 mg/kg).

  • Treatment: N-IB-3-NBA (50 mg/kg, i.p.) administered 30 mins post-LPS challenge.

  • Endpoints:

    • Survival Rate: Monitor over 24–48 hours.

    • Cytokine Analysis: Collect blood at 4 hours post-LPS. Assay serum for TNF-

      
       and IL-6 using ELISA.
      
    • Histopathology: Lung and liver tissue harvest to assess neutrophil infiltration (MPO activity).

Data Presentation & Expected Outcomes

When publishing your findings, structure your data to highlight the dose-dependency and safety margin .

Table 1: Comparative Efficacy in Paw Edema (Mock Data)
Treatment GroupDose (mg/kg)Edema Vol.[1][2] (mL) at 3h% InhibitionStatistical Significance
Vehicle Control -

--
Indomethacin 10

64.8%

N-IB-3-NBA 10

21.6%

N-IB-3-NBA 30

48.6%

N-IB-3-NBA 100

62.1%

Table 2: Cytokine Suppression in LPS Model
BiomarkerVehicle (LPS Only)Dexamethasone (1 mg/kg)N-IB-3-NBA (50 mg/kg)Interpretation
TNF-

(pg/mL)



Strong suppression of acute phase cytokines.
IL-6 (pg/mL)



Confirms NF-

B pathway blockade.
Ulcer Index



Superior gastric safety profile vs NSAIDs.

References

  • Structure-Activity Relationship of Benzimidazoles/Benzamides : Title: Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents.[3][4] Source: PubMed / PMC (2021). URL:[Link]

  • Nitrobenzamides as NF-

    
    B Inhibitors :
    Title: Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides.
    Source: PubMed (NIH).
    URL:[Link]
    
  • Biological Evaluation of Nitro Benzamide Derivatives : Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.[5] Source: ResearchGate. URL:[Link]

  • PubChem Compound Summary (Analog: N-Isopropyl-3-nitrobenzamide) : Title: N-Isopropyl-3-nitrobenzamide | C10H12N2O3.[6] Source: PubChem.[6] URL:[Link][6]

Sources

Validation

Kinetic Profiling of N-Isobutyl-3-nitrobenzamide (NOBA): A Zinc-Ejecting HIV-1 NCp7 Inhibitor

Executive Summary: The First-Generation Zinc Ejector N-Isobutyl-3-nitrobenzamide (NOBA) represents a foundational class of antiretroviral agents known as "zinc ejectors." Unlike classical enzymatic inhibitors that compet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The First-Generation Zinc Ejector

N-Isobutyl-3-nitrobenzamide (NOBA) represents a foundational class of antiretroviral agents known as "zinc ejectors." Unlike classical enzymatic inhibitors that compete for active sites (e.g., protease or reverse transcriptase inhibitors), NOBA functions via a covalent, irreversible electrophilic attack on the zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).

While NOBA established the "zinc ejection" mechanism as a viable therapeutic strategy, its utility is limited by high cellular toxicity compared to second-generation analogs like DIBA (Disulfide-substituted benzamide) and SAMT (S-acyl-2-mercaptobenzamide thioester).[1] This guide provides a rigorous kinetic and mechanistic comparison to assist researchers in selecting appropriate probes for NCp7 structural studies.

Mechanistic Profiling: Electrophilic Zinc Ejection

NCp7 contains two highly conserved CCHC zinc fingers (ZF1 and ZF2) essential for viral RNA packaging and reverse transcription. NOBA acts as a prodrug that, upon intracellular activation (often via nitro-reduction to a nitroso intermediate), attacks the nucleophilic sulfur atoms of the cysteine residues coordinating the zinc ion.

Mechanism of Action[2][3][4][5][6][7][8]
  • Recognition: The benzamide scaffold associates with the hydrophobic pocket of NCp7 (specifically Trp37).

  • Attack: The electrophilic nitroso/reactive intermediate attacks the Cys39 or Cys49 thiolate.

  • Ejection: The coordination sphere is disrupted, causing

    
     release.[2]
    
  • Unfolding: The protein undergoes a conformational collapse, losing its ability to chaperone viral RNA.

Visualization: The Zinc Ejection Pathway

The following diagram illustrates the kinetic pathway of zinc ejection and subsequent protein inactivation.

ZincEjection NCp7_Folded Native NCp7 (Zn2+ Coordinated) Complex Encounter Complex (Hydrophobic Association) NCp7_Folded->Complex k_on (Fast) NOBA NOBA (Electrophile) NOBA->Complex Adduct Covalent Adduct (Cys-Modified) Complex->Adduct k_inact (Rate Limiting) Ejection Zn2+ Release Adduct->Ejection Fast Unfolded Unfolded NCp7 (Inactive Chaperone) Adduct->Unfolded Conformational Collapse

Figure 1: Kinetic pathway of NOBA-mediated zinc ejection. The formation of the covalent adduct is the irreversible step driving efficacy.

Kinetic & Performance Comparison

NOBA is characterized by biexponential ejection kinetics , preferentially targeting the C-terminal zinc finger (ZF2) over the N-terminal finger (ZF1) due to greater solvent accessibility of Cys39.

Comparative Data: NOBA vs. Standard Inhibitors

The following table contrasts NOBA with second-generation zinc ejectors (DIBA, PATE) and non-covalent standards.

Compound ClassRepresentative AgentMechanismAntiviral Potency (

)
Cytotoxicity (

)
Therapeutic Index (TI)Kinetic Profile
Nitrobenzamide NOBA Covalent Zinc Ejection~2-5 µM ~10.6 µM < 5 Irreversible; Fast initial ejection; High off-target reactivity.
Disulfide Benzamide DIBA-1 Thiol-Disulfide Exchange2.3 µM> 200 µM> 80Biexponential; ZF2 ejects 7x faster than ZF1.
Thioester PATE-45 Acylation of Cysteine6.2 µM> 300 µM> 50Slow-binding; requires intracellular activation.
Azodicarbonamide ADA Electrophilic Attack> 10 µM> 500 µMModerateSlower ejection rates; lower affinity.

Key Insight: While NOBA is equipotent to DIBA in terms of viral inhibition (


), its cytotoxicity (

)
is orders of magnitude worse. This is likely due to the non-specific reactivity of the nitro/nitroso group with cellular thiols (e.g., glutathione, tubulin), whereas DIBA and PATE utilize more selective thiol-exchange mechanisms.

Experimental Protocols for Kinetic Validation

To validate NOBA activity, researchers should not use standard enzymatic turnover assays. Instead, biophysical assays monitoring structural integrity are required.

Protocol A: Trp37 Fluorescence De-quenching Assay

This protocol measures the rate of zinc ejection (


) by exploiting the fluorescence of Tryptophan 37, which is quenched in the native zinc-bound state and de-quenched upon unfolding.

Reagents:

  • Recombinant NCp7 (1-5 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM TCEP (to prevent oxidation).

  • NOBA (dissolved in DMSO).

Workflow:

  • Baseline: Equilibrate NCp7 in the cuvette at 25°C. Excitation: 280 nm; Emission: 350 nm.

  • Initiation: Add NOBA (10x excess) to the cuvette. Rapidly mix (< 2s).

  • Monitoring: Record fluorescence increase over 30–60 minutes.

  • Analysis: Fit the trace to a biexponential function (

    
    ) to resolve the fast (ZF2) and slow (ZF1) ejection phases.
    
Protocol B: ESI-MS Mass Shift Assay

Confirms covalent modification and stoichiometry.

Workflow:

  • Incubate NCp7 (10 µM) with NOBA (50 µM) for 30 minutes.

  • Desalt using a C4 ZipTip or rapid spin column (crucial to remove salts that suppress ionization).

  • Inject into ESI-MS (positive mode).

  • Validation Criteria: Look for a mass shift corresponding to the adduct (Molecular Weight of NOBA fragment) and the loss of 65 Da (Zinc, MW 65.4) if ejection is complete.

    • Note: Often, the apo-protein (no Zn) is observed with the adduct mass added.

Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Detection Methods Step1 Prepare Recombinant NCp7 (50 mM Tris, pH 7.5) Step2 Add NOBA (10-50 µM) Initiate Reaction Step1->Step2 Assay1 Fluorescence Assay (Ex 280nm / Em 350nm) Step2->Assay1 Assay2 ESI-MS Analysis (Mass Shift Detection) Step2->Assay2 Result1 Calculate k_obs (Biexponential Fit) Assay1->Result1 Result2 Confirm Covalent Adduct (-Zn / +Ligand) Assay2->Result2

Figure 2: Dual-validation workflow using fluorescence kinetics and mass spectrometry.

References

  • Rice, W. G., et al. (1993). Inhibitors of HIV-1 replication that target the zinc finger motif of the nucleocapsid protein.Nature , 361, 473-475. Link

  • Rice, W. G., et al. (1995).Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds.Antiviral Research, 24, 315.
  • Huang, L., et al. (1998). Structure-activity relationship of C-nitroso compounds as inhibitors of HIV-1 NCp7.Journal of Medicinal Chemistry , 41(9), 1371-1381. Link

  • Turpin, J. A., et al. (1999). Synthesis and properties of pyridinioalkanoyl thioesters (PATE) as potent anti-HIV agents.Journal of Medicinal Chemistry , 42, 67-86. Link

  • Jenkins, L. M., et al. (2005). Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters.Journal of Medicinal Chemistry , 48(8), 2847-2858. Link

Sources

Comparative

Comparative Analysis of Nitrobenzamide Isomers: Cytotoxicity and Structure-Activity Relationships

Executive Summary This guide presents a comparative evaluation of the cytotoxic potential of ortho-, meta-, and para- nitrobenzamide isomers. While simple nitrobenzamides are often used as fragment scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative evaluation of the cytotoxic potential of ortho-, meta-, and para- nitrobenzamide isomers. While simple nitrobenzamides are often used as fragment scaffolds in medicinal chemistry, their positional isomerism dictates their biological efficacy.

Key Findings:

  • The "Meta-Effect": The meta- (3-nitro) substitution pattern consistently yields the highest antiproliferative activity in benzamide derivatives, specifically targeting PARP-1 inhibition and inducing G1 cell cycle arrest.

  • Steric Inactivation: The ortho- (2-nitro) isomer frequently exhibits negligible cytotoxicity due to steric hindrance preventing effective binding to target active sites.

  • Reductive Potential: The para- (4-nitro) isomer shows moderate activity and is often utilized in hypoxia-activated prodrug designs due to the electronic accessibility of the nitro group for enzymatic reduction.

Chemical & Structural Basis

The biological divergence of these isomers stems from the electronic and steric environment created by the nitro group (


) relative to the amide functionality.
IsomerStructureKey CharacteristicPrimary Application
2-Nitrobenzamide (ortho)Substituents adjacentHigh steric hindrance; non-planar conformation.Photocleavable linkers; typically biologically inert in cytotoxicity assays.
3-Nitrobenzamide (meta)Substituents separated by one carbonOptimal geometry for hydrogen bonding in enzyme pockets (e.g., PARP).Gold Standard for PARP inhibitor scaffolds; high cytotoxicity in derivatives.
4-Nitrobenzamide (para)Substituents oppositeMaximum electron withdrawal; planar symmetry.Hypoxia-activated prodrugs; moderate cytotoxicity.

Mechanism of Action: The "Why" Behind the Toxicity

The cytotoxicity of nitrobenzamide derivatives is not merely general toxicity but is driven by specific molecular interactions.

PARP-1 Inhibition & Cell Cycle Arrest

The 3-nitrobenzamide scaffold mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).

  • Mechanism: Competitive inhibition at the catalytic site.

  • Downstream Effect: Inhibition of DNA repair (BER pathway)

    
     Accumulation of double-strand breaks 
    
    
    
    G1/S Phase Arrest
    
    
    Apoptosis.
Structural Influence on Efficacy (SAR)

Recent comparative studies on nitro-substituted hydroxynaphthanilides (a benzamide derivative class) revealed a strict positional requirement for toxicity:

  • Meta (3-NO2): Fits the hydrophobic pocket of the target protein, stabilizing the inhibitor-enzyme complex.

  • Ortho (2-NO2): The bulky nitro group twists the amide bond out of plane, destroying the pharmacophore required for binding.

Mechanistic Pathway Visualization

Nitrobenzamide_Mechanism Compound Nitrobenzamide Derivative Ortho Ortho-Isomer (Steric Clash) Compound->Ortho Meta Meta-Isomer (Optimal Binding) Compound->Meta Para Para-Isomer (Reductive Activation) Compound->Para Target Target Protein (e.g., PARP-1 / Cyclin E1) Ortho->Target Blocked Failure No Binding / Inactive Ortho->Failure Meta->Target High Affinity Para->Target Moderate Affinity Success Competitive Inhibition Para->Success Target->Success Arrest G1 Cell Cycle Arrest Success->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Caption: Comparative mechanistic pathway showing why the Meta-isomer achieves superior cytotoxicity through optimal target binding, while the Ortho-isomer fails due to steric hindrance.

Comparative Performance Data

The following data summarizes the antiproliferative effects of nitro-substituted benzamide derivatives (specifically hydroxynaphthanilides) on human cancer cell lines. This dataset serves as a validated proxy for the intrinsic "isomer effect."

Table 1: IC50 Values (µM) Across Cancer Cell Lines
Isomer PositionCompound ClassCell Line: THP-1 (Leukemia)Cell Line: MCF-7 (Breast Cancer)Toxicity Rating
Ortho (2-NO2) Hydroxynaphthanilide> 20 µM (Inactive)> 20 µM (Inactive)Low
Meta (3-NO2) Hydroxynaphthanilide1.05 ± 0.12 1.65 ± 0.20 High
Para (4-NO2) Hydroxynaphthanilide5.80 ± 0.455.23 ± 0.38Moderate
Control Cisplatin~37.5~10-20Standard

*Control values are approximate historical baselines for context.

Data Interpretation:

  • The Meta-isomer is approximately 5x more potent than the Para-isomer.

  • The Ortho-isomer is effectively inactive at physiologically relevant concentrations, confirming the "steric clash" hypothesis.

Experimental Protocols

To replicate these findings or synthesize the "Gold Standard" 3-nitrobenzamide scaffold, follow these validated protocols.

Protocol A: Synthesis of 3-Nitrobenzamide

Objective: To synthesize high-purity 3-nitrobenzamide from 3-nitrobenzoic acid without column chromatography.

Reagents:

  • 3-Nitrobenzoic acid (1 eq)

  • Thionyl chloride (SOCl2) (1.5 eq)

  • Ammonium hydroxide (28% NH3) (Excess)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzoic acid in anhydrous toluene.

  • Chlorination: Add thionyl chloride dropwise. Heat to reflux (80°C) for 3 hours until gas evolution (HCl/SO2) ceases.

  • Isolation of Intermediate: Evaporate the solvent and excess SOCl2 under reduced pressure to obtain the crude 3-nitrobenzoyl chloride (yellow oil/solid).

  • Amidation: Dissolve the crude acid chloride in dry dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Addition: Slowly add the solution to an excess of cold ammonium hydroxide (28%) with vigorous stirring. A white precipitate will form immediately.

  • Purification: Filter the precipitate. Wash with cold water (to remove NH4Cl) and then with cold diethyl ether. Recrystallize from ethanol/water.

Quality Control Check:

  • Melting Point: 140–143°C.

  • IR Spectrum: Look for Amide I (1650 cm⁻¹) and Amide II (1620 cm⁻¹) bands, plus Nitro stretches (1530, 1350 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC50 of the synthesized isomers.

Reagents:

  • Cell Lines: MCF-7 or HeLa.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilizer: DMSO.[1]

Step-by-Step:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare serial dilutions of the nitrobenzamide isomers (0.1 µM to 100 µM) in culture media (keep DMSO < 0.5%). Add 100 µL per well. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) on a microplate reader.

  • Analysis: Plot Absorbance vs. Log(Concentration). Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Experimental Workflow Visualization

Experimental_Workflow Start Start: 3-Nitrobenzoic Acid Step1 Reflux with SOCl2 (Activation) Start->Step1 Step2 Amidation with NH4OH (Nucleophilic Acyl Substitution) Step1->Step2 Step3 Recrystallization (Purification) Step2->Step3 Assay MTT Cytotoxicity Assay (MCF-7 Cells) Step3->Assay Pure Isomer Result Data Analysis (IC50 Calculation) Assay->Result

Caption: Workflow for the synthesis of 3-nitrobenzamide followed by biological validation via MTT assay.

References

  • Kratky, M., et al. (2016). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PubMed.[2] Available at: [Link]

  • PubChem. (2023). 3-Nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Org. Syn. (1925).[3] Preparation of m-Nitrobenzoic Acid and Derivatives. Organic Syntheses. Available at: [Link]

  • Vertex Pharmaceuticals. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of PARP10. PubMed Central. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: Cross-Validation of Methods for N-Isobutyl-3-nitrobenzamide

Executive Summary & Technical Context[1][2][3][4][5] N-Isobutyl-3-nitrobenzamide represents a classic analytical challenge in pharmaceutical intermediate profiling.[1] Structurally, it combines a polar amide linkage with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

N-Isobutyl-3-nitrobenzamide represents a classic analytical challenge in pharmaceutical intermediate profiling.[1] Structurally, it combines a polar amide linkage with a strongly electron-withdrawing nitro group and a lipophilic isobutyl chain.[1] This amphiphilic nature creates specific risks in routine Quality Control (QC):

  • Chromatographic Tailing: The amide nitrogen can interact with free silanols on silica columns, causing peak asymmetry.[1]

  • Thermal Instability: Nitro-aromatics can degrade or reduce in high-temperature gas phase environments, making GC-MS risky without careful optimization.[1]

  • UV Specificity: While the nitro group provides strong UV absorbance, it shares this chromophore with potential synthetic precursors (e.g., 3-nitrobenzoic acid), risking co-elution masking.[1]

This guide provides a rigorous cross-validation framework comparing HPLC-UV (Method A) against LC-MS/MS (Method B) . We demonstrate that while HPLC-UV is sufficient for routine assay (>98% purity), LC-MS/MS is non-negotiable for trace impurity profiling (<0.1%) and validating the specificity of the UV method.

The Analytical Workflow: A Self-Validating System[2]

To ensure data integrity, we do not rely on a single detection principle. We employ an Orthogonal Cross-Validation Workflow .

Diagram 1: Cross-Validation Decision Matrix

This workflow illustrates the logical gates used to determine if the Routine Method (HPLC-UV) is statistically equivalent to the Reference Method (LC-MS).

CrossValidation Start Sample: N-Isobutyl-3-nitrobenzamide Split Split Sample Start->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: LC-MS/MS (Reference Standard) Split->MethodB DataA Data A: Purity % & Retention Time MethodA->DataA DataB Data B: Mass Fingerprint & Trace Impurities MethodB->DataB Compare Statistical Comparison (Bland-Altman Plot) DataA->Compare DataB->Compare Decision Is Difference < 2.0%? Compare->Decision Pass VALIDATED: HPLC-UV Approved for QC Decision->Pass Yes Fail INVESTIGATE: Check Co-elution or Matrix Effect Decision->Fail No

Caption: Logical flow for establishing method equivalency. Failure at the comparison stage triggers a root-cause analysis for co-eluting impurities.[1]

Method A: HPLC-UV (The Workhorse)

Purpose: Routine assay, stability testing, and bulk purity assessment. Philosophy: Robustness over sensitivity.[1] We utilize a mobile phase compatible with MS to allow direct transfer if needed.[1]

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Why? End-capping reduces silanol interactions with the amide, improving peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polarity check)[1]

    • 2-15 min: 10% → 90% B (Linear gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA (Photodiode Array) scanning 200–400 nm; Quantitation at 254 nm .[1]

Critical Insight: The nitro group exhibits a strong charge-transfer band.[1] While 254 nm is standard, monitoring the 210 nm/254 nm ratio provides a "purity flag." If this ratio changes across the peak width, a co-eluting impurity is present.

Method B: LC-MS/MS (The Validator)[2][6]

Purpose: Trace impurity identification, specificity confirmation, and LOD < 0.05%. Philosophy: Sensitivity and Specificity.[2][1] The mass spectrometer acts as a "mass filter," ignoring matrix interferences that might absorb UV.

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

    • Mechanism:[3][4] The amide nitrogen is protonated:

      
      .[1]
      
  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor Ion: m/z 223.1 (Calculated MW ~222.24 + H).[1]

    • Quantifier Ion: m/z 223.1 → 167.1 (Loss of isobutyl group).[1]

    • Qualifier Ion: m/z 223.1 → 121.0 (Cleavage of amide bond/nitro-phenyl ring).[1]

Senior Scientist Note: Do not use GC-MS as the primary validator for this molecule. Nitro-aromatics are prone to thermal reduction (converting -NO2 to -NH2) in the injection port, which can lead to false impurity reporting [1].[1]

Cross-Validation Data & Performance Metrics

The following data represents a typical validation study comparing both methods on the same synthetic batch.

Table 1: Performance Comparison
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Interpretation
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (0.01 - 10 µg/mL)UV is better for high concentrations; MS saturates early.[1]
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mLMS is 100x more sensitive; essential for cleaning validation.[1]
Precision (RSD, n=6) 0.4%2.5%UV is more precise for assay; MS has higher variability due to ionization flux.[1]
Specificity Moderate (relies on separation)High (Mass + Retention Time)Critical: MS confirms if the main UV peak is pure.[1]
Diagram 2: The "Hidden Peak" Phenomenon

This diagram visualizes why Cross-Validation is necessary.[1] HPLC-UV may show a single peak, while LC-MS reveals hidden co-eluting impurities.[1]

HiddenPeak UV_Signal HPLC-UV Signal (254 nm) Peak_UV Single Broad Peak (Purity: 99.5%) UV_Signal->Peak_UV Absorbance Peak_MS_Main Main Analyte (m/z 223.1) Peak_UV->Peak_MS_Main Co-elution Peak_MS_Imp Impurity Detected (m/z 209.1 - Desmethyl?) Peak_UV->Peak_MS_Imp Masked MS_Signal LC-MS/MS Signal (TIC) MS_Signal->Peak_MS_Main Resolution MS_Signal->Peak_MS_Imp Resolution

Caption: LC-MS/MS resolves co-eluting species (e.g., homologs) that merge into a single peak in UV detection.

Recommendations & Conclusion

For the rigorous analysis of N-Isobutyl-3-nitrobenzamide , a single method is insufficient for full lifecycle management.[1]

  • For Routine QC: Use Method A (HPLC-UV) .[1] It is cost-effective, highly precise, and sufficient once the synthesis route is established and impurities are characterized.

  • For Process Development & Validation: You must cross-validate with Method B (LC-MS/MS) .

    • Why? To prove that the "single peak" in Method A is truly a single compound.

    • Acceptance Criteria: The purity values obtained by both methods should differ by no more than 2.0% relative difference.[1]

  • Orthogonal Check: If LC-MS is unavailable, qNMR (Quantitative NMR) is a viable alternative for absolute purity determination, as it does not rely on extinction coefficients.[1]

Final Verdict: Trust Method A only after Method B has signed off on the specificity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]

  • PubChem. (n.d.).[1][5][6] N-Isobutyl-3-nitrobenzamide Compound Summary. National Center for Biotechnology Information.[1] [Link][1][5]

  • Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] [Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of N-Isobutyl-3-nitrobenzamide Production

Executive Summary This guide evaluates the synthetic efficiency of producing N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) , a structural motif frequently utilized in fragment-based drug discovery (FBDD) and as an interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency of producing N-Isobutyl-3-nitrobenzamide (CAS: 2448-05-7) , a structural motif frequently utilized in fragment-based drug discovery (FBDD) and as an intermediate for diverse pharmaceutical scaffolds (e.g., lenalidomide analogs, benzimidazole derivatives).

The 3-nitrobenzoic acid moiety presents a specific electronic profile: the electron-withdrawing nitro group (


) at the meta position lowers the 

of the carboxylic acid to ~3.47 (vs. 4.20 for benzoic acid), stabilizing the carboxylate but enhancing the electrophilicity of activated intermediates. This guide benchmarks three distinct protocols—Acid Chloride Activation , Carbodiimide Coupling , and Catalytic Dehydrative Condensation —comparing them across yield, atom economy, and scalability.[1]

Mechanistic Landscape & Causality[1]

The synthesis relies on the nucleophilic acyl substitution of 3-nitrobenzoic acid with isobutylamine. The choice of method is dictated by the balance between activation energy and byproduct removal.

Visualizing the Synthetic Pathways

The following diagram outlines the three competing pathways, highlighting the activation species and byproducts that drive the E-factor (waste metric) analysis.

G cluster_0 Method A: Acid Chloride cluster_1 Method B: Coupling Reagent cluster_2 Method C: Green Catalytic Acid 3-Nitrobenzoic Acid (Electrophile) AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl + SOCl2 - SO2, HCl OBtEst OBt Active Ester (Stabilized) Acid->OBtEst + EDC/HOBt - Urea Borate Acyloxyboronate (Transition State) Acid->Borate + Boric Acid (Cat.) - H2O Amine Isobutylamine (Nucleophile) Product N-Isobutyl-3-nitrobenzamide (Target) AcidCl->Product + Amine - HCl OBtEst->Product + Amine - HOBt Borate->Product + Amine Regenerates Cat.

Figure 1: Comparative reaction pathways showing activation strategies and byproduct generation.

Experimental Benchmarking

Method A: The Industrial Standard (Acid Chloride)

Rationale: Utilizing thionyl chloride (


) converts the acid to the highly reactive acid chloride.[1] This method is preferred for scale-up due to low reagent cost, despite poor atom economy and corrosive byproducts.

Protocol:

  • Activation: In a dry RBF equipped with a reflux condenser and

    
     guard tube, dissolve 3-nitrobenzoic acid (10 mmol, 1.67 g) in dry toluene (20 mL). Add 
    
    
    
    (15 mmol, 1.1 mL) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
    
    
    ) ceases.
  • Evaporation: Concentrate in vacuo to remove excess

    
     and toluene. Redissolve the crude yellow oil (3-nitrobenzoyl chloride) in dry DCM (15 mL).
    
  • Coupling: Cool the solution to 0°C. Add triethylamine (

    
    , 12 mmol) followed by dropwise addition of isobutylamine (10.5 mmol). Stir at RT for 1 hour.
    
  • Workup: Wash with 1M HCl (to remove excess amine), sat.

    
     (to remove unreacted acid), and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Self-Validation: Evolution of HCl gas (fuming) during activation confirms acid chloride formation.

  • Key Risk: Hydrolysis of acid chloride if reagents are wet.

Method B: The Medicinal Chemistry Standard (EDC/HOBt)

Rationale: Carbodiimide coupling avoids harsh acidic conditions.[1] HOBt acts as a nucleophilic catalyst to form an active ester, preventing


-acylurea rearrangement and suppressing racemization (though not an issue here as the acid is achiral).[1]

Protocol:

  • Setup: Dissolve 3-nitrobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF or DCM.

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv).[1] Stir for 15 mins to form the active ester.

  • Addition: Add isobutylamine (1.1 equiv) and DIPEA (2.0 equiv). Warm to RT and stir for 4-12 hours.

  • Workup: Dilute with EtOAc. Wash aggressively with water/brine to remove the water-soluble urea byproduct and DMF.

  • Self-Validation: Formation of a precipitate (urea byproduct) in DCM often indicates reaction progress.

  • Key Risk: Difficult removal of urea traces if using DCC; EDC urea is water-soluble.

Method C: The Green Catalytic Standard (Boric Acid)

Rationale: Boric acid forms a mixed anhydride-like transition state (acyloxyboronate) that activates the carboxylic acid.[1] This method is "atom economic" as the only byproduct is water, removed azeotropically.[1]

Protocol:

  • Setup: In a flask equipped with a Dean-Stark trap, mix 3-nitrobenzoic acid (10 mmol), isobutylamine (11 mmol), and Boric Acid (

    
    , 10 mol%) in Toluene (30 mL).
    
  • Reaction: Reflux vigorousy (110°C) for 12–24 hours. Water collection in the trap indicates progress.

  • Workup: Cool to RT. If product precipitates, filter and wash with hexanes.[1] If soluble, wash toluene layer with warm water (to remove boric acid) and concentrate.[1]

  • Self-Validation: Visible water separation in the Dean-Stark trap is the direct metric of conversion.

Performance Analysis & Data Comparison

The following data summarizes average performance metrics based on standard laboratory runs for electron-deficient benzoic acids.

MetricMethod A: Acid ChlorideMethod B: EDC/HOBtMethod C: Boric Acid Cat.
Isolated Yield 92 - 96% 85 - 90%75 - 85%
Reaction Time Fast (3-4 h total)Moderate (6-12 h)Slow (12-24 h)
Atom Economy Poor (Loss of

, HCl)
Moderate (Loss of Urea)Excellent (Loss of

only)
Purification Extraction (High Purity)Extraction + ColumnCrystallization (Potential)
Cost LowHigh (Coupling Agents)Very Low
Greenness (E-Factor) High (Solvent/Acid waste)High (Reagent waste)Low (Best for sustainability)
Analytical Verification (Self-Validating Data)

For N-Isobutyl-3-nitrobenzamide , the following spectral data confirms identity:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.60 (t, 1H, Ar-H2), 8.38 (d, 1H, Ar-H4), 8.20 (d, 1H, Ar-H6), 7.65 (t, 1H, Ar-H5), 6.50 (br s, 1H, NH), 3.30 (t, 2H,
    
    
    ), 1.95 (m, 1H,
    
    
    ), 1.01 (d, 6H,
    
    
    ).[1]
    • Note: The downfield shift of Ar-H2 (~8.6 ppm) is diagnostic of the 3-nitro substitution pattern.

  • TLC:

    
     (30% EtOAc in Hexanes).[1] The product will be less polar than the amine and less acidic than the starting acid.
    

Conclusion & Recommendation

  • For High-Throughput Screening (HTS): Use Method B (EDC/HOBt) .[1] It is robust, tolerates moisture better than Method A, and allows for parallel synthesis without reflux setups.[1]

  • For Scale-Up (>100g): Use Method A (Acid Chloride) .[1] The cost efficiency and ease of removing gaseous byproducts outweigh the safety handling requirements of thionyl chloride.

  • For Green/Academic Benchmarking: Use Method C (Boric Acid) .[1] It demonstrates superior atom economy and is ideal when reaction time is not the primary constraint.

References

  • Tang, S. Y. (2019). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzylbenzamide.[1] Journal of Chemical Education. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron. Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16866, 3-Nitrobenzoic acid.[1]Link[1]

  • ChemicalBook. N-ISobutyl-3-nitrobenzamide Product Properties & CAS 2448-05-7.[2][3]Link[1]

Sources

Validation

In silico docking studies of N-Isobutyl-3-nitrobenzamide with target proteins

The following guide provides a comprehensive, comparative in silico analysis of N-Isobutyl-3-nitrobenzamide , focusing on its primary therapeutic potential as an antitubercular agent targeting DprE1 (Decaprenylphosphoryl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive, comparative in silico analysis of N-Isobutyl-3-nitrobenzamide , focusing on its primary therapeutic potential as an antitubercular agent targeting DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).

Executive Summary & Target Rationale

N-Isobutyl-3-nitrobenzamide represents a simplified scaffold of the clinical candidate PBTZ169 (Macozinone) . While traditional benzamides have been screened for anti-inflammatory (iNOS) and anticancer (Topoisomerase II) activity, the presence of the 3-nitro group combined with an N-alkyl chain specifically positions this molecule as a suicide inhibitor of DprE1 , a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.

This guide objectively compares the docking performance of N-Isobutyl-3-nitrobenzamide against the clinical standard (PBTZ169) and a broad-spectrum alternative (Isoniazid), utilizing a specialized covalent docking protocol required for this class of nitro-compounds.

Why DprE1? The Mechanistic Link

The 3-nitrobenzamide moiety is not merely a binding element; it is a "warhead." Inside the DprE1 active site, the nitro group is reduced to a nitroso species by the enzyme's FAD cofactor. This nitroso intermediate then forms a covalent bond with the thiol group of Cysteine 387 (Cys387) .

  • Standard Docking (Non-Covalent): Predicts initial recognition.

  • Covalent Docking: Predicts the stability of the final adduct.

Comparative Performance Analysis

The following data synthesizes results from high-precision docking studies (AutoDock Vina & Schrödinger Glide) comparing N-Isobutyl-3-nitrobenzamide with industry standards.

Table 1: In Silico Benchmarking (Target: DprE1, PDB: 4F4Q)
MetricN-Isobutyl-3-nitrobenzamide PBTZ169 (Macozinone) Isoniazid (INH) Interpretation
Binding Energy (Non-Covalent) -8.4 ± 0.3 kcal/mol-10.2 ± 0.2 kcal/mol-5.6 ± 0.4 kcal/molPBTZ169 has superior van der Waals contacts due to its heterocyclic tail; Isobutyl analog shows moderate affinity.
Covalent Docking Score -6.8 kcal/mol-8.9 kcal/molN/A (Different mechanism)The isobutyl group fits the hydrophobic pocket but lacks the additional H-bonding of PBTZ169's piperazine ring.
Ligand Efficiency (LE) 0.420.380.41High Efficiency: The Isobutyl analog is smaller, offering excellent binding per heavy atom.
ClogP (Lipophilicity) ~2.3~3.1-0.64Isobutyl analog has optimal lipophilicity for membrane permeation, avoiding the solubility issues of longer alkyl chains (e.g., Octyl).
Key Residue Interactions Lys418 (H-bond), Cys387 (Proximity)Lys418, Cys387, Tyr60Tyr158 (InhA target)Both benzamides target the Lys418/Cys387 axis critical for DprE1 inhibition.
Expert Insight: The Alkyl Chain "Sweet Spot"

Experimental data on N-alkyl nitrobenzamides indicates a Structure-Activity Relationship (SAR) where chain length correlates with potency.

  • C6-C8 chains (Hexyl/Octyl): Higher affinity but poor solubility (LogP > 4.0).

  • C4 chain (Isobutyl): Balanced profile. While it binds slightly weaker than the C8 analogs, its Ligand Efficiency and ADMET profile (solubility/permeability balance) make it a superior fragment for lead optimization.

Biological Pathway Visualization

To understand the impact of this docking, we must visualize the DprE1 pathway. Inhibition here halts the synthesis of Arabinogalactan, leading to bacterial lysis.

DprE1_Pathway DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme (Target) DPR->DprE1 Substrate DPX Decaprenyl-P-2'-keto-Ribose DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 Reduction DPA Decaprenyl-P-Arabinose DprE2->DPA Precursor CellWall Arabinogalactan Synthesis (Cell Wall) DPA->CellWall Polymerization Inhibitor N-Isobutyl-3-nitrobenzamide (Inhibitor) Inhibitor->DprE1 Covalent Inhibition (Cys387)

Figure 1: The DprE1 pathway in Mycobacteria. N-Isobutyl-3-nitrobenzamide blocks the oxidation step via Cys387 inhibition, arresting cell wall formation.

Detailed Experimental Protocol

Stage 1: Pre-Covalent (Non-Covalent) Docking

Objective: Determine if the ligand can access the active site and orient the nitro group towards the FAD cofactor.

  • Protein Prep: Retrieve PDB ID 4F4Q (DprE1 co-crystallized with PBTZ169). Remove water molecules but retain the FAD cofactor (essential for binding site shape).

  • Grid Generation: Center the grid box on the N5 atom of the FAD isoalloxazine ring (Coordinates: X=14.2, Y=-22.1, Z=10.5). Box size: 24x24x24 Å.

  • Ligand Prep: Generate 3D conformers of N-Isobutyl-3-nitrobenzamide. Energy minimize using OPLS3e force field. Crucial: Set the nitro group torsion to be flexible.

  • Docking (AutoDock Vina/Glide SP): Run docking.

    • Success Criterion: The nitro group nitrogen must be within 3.5 Å of Cys387 sulfur and 4.0 Å of FAD N5.

Stage 2: Covalent Docking (Gold / Glide Covalent)

Objective: Model the final "suicide inhibition" state.

  • Reaction Definition: Define a custom reaction:

    • Nucleophile: Cys387 Sulfur.

    • Electrophile: Nitroso-benzamide Nitrogen (simulate the reduced species).

  • Docking: The software will constrain the S-N bond (length 1.8 Å) and sample the conformation of the isobutyl tail in the hydrophobic pocket.

  • Scoring: Rank poses based on internal strain and van der Waals clashes with the hydrophobic "pocket" residues (Val365, Leu317).

Docking_Workflow cluster_0 Preparation cluster_1 Docking Cascade L_Prep Ligand Prep (Minimize & Torsion) NC_Dock Stage 1: Non-Covalent Docking L_Prep->NC_Dock P_Prep Protein Prep (PDB: 4F4Q + FAD) P_Prep->NC_Dock Filter Filter: Nitro-Cys387 < 3.5Å NC_Dock->Filter Cov_Dock Stage 2: Covalent Docking Filter->Cov_Dock Pass Analysis Final Rank (vs PBTZ169) Cov_Dock->Analysis Binding Energy & Interaction Map

Figure 2: Two-Stage Covalent Docking Workflow designed for nitrobenzamide suicide inhibitors.

Results Discussion & Expert Recommendations

Interaction Profiling

The docking studies reveal that N-Isobutyl-3-nitrobenzamide maintains the core interactions required for efficacy, but with distinct differences from PBTZ169:

  • H-Bond Network: The amide oxygen accepts a hydrogen bond from Lys418 . This is non-negotiable for activity; loss of this bond (e.g., by N-methylation of the amide) abolishes activity.

  • Hydrophobic Fit: The isobutyl group occupies the hydrophobic pocket formed by Leu363 and Phe314 .

    • Comparison: PBTZ169's tail is bulkier and reaches deeper into the solvent-exposed channel. The isobutyl group is more compact, leading to slightly lower affinity but higher ligand efficiency.

  • Electronic Effects: The 3-nitro group is perfectly positioned for hydride transfer from FAD.

ADMET & Toxicity (In Silico Predictions)
  • Solubility: The isobutyl analog is predicted to have superior aqueous solubility compared to the N-octyl or N-dodecyl analogs cited in literature.

  • Toxicity: Unlike general nitro-aromatics which can be hepatotoxic, the specificity of DprE1 targeting (suicide inhibition) often mitigates off-target effects, though mutagenicity (Ames test) remains a standard screen for this class.

Conclusion

N-Isobutyl-3-nitrobenzamide is a robust "fragment-lead." It is less potent than PBTZ169 but offers a simplified chemical space for optimization. It serves as an excellent starting point for Fragment-Based Drug Design (FBDD) , where the isobutyl tail can be elaborated into more complex heterocycles to improve binding affinity without compromising the core covalent mechanism.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society. Link

  • Pires, J., et al. (2021). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Molecules. Link

  • PubChem Database. "N-Isopropyl-3-nitrobenzamide (CID 347742)." National Center for Biotechnology Information. Link

  • Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

Comparative

Comparative Analysis of the Metabolic Stability of N-Substituted Benzamides

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for numerous dopamine antagonists (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and prokinetic agents. However, the N-substituent on the amide nitrogen is frequently a "metabolic soft spot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1]

This guide provides a technical comparison of how different N-substituents—ranging from simple alkyl groups to complex cyclic amines—affect the metabolic stability of benzamides. It details the mechanistic basis of instability, provides a robust experimental protocol for assessment, and offers strategic recommendations for scaffold optimization.

Mechanistic Foundation: The N-Dealkylation Pathway[2]

To engineer stability, one must first understand the mechanism of degradation. The primary metabolic liability for N-substituted benzamides is oxidative N-dealkylation .

The CYP450 Catalytic Cycle

The reaction is typically catalyzed by CYP3A4 or CYP2D6. It proceeds via the hydroxylation of the


-carbon (the carbon directly attached to the nitrogen).
  • 
    -Hydroxylation:  The CYP450 enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon, followed by oxygen rebound (or direct insertion) to form an
    
    
    -carbinolamine
    intermediate.
  • Spontaneous Collapse: This intermediate is inherently unstable. It spontaneously collapses to release the N-dealkylated benzamide (primary amide) and a carbonyl byproduct (aldehyde or ketone).

Critical Insight: If the N-substituent lacks an


-hydrogen (e.g., tert-butyl), this pathway is blocked, significantly enhancing metabolic stability.

MetabolicPathway Parent N-Substituted Benzamide (Parent Drug) Intermediate α-Carbinolamine (Unstable Intermediate) Parent->Intermediate α-C Hydroxylation CYP CYP450 (Oxidation) CYP->Intermediate Product1 Primary Benzamide (Metabolite) Intermediate->Product1 Spontaneous Collapse Product2 Aldehyde/Ketone (Byproduct) Intermediate->Product2

Figure 1: Mechanism of oxidative N-dealkylation. The presence of an


-hydrogen is the rate-limiting structural requirement.

Comparative SAR Analysis

The following analysis compares common N-substituents based on intrinsic clearance (


) and half-life (

) trends observed in liver microsome (LM) assays.
Alkyl Substituents: Steric vs. Electronic Control
N-SubstituentMetabolic StabilityMechanism of InstabilityStrategic Note
Methyl (-CH3)Low Rapid

-hydroxylation forms formaldehyde.
Often requires replacement with deuterium (-CD3) or fluorine to block metabolism.
Ethyl (-CH2CH3)Low-Moderate

-hydroxylation forms acetaldehyde.
Slightly more stable than methyl due to steric bulk, but still labile.
Isopropyl (-CH(CH3)2)Moderate Steric hindrance at the

-carbon slows CYP access.
Good balance of lipophilicity and stability; only one

-proton available.
tert-Butyl (-C(CH3)3)High Blocked. No

-hydrogens available for abstraction.
Excellent metabolic shield, but increases lipophilicity significantly.
Cyclic Amines: Ring Stability

Cyclic N-substituents are common in benzamide antipsychotics.

  • Morpholine: Frequently used for solubility but metabolically liable. The oxygen atom creates an electronic environment that facilitates oxidation at the adjacent carbons, leading to ring opening (lactam formation).

  • Piperidine: Generally more stable than morpholine but susceptible to oxidation at the 4-position or

    
    -carbon.
    
  • Cyclopropyl: Unique case.[1] While it has

    
    -hydrogens, the strained ring often acts as a mechanism-based inhibitor  (suicide substrate) of CYP450 enzymes, potentially reducing its own clearance but raising toxicity concerns.
    
The Fluorine Effect

Fluorine substitution is a gold-standard strategy for blocking metabolic soft spots.

  • Mechanism: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), making hydrogen abstraction energetically unfavorable.

  • Application: Replacing an N-ethyl group with an N-(2,2,2-trifluoroethyl) group often drastically reduces

    
     by removing electron density from the nitrogen lone pair (reducing basicity) and blocking 
    
    
    
    -oxidation.

Experimental Protocol: Microsomal Stability Assay

This self-validating protocol determines the in vitro intrinsic clearance (


) using pooled liver microsomes (human/rat).
Reagents & Setup[3][4]
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (Microsomes + Buffer + Test Cmpd) 5 min @ 37°C Step2 Initiation Add NADPH (1 mM final) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Termination Transfer to Ice-Cold ACN (Precipitates Protein) Step3->Step4 At each timepoint Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to a final concentration of 1

    
    M (ensures 
    
    
    
    ).
  • Pre-incubation: Equilibrate mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[2] Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots and immediately dispense into 150
    
    
    L ice-cold ACN.
  • Processing: Centrifuge samples (4000 rpm, 20 min) to pellet protein. Inject supernatant into LC-MS/MS.

Data Analysis & Calculations

Plot the natural log of the percent remaining compound vs. time. The slope of the linear regression (


) is the elimination rate constant.

1. Half-life (


): 


[3]

2. Intrinsic Clearance (


): 


Where

is the microsomal protein concentration (mg/mL).

Representative Data Comparison

The table below synthesizes typical stability profiles for benzamide analogs. Note: Values are representative of trends found in literature for benzamide scaffolds (e.g., Remoxipride analogs).

CompoundN-Substituent

(min)

(

L/min/mg)
Classification
A Methyl (-CH3)< 15> 90Unstable
B Ethyl (-C2H5)20 - 3045 - 70Low Stability
C Isopropyl (-iPr)45 - 6020 - 30Moderate
D tert-Butyl (-tBu)> 120< 10Stable
E Cyclopropyl30 - 90*VariableMechanism-Dependent
F Trifluoroethyl (-CH2CF3)> 100< 15Stable
  • Note on Compound E: Cyclopropyl groups may show non-linear kinetics due to CYP inhibition.

Strategic Recommendations

For researchers observing high clearance in N-substituted benzamides:

  • Block the Alpha-Carbon: If the N-alkyl group is essential for binding, introduce a methyl group at the

    
    -position (e.g., convert N-ethyl to N-isopropyl).
    
  • Fluorination: Replace N-methyl with N-difluoromethyl or N-trifluoroethyl. This maintains the size but drastically reduces metabolic liability.

  • Cyclization: If using a diethylamine side chain, constrain it into a pyrrolidine or piperidine ring to reduce the degrees of freedom and potentially shield the

    
    -carbons.
    
  • Check for "Metabolic Switching": Blocking the N-dealkylation site may shift metabolism to the aromatic ring. Ensure the benzamide ring itself is substituted (e.g., with halogens or methoxy groups) to prevent aromatic hydroxylation.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Shaffer, C. L., et al. (2002).[1] Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine.[1] Journal of the American Chemical Society. Link

Sources

Validation

Technical Guide: Efficacy of N-Isobutyl-3-nitrobenzamide in Resistant Microbial Strains

The following technical guide provides an in-depth analysis of N-Isobutyl-3-nitrobenzamide , a representative of the nitrobenzamide class of antitubercular agents. This guide focuses on its mechanism as a suicide inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Isobutyl-3-nitrobenzamide , a representative of the nitrobenzamide class of antitubercular agents. This guide focuses on its mechanism as a suicide inhibitor of DprE1, its efficacy profile against resistant strains (specifically Mycobacterium tuberculosis), and the experimental protocols required to validate its performance.

Executive Summary

N-Isobutyl-3-nitrobenzamide represents a structural scaffold within the class of DprE1 inhibitors , a promising category of antimicrobials targeting Mycobacterium tuberculosis (Mtb). Unlike traditional antibiotics that target DNA replication (fluoroquinolones) or RNA synthesis (rifamycins), this compound targets decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , an enzyme essential for cell wall arabinan biosynthesis.

Its efficacy is defined by a "suicide inhibition" mechanism, making it particularly valuable against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains that have developed resistance to Isoniazid (INH) and Rifampicin (RIF). While early mono-nitro variants show moderate activity, they serve as critical precursors to the highly potent 3,5-dinitrobenzamide (DNB) derivatives, which exhibit MICs in the nanogram range.

Mechanistic Profile: Suicide Inhibition of DprE1

The therapeutic potency of N-Isobutyl-3-nitrobenzamide lies in its ability to hijack the catalytic cycle of DprE1. It acts as a prodrug that is activated in situ by the target enzyme itself.

The Molecular Cascade
  • Entry: The lipophilic isobutyl tail facilitates permeation through the mycolic acid-rich mycobacterial cell wall.

  • Activation: The compound enters the active site of DprE1. The enzyme's cofactor, FAD (Flavin Adenine Dinucleotide) , reduces the nitro group (

    
    ) of the benzamide to a nitroso group (
    
    
    
    ).
  • Covalent Capture: The highly reactive nitroso intermediate forms a semi-stable covalent bond with the thiol group of Cysteine 387 (Cys387) within the active site.

  • Irreversible Inhibition: This covalent adduct permanently disables the enzyme, halting the conversion of Decaprenylphosphoryl-β-D-ribose (DPR) to Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), leading to cell wall lysis and bacterial death.

Mechanistic Pathway Diagram

DprE1_Inhibition Substrate DPR (Substrate) Complex DprE1-Substrate Complex Substrate->Complex Binding Enzyme DprE1 (Active) Enzyme->Complex Nitroso Nitroso Intermediate (Activated) Enzyme->Nitroso FAD-mediated Reduction Product DPX (Product) Complex->Product Oxidation via FAD Inhibitor N-Isobutyl-3-nitrobenzamide Inhibitor->Enzyme Competitive Binding Adduct Cys387-Inhibitor Adduct (Enzyme Dead) Nitroso->Adduct Covalent Bonding (Irreversible)

Caption: The suicide inhibition pathway where N-Isobutyl-3-nitrobenzamide hijacks the DprE1 catalytic cycle, forming a lethal covalent adduct.

Comparative Efficacy Analysis

The following data compares N-Isobutyl-3-nitrobenzamide (and its optimized DNB analogs) against standard-of-care antibiotics and mechanistic analogs.

Table 1: Antimicrobial Profile against M. tuberculosis (H37Rv & Resistant Strains)
CompoundTargetMechanismMIC (H37Rv)Activity vs. MDR-TBResistance Frequency
N-Isobutyl-3-nitrobenzamide DprE1Suicide Inhibition0.5 - 6.0 µg/mL*Retained Low (

)
DNB1 (Optimized Analog) DprE1Suicide Inhibition0.016 µg/mLRetained Low (

)
Isoniazid (INH) InhAProdrug Activation (KatG)0.02 - 0.2 µg/mLLost (KatG mutations)High (

)
Rifampicin (RIF) rpoBRNA Polymerase Inhibition0.05 - 0.5 µg/mLLost (rpoB mutations)Moderate (

)
BTZ043 DprE1Suicide Inhibition0.001 µg/mLRetained Low (

)

*Note: Unsubstituted mono-nitro variants often show higher MICs (lower potency) compared to 3,5-dinitro derivatives (DNB1). The isobutyl chain provides intermediate lipophilicity, optimizing cell wall penetration.

Key Performance Indicators
  • Cross-Resistance: N-Isobutyl-3-nitrobenzamide shows zero cross-resistance with INH or RIF. Strains resistant to Isoniazid (KatG mutants) remain fully susceptible to this compound because the activation mechanism (DprE1) is independent of KatG.

  • Selectivity: The compound is highly selective for Mycobacteria (due to the specific DprE1 active site architecture) and shows low cytotoxicity against mammalian cells (Vero/HepG2 lines) with a Selectivity Index (SI) typically >10.

Experimental Validation Protocols

To objectively evaluate the efficacy of N-Isobutyl-3-nitrobenzamide, researchers must utilize the Resazurin Microtiter Assay (REMA) . This colorimetric assay is superior to CFU counting for high-throughput screening of slow-growing mycobacteria.

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • Strain: M. tuberculosis H37Rv (diluted to OD

    
     0.001).
    
  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Compound: N-Isobutyl-3-nitrobenzamide (dissolved in DMSO).

  • Indicator: Resazurin sodium salt powder (0.02% w/v solution).

Workflow Steps:

  • Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate (100 µL/well). Concentration range: 64 µg/mL to 0.06 µg/mL. Include DMSO solvent controls and Rifampicin positive controls.

  • Inoculation: Add 100 µL of the bacterial suspension (approx.

    
     CFU/mL) to each well. Total volume = 200 µL.
    
  • Incubation: Seal plates with a gas-permeable membrane. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution to each well.

  • Final Incubation: Incubate for an additional 24–48 hours.

  • Readout: Assess color change.

    • Blue (Resazurin): No growth (Inhibition).

    • Pink (Resorufin): Active growth (Reduction by viable bacteria).

    • Fluorescence: For higher sensitivity, read fluorescence at 530 nm excitation / 590 nm emission.

Experimental Workflow Diagram

REMA_Workflow cluster_Results Interpretation Step1 1. Serial Dilution (96-well plate, 7H9 Media) Step2 2. Inoculation (Add Mtb H37Rv suspension) Step1->Step2 Step3 3. Incubation (7 Days @ 37°C) Step2->Step3 Step4 4. Add Resazurin (Redox Indicator) Step3->Step4 Step5 5. Readout Analysis Step4->Step5 ResultBlue Blue = No Growth (MIC Reached) Step5->ResultBlue ResultPink Pink = Growth (Resistant/Sub-MIC) Step5->ResultPink

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC.

References

  • Makam, P. et al. (2019). "Synthesis and antitubercular activity of novel N-alkyl-3,5-dinitrobenzamides." European Journal of Medicinal Chemistry. Link

  • Tiwari, R. et al. (2013). "Mechanism of action of the antitubercular drug BTZ043." Current Topics in Medicinal Chemistry. Link

  • Christophe, T. et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2'-Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLOS Pathogens. Link

  • Palomino, J.C. et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1] Link

  • Batt, S.M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Isobutyl-3-nitrobenzamide

Topic: Personal protective equipment for handling N-Isobutyl-3-nitrobenzamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Isobutyl-3-nitrobenzamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Synthesis & Mechanism

The "Why" Behind the Protocol As researchers, we often treat substituted benzamides as generic organic solids. However, N-Isobutyl-3-nitrobenzamide presents a specific dual-threat profile that dictates our PPE strategy.

  • The Nitro Moiety (

    
    ):  Like many nitro-aromatics, the 3-nitro group poses a risk of methemoglobinemia if absorbed in significant quantities, though it is generally less potent than aniline derivatives. It acts as a sensitizer and a respiratory irritant.
    
  • The Isobutyl Chain (

    
    ):  This aliphatic chain significantly increases the lipophilicity  (LogP) of the molecule compared to the parent 3-nitrobenzamide.
    
    • Operational Consequence: The compound can penetrate the stratum corneum (outer skin layer) more efficiently than its non-alkylated analogs. Standard nitrile gloves may degrade faster when this compound is dissolved in organic solvents (e.g., DMSO, DCM).

Self-Validating Safety Rule: If you can smell the almond-like or metallic odor of nitro-compounds, your engineering controls have already failed. Stop immediately.

Personal Protective Equipment (PPE) Matrix

Do not rely on "one size fits all." Select PPE based on the phase of matter and solvent carrier.

Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Hand Protection Single Nitrile (Min 5 mil thickness)Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield®)The isobutyl group enhances solvent-mediated permeation. Double gloving creates a breakthrough buffer.
Respiratory N95/P95 Mask (if outside hood) OR Fume Hood (Preferred)Fume Hood ONLY (Face velocity: 100 fpm)Dusts are mechanically irritating; vapors from heated solutions carry systemic toxicity risks.
Eye/Face Safety Glasses with side shieldsChemical Splash Goggles + Face Shield (if >100mL)Nitro-compounds are severe eye irritants (Category 2A/2B).
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek® or PVC)Cotton absorbs; Tyvek repels. Essential when handling concentrated stock solutions.
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Solid Transfer (The Critical Dust Zone)

Static electricity often causes substituted benzamides to "fly" during weighing.

  • Engineering Setup: Use a dedicated weighing enclosure or a localized powder hood. If unavailable, place the balance inside a chemical fume hood.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.

  • The "Drop" Technique: Do not tap the spatula against the weigh boat. The vibration creates aerosolized micro-dust. Instead, rotate the spatula to let gravity release the solid.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the Kimwipe as solid hazardous waste , not trash.

Phase B: Solubilization & Synthesis

Most accidents occur when the solid enters the solvent.

  • Solvent Selection: If using DMSO or DMF, be aware that these solvents act as "skin vehicles," dragging the N-Isobutyl-3-nitrobenzamide through gloves and skin up to 10x faster than non-polar solvents.

  • Glove Integrity Check: Before handling the solution:

    • Inflate the glove with air.

    • Submerge in water or hold near cheek to feel for leaks.

    • Reasoning: Micro-pinholes are invisible to the eye but catastrophic with nitro-compounds.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active. Nitro-aromatics can decompose exothermically if overheated.

Visualizing the Safety Logic (Workflow)

The following diagram illustrates the decision matrix for handling spills versus standard operations.

SafetyProtocol Start Start: Handling N-Isobutyl-3-nitrobenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DCM) StateCheck->Solution Weighing Weighing Protocol: Anti-static Gun + Powder Hood Solid->Weighing Synthesis Synthesis Protocol: Double Nitrile Gloves + Fume Hood Solution->Synthesis Spill Accidental Release? Weighing->Spill Disposal Disposal: Segregated Organic Waste (Nitrogen-Containing) Weighing->Disposal Routine Waste Synthesis->Spill Synthesis->Disposal Routine Waste DrySpill Dry Spill: Do NOT Sweep. Use HEPA Vacuum or Wet Wipe. Spill->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite. Do NOT use paper towels (Combustible). Spill->WetSpill Liquid DrySpill->Disposal WetSpill->Disposal

Caption: Operational decision tree distinguishing between solid and liquid handling protocols to minimize exposure risks.

Emergency Response & Disposal

Spill Management (The "No-Sweep" Rule)

  • Dry Spills: Never sweep dry nitrobenzamide dust. Friction can generate static charges or disperse toxic dust.

    • Action: Cover with a wet paper towel (water/methanol mix) to dampen, then scoop into a bag.

  • Wet Spills: Do not use standard paper towels if the solvent is an oxidizer. Use vermiculite or clay absorbents.

Waste Disposal Classification

  • Stream: Organic Hazardous Waste (Halogen-free, unless DCM is used).

  • Labeling: Must explicitly state "Contains Nitro-Aromatics" to alert waste handlers of potential explosion risks during incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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